molecular formula C10H15NO2S B124962 N-Butylbenzenesulfonamide CAS No. 3622-84-2

N-Butylbenzenesulfonamide

Cat. No.: B124962
CAS No.: 3622-84-2
M. Wt: 213.30 g/mol
InChI Key: IPRJXAGUEGOFGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butylbenzenesulfonamide (NBBS, CAS 3622-84-2) is a high-purity organic compound supplied for research applications. With the molecular formula C10H15NO2S and an average molecular weight of 213.30 g/mol, it is characterized as a clear, colorless to light yellow liquid . Its typical properties include a density of approximately 1.15 g/cm³ and a boiling point of 314°C . As a member of the benzenesulfonamide class, it functions primarily as a specialized plasticizer and softening agent, effectively improving the flexibility, durability, and processability of engineering plastics such as nylons (polyamides), polyacetals, and polycarbonates . NBBS is a subject of significant research in toxicology and environmental science. Studies investigate its absorption, distribution, metabolism, and excretion (ADME) profile, showing it is well-absorbed and rapidly eliminated in rodent models, with a half-life of ≤3.5 hours in rats . Its toxicokinetics, including potential neurotoxic and endocrine-disrupting effects, are actively researched, particularly following oral exposure routes relevant to human environmental contact . Notably, NBBS has been identified as an environmental contaminant, with detection in groundwater and landfill leachates, driving research into its environmental fate and impact . Furthermore, NBBS has been isolated from natural sources and investigated for its biological activity. It has been identified as an androgen receptor antagonist in vitro, leading to research into its potential use as a model compound for studying benign prostatic hyperplasia and prostate carcinoma . This product is intended for Research Use Only. It is strictly for laboratory research purposes and is not approved for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this material with appropriate precautions, as it may cause skin and serious eye irritation .

Properties

IUPAC Name

N-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-2-3-9-11-14(12,13)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRJXAGUEGOFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027540
Record name N-Butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals, Colorless oily liquid with nearly no odor; [EPA ChAMP: Submission]
Record name Benzenesulfonamide, N-butyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Butylbenzenesulfonamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15834
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

3622-84-2
Record name N-Butylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3622-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butylbenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003622842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Butyl-Benzenesulfonamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02055
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Plastomoll BMB
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, N-butyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-butylbenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.749
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BUTYLBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO7UAW6717
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Butylbenzenesulfonamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Butylbenzenesulfonamide (NBBS) is a versatile chemical compound with a range of industrial applications, most notably as a plasticizer.[1][2] However, recent research has unveiled its significant biological activities, including antiandrogenic and neurotoxic properties, making it a molecule of interest for drug development and toxicology studies. This guide provides an in-depth overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, biological interactions, and the experimental protocols used to determine these properties.

Core Properties of this compound

This compound is a sulfonamide compound characterized by a benzene ring and a butyl group attached to the sulfonamide moiety.[3] At room temperature, it typically presents as a colorless and odorless oily liquid.[1][4]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below, compiled from various sources.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C₁₀H₁₅NO₂S[5][6]
Molecular Weight 213.30 g/mol [4][5]
Appearance Colorless oily liquid[1][4]
Odor Odorless[1]
Density 1.15 g/cm³ at 25 °C[1][5]
Melting Point -30 to 83 °C[1][3][7]
Boiling Point 314 °C[1][5]
Flash Point >110 °C (>230 °F)[6][7]
Vapor Pressure 0.35 mmHg at 150 °C[5][6]
Refractive Index 1.525 at 20 °C[1][5]

Table 2: Solubility and Partition Coefficient

PropertyValueSource(s)
Water Solubility 450 mg/L at 20 °C[6]
Solubility in Organic Solvents Soluble in ethanol, chloroform, and dimethyl sulfoxide (DMSO). Limited solubility in hexane.[8][9]
LogP (Octanol/Water Partition Coefficient) 2.01 at 20 °C[6]

Table 3: Chemical Identifiers

IdentifierValueSource(s)
CAS Number 3622-84-2[5]
IUPAC Name This compound[4]
SMILES String CCCCNS(=O)(=O)c1ccccc1[4][5]
InChI Key IPRJXAGUEGOFGG-UHFFFAOYSA-N[4][5]

Synthesis of this compound

This compound is typically synthesized via the reaction of benzenesulfonyl chloride with n-butylamine.[10] This nucleophilic substitution reaction is a standard method for the formation of sulfonamides.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Reaction Nucleophilic Substitution Benzenesulfonyl_Chloride->Reaction n-Butylamine n-Butylamine n-Butylamine->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent (e.g., Water, Dichloromethane) Solvent->Reaction NBBS This compound HCl Byproduct (e.g., HCl or NaCl) Reaction->NBBS Reaction->HCl

Caption: General synthesis scheme for this compound.

Biological Activity and Signaling Pathways

Antiandrogenic Activity

This compound has been identified as a potent antagonist of the androgen receptor (AR).[1][11] This activity is of significant interest for the development of therapies for androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and prostate cancer.[1][12] The mechanism of action involves the direct binding of NBBS to the ligand-binding domain (LBD) of the androgen receptor, which in turn prevents the nuclear translocation of the receptor and subsequent activation of androgen-responsive genes.[5]

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE Nuclear Translocation & Dimerization HSP Heat Shock Proteins (HSP) AR_HSP_complex->AR Androgen Binding & HSP Dissociation NBBS This compound NBBS->AR Antagonistic Binding to LBD Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Antiandrogenic signaling pathway of this compound.

Neurotoxicity

Several studies have reported the neurotoxic effects of this compound.[2][3] Exposure in animal models has been shown to induce motor dysfunction, including limb splaying and gait impairment.[2] Histopathological examinations have revealed changes in the spinal cord and brain stem.[2] While the precise molecular mechanism of NBBS-induced neurotoxicity is not fully elucidated and study results have been varied, it is an area of active investigation.[12][13]

G NBBS_Exposure This compound Exposure CNS_Penetration Central Nervous System Penetration NBBS_Exposure->CNS_Penetration Neuronal_Interaction Interaction with Neuronal Components CNS_Penetration->Neuronal_Interaction Motor_Dysfunction Motor Dysfunction (Limb Splaying, Gait Impairment) Neuronal_Interaction->Motor_Dysfunction Histopathological_Changes Histopathological Changes (Spinal Cord, Brain Stem) Neuronal_Interaction->Histopathological_Changes

Caption: Logical workflow of this compound-induced neurotoxicity.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. The following sections outline generalized methodologies for key experiments.

Synthesis of this compound

Objective: To synthesize this compound from benzenesulfonyl chloride and n-butylamine.

Materials:

  • Benzenesulfonyl chloride

  • n-Butylamine

  • Sodium hydroxide (or other suitable base)

  • Dichloromethane (or other suitable organic solvent)

  • Water

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve benzenesulfonyl chloride in an anhydrous organic solvent (e.g., dichloromethane) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add n-butylamine (typically in excess) to the cooled solution via a dropping funnel while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12 hours).

  • Quench the reaction by adding water or a dilute aqueous base (e.g., 2N NaOH).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by distillation under vacuum.[8][14]

Determination of Solubility

Objective: To determine the solubility of this compound in various solvents.

Method: Isothermal Saturation Method[15]

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, hexane)

  • Scintillation vials or sealed flasks

  • Shaking incubator or water bath with temperature control

  • Analytical balance

  • Centrifuge

  • Spectrophotometer or HPLC for quantification.

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Place the vials in a shaking incubator or water bath set to a constant temperature (e.g., 25°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of this compound in the diluted aliquot using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculate the solubility in units such as g/L or mol/L.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound in a sample.

Materials:

  • Sample containing this compound

  • Internal standard (e.g., ¹³C₆-NBBS)

  • Dichloromethane (or other suitable extraction solvent)

  • GC-MS instrument with a suitable column (e.g., non-polar DB-5).

Procedure:

  • Sample Preparation: Perform a liquid-liquid extraction of the sample with a suitable solvent like dichloromethane. Spike the sample with a known amount of an internal standard for accurate quantification.[16][17]

  • Injection: Inject a small volume (e.g., 1 µL) of the extracted sample into the GC inlet.

  • Gas Chromatography: Use a temperature program to separate the components of the sample on the GC column. A typical program might start at a lower temperature and ramp up to a higher temperature to elute compounds with different boiling points.

  • Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the fragments is detected.

  • Data Analysis: Identify this compound by its characteristic retention time and mass spectrum. Quantify the amount of NBBS by comparing the peak area of the analyte to that of the internal standard.[16][17]

Applications in Drug Development

The primary therapeutic potential of this compound lies in its antiandrogenic activity.[1] Its ability to act as an androgen receptor antagonist makes it a lead compound for the development of drugs targeting hormone-sensitive diseases.

  • Benign Prostatic Hyperplasia (BPH) and Prostate Cancer: By inhibiting the androgen receptor signaling pathway, NBBS and its derivatives have the potential to suppress the growth of prostate cells, offering a therapeutic strategy for BPH and prostate cancer.[1][12] Further research into structure-activity relationships could lead to the development of more potent and specific AR antagonists with improved pharmacokinetic profiles.

Safety and Toxicology

This compound is classified as a neurotoxin.[2][3] Studies have shown that it can cause damage to organs through prolonged or repeated exposure.[18] It is also considered harmful to aquatic life with long-lasting effects.[18] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound. All work should be conducted in a well-ventilated area.

References

N-Butylbenzenesulfonamide (CAS 3622-84-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butylbenzenesulfonamide (NBBS), with CAS number 3622-84-2, is a versatile organic compound with significant applications across various industrial and research fields. Primarily known for its role as a high-performance plasticizer for polyamides and cellulose resins, NBBS enhances material flexibility and processability.[1][2] Beyond its industrial utility, it has garnered attention in the scientific community for its biological activities, notably as a neurotoxicant and an antiandrogenic agent.[3][4] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, synthesis, analytical methodologies, biological activities with associated experimental protocols, and safety information.

Chemical and Physical Properties

This compound is a clear, viscous liquid at room temperature.[5] It is characterized by a benzene ring and a butyl group attached to a sulfonamide functional group.[6] It is soluble in organic solvents like ethanol and acetone but has limited solubility in water.[6][7]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 3622-84-2[6]
Molecular Formula C₁₀H₁₅NO₂S[6]
Molecular Weight 213.30 g/mol [4]
Appearance Clear, viscous liquid[5][7]
Boiling Point 314 °C[8]
Density 1.15 g/mL at 25 °C[8][9]
Refractive Index n20/D 1.525[8][9]
Flash Point 113 °C (closed cup)[4][10]
Vapor Pressure 0.35 mmHg at 150 °C[8]
Water Solubility 0.45 g/L at 20 °C[10]
Purity >99% (HPLC)[10]

Synthesis

The most common method for the synthesis of this compound involves the reaction of benzenesulfonyl chloride with n-butylamine.[9]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of sulfonamide synthesis.

Materials:

  • Benzenesulfonyl chloride

  • n-Butylamine

  • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • 2N Sodium hydroxide (NaOH) solution

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen (N₂) gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzenesulfonyl chloride in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Addition of Amine: Slowly add n-butylamine (2.2 equivalents) to the stirred solution of benzenesulfonyl chloride via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Extract the residue with diethyl ether or dichloromethane.

    • Wash the organic phase sequentially with 2N NaOH solution, water, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound. The product can be further purified by vacuum distillation if necessary.

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow reagents Benzenesulfonyl Chloride + n-Butylamine reaction Reaction in CH2Cl2 0°C to Room Temp, 12h reagents->reaction workup Solvent Removal & Extraction reaction->workup wash Wash with NaOH, H2O, Brine workup->wash dry Dry with MgSO4 & Concentrate wash->dry product This compound dry->product

Caption: General workflow for the synthesis of this compound.

Spectral Data

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Table 2: Spectral Data for this compound

Technique Key Data/Reference
¹H NMR Spectrum available from various sources.[5]
¹³C NMR Spectrum available from various sources.[11]
IR Spectroscopy IR spectrum available in the NIST/EPA Gas-Phase Infrared Database.[3]
Mass Spectrometry Mass spectrum (electron ionization) available in the NIST WebBook.[2]

Biological Activity and Mechanisms of Action

This compound exhibits notable biological activities, primarily its neurotoxicity and antiandrogenic effects.

Antiandrogenic Activity

NBBS has been identified as an antagonist of the human androgen receptor (AR).[12] This activity is of interest in the context of prostate-related conditions.

This compound acts as a competitive antagonist of the androgen receptor. It binds to the ligand-binding domain of the AR, preventing the binding of androgens such as testosterone and dihydrotestosterone (DHT). This inhibition prevents the conformational changes in the AR that are necessary for its translocation to the nucleus, dimerization, and subsequent binding to androgen response elements (AREs) on DNA. Consequently, the transcription of androgen-dependent genes is suppressed.

Diagram 2: Mechanism of Antiandrogenic Activity

Antiandrogenic_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds NBBS This compound NBBS->AR Binds (Antagonist) AR_Androgen AR-Androgen Complex AR->AR_Androgen Activation AR_NBBS AR-NBBS Complex (Inactive) AR->AR_NBBS Inhibition AR_Androgen_N AR-Androgen Complex AR_Androgen->AR_Androgen_N Translocation AR_NBBS->AR_Androgen_N Blocks Translocation ARE Androgen Response Element (ARE) on DNA AR_Androgen_N->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: NBBS antagonizes the androgen receptor, inhibiting gene transcription.

This protocol provides a general framework for assessing the ability of a test compound like NBBS to compete with a radiolabeled androgen for binding to the androgen receptor.[13]

Materials:

  • Rat prostate cytosol (source of androgen receptors)

  • Radiolabeled androgen (e.g., [³H]R1881)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., ethanol)

  • Assay buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail

  • Scintillation counter

  • Microcentrifuge tubes

Procedure:

  • Preparation of Reagents: Prepare assay buffer and solutions of the radiolabeled androgen and the test compound at various concentrations.

  • Incubation: In microcentrifuge tubes, combine the rat prostate cytosol, a fixed concentration of the radiolabeled androgen, and varying concentrations of this compound (or vehicle control). Incubate the mixture at 4 °C overnight to allow for competitive binding.

  • Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing.

  • Washing: Pellet the HAP by centrifugation and wash several times with assay buffer to remove unbound radioligand.

  • Quantification: Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial. Add scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of NBBS that inhibits 50% of the specific binding of the radiolabeled androgen (IC₅₀ value).

Neurotoxicity

NBBS is a known neurotoxicant, with studies in animal models demonstrating dose-dependent motor dysfunction.[14][15]

The precise signaling pathways involved in NBBS-induced neurotoxicity are not fully elucidated. However, studies suggest that it may involve alterations in neuronal structure and function. In rabbits, NBBS has been shown to cause histopathological changes in the spinal cord and brain stem, including neuroaxonal spheroids and dendritic swelling.[14] Changes in the immunoreactivity of microtubule-associated protein-2 (MAP-2) have also been observed, suggesting a disruption of the neuronal cytoskeleton.[14] Some studies in rats have indicated increased expression of glial fibrillary acidic protein (GFAP), a marker of astrogliosis, in response to NBBS, suggesting a glial response to neuronal injury.[16] Further research is needed to delineate the specific molecular targets and signaling cascades.

This protocol is based on a 27-day oral exposure study in Sprague-Dawley rats.[16][17]

Animals and Dosing:

  • Use adult male Sprague-Dawley rats.

  • Administer this compound via oral gavage daily for 27 days.

  • Include a vehicle control group (e.g., corn oil) and at least three dose groups of NBBS (e.g., 100, 200, and 300 mg/kg/day).

Assessments:

  • Clinical Observations: Monitor animals daily for any signs of toxicity, including changes in posture, gait, and overall activity. Record body weights weekly.

  • Motor Activity: Assess locomotor activity using an automated activity monitoring system at specified time points during the study.

  • Histopathology: At the end of the study, perfuse the animals and collect brain, spinal cord, and peripheral nerves. Process the tissues for histological examination. Stain sections with hematoxylin and eosin (H&E) and specific immunohistochemical markers such as GFAP (for astrocytes) and Iba1 (for microglia) to assess for gliosis and neuroinflammation. Examine neuronal morphology for any pathological changes.

Diagram 3: Experimental Workflow for Neurotoxicity Assessment

Neurotoxicity_Workflow cluster_dosing Dosing Phase (27 days) cluster_assessment Assessment Phase cluster_endpoint Endpoint Analysis Dosing Oral Gavage of NBBS (0, 100, 200, 300 mg/kg/day) Clinical_Obs Daily Clinical Observations Weekly Body Weights Dosing->Clinical_Obs Motor_Activity Locomotor Activity Testing Dosing->Motor_Activity Tissue_Collection Tissue Collection (Brain, Spinal Cord, Nerves) Dosing->Tissue_Collection Histopathology Histopathology (H&E) Immunohistochemistry (GFAP, Iba1) Tissue_Collection->Histopathology

Caption: Workflow for a 27-day oral neurotoxicity study of NBBS in rats.

Analytical Methods

The quantification of this compound in various matrices is typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of NBBS involves a one-step extraction into a solvent like dichloromethane, followed by GC-MS analysis.[7] The use of an isotopically labeled internal standard, such as [¹³C₆]NBBS, is recommended for accurate quantification.[7]

Safety and Handling

This compound is classified as harmful and may cause damage to organs through prolonged or repeated exposure.[18][19] It is also harmful to aquatic life with long-lasting effects.[18]

Handling Precautions:

  • Handle in a well-ventilated area.[1]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]

  • Avoid contact with skin and eyes.[18]

  • Avoid breathing fumes or vapors.[18]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[18]

  • Keep away from incompatible materials such as strong oxidizing agents.[18]

Conclusion

This compound is a commercially important chemical with a primary role as a plasticizer. Its biological activities, particularly as an androgen receptor antagonist and a neurotoxicant, make it a subject of ongoing research interest. This guide provides a comprehensive technical overview to support researchers, scientists, and drug development professionals in their work with this compound. Adherence to appropriate safety and handling procedures is essential when working with this compound.

References

N-Butylbenzenesulfonamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, synthesis, and biological activity of N-Butylbenzenesulfonamide (NBBSA). The information is compiled from various scientific sources and is intended for professionals in research and drug development.

Molecular Structure and Identifiers

This compound is a chemical compound belonging to the sulfonamide class. Its structure consists of a benzene ring bonded to a sulfonamide group, with a butyl group attached to the nitrogen atom.

Molecular Structure Diagram:

Figure 1. 2D Molecular Structure of this compound.

Table 1: Molecular Identifiers

IdentifierValueCitation
IUPAC Name This compound[1]
CAS Number 3622-84-2[2][3][4]
Molecular Formula C10H15NO2S[1][3]
Molecular Weight 213.30 g/mol [1][3]
SMILES CCCCNS(=O)(=O)c1ccccc1[5][6]
InChI 1S/C10H15NO2S/c1-2-3-9-11-14(12,13)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3[5][6]
InChIKey IPRJXAGUEGOFGG-UHFFFAOYSA-N[2][6]

Physicochemical Properties

This compound is a colorless to light yellow liquid or crystalline solid, depending on its purity.[7] It exhibits solubility in polar organic solvents and is slightly soluble in water.[7]

Table 2: Physicochemical Data

PropertyValueCitation
Appearance Colorless to light yellow solid or liquid[7]
Melting Point 80-85°C[7]
Boiling Point 314 °C (lit.)[5][8]
Density 1.15 g/mL at 25 °C (lit.)[5][8]
Refractive Index (n20/D) 1.525 (lit.)[5]
Vapor Pressure 0.35 mmHg (150 °C)[5][6]
Solubility Soluble in ethanol and chloroform; slightly soluble in water.[7]
Purity ≥99%[5]
Acid Value 0.1 KOHmg/g[7]
Water Content ≤0.1%[7]
Colority (APHA) ≤20 Pt/Co[7]
Chloride ≤100 ppm[7]
pH 7-8[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of benzenesulfonyl chloride with n-butylamine.

Reaction Scheme:

C₆H₅SO₂Cl + 2 CH₃(CH₂)₃NH₂ → C₆H₅SO₂NH(CH₂)₃CH₃ + CH₃(CH₂)₃NH₃⁺Cl⁻

Experimental Procedure:

A method for synthesizing this compound involves the following steps:[7]

  • In a four-necked flask equipped with a stirrer, a temperature measuring jacket, a nitrogen tube, and a vertical condenser, add 5 g of a silica-alumina composite porous catalyst and 120 ml of a 20% aqueous solution of sodium hydroxide. Purge the flask with nitrogen for 10 minutes.

  • Slowly add 1 mol of phenylsulfonyl chloride and 3 mol of n-butylamine to the flask over a period of 1 hour under ultrasonic conditions, maintaining the temperature at 20 °C for 30 minutes.

  • Subsequently, raise the temperature to 60 °C to facilitate the precipitation of the product, yielding an organic phase of this compound.

  • Maintain a bottom temperature of 140 °C under a vacuum of 98 Kpa and distill the organic phase for 1 hour to remove water and excess n-butylamine.

  • Finally, distill the residue under a vacuum at a pressure of 0.07 Kpa to obtain the purified this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound.

Table 3: Spectroscopic Data

TechniqueKey ObservationsCitation
¹H NMR Data available on public databases.[9]
IR Spectroscopy Data available from NIST/EPA Gas-Phase Infrared Database.[10]
Mass Spectrometry (GC-MS) Molecular ion peak observed.[4]

Detailed experimental parameters for these techniques are often instrument-specific and can be found in the cited literature.

Biological Activity: Androgen Receptor Antagonism

This compound has been identified as a potent antagonist of the human androgen receptor (AR).[1] This activity is of significant interest in the context of prostate cancer research, as the androgen receptor signaling pathway is a key driver of prostate cancer cell growth and survival.[11][12]

Mechanism of Action

This compound exerts its antiandrogenic effect by competitively binding to the ligand-binding domain of the androgen receptor. This prevents the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT).

Signaling Pathway Diagram:

Androgen_Receptor_Antagonism Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds to AR_Androgen AR-Androgen Complex AR:e->AR_Androgen:w Forms AR_NBBSA AR-NBBSA Complex (Inactive) AR:e->AR_NBBSA:w Forms NBBSA This compound (NBBSA) NBBSA->AR Competitively Binds Nucleus Nucleus AR_Androgen->Nucleus Translocates to ARE Androgen Response Element (ARE) AR_Androgen->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates CellGrowth Cell Proliferation & Survival Transcription->CellGrowth Promotes Block->Nucleus Blocks Translocation

Figure 2. Simplified signaling pathway of Androgen Receptor antagonism by this compound.

Upon binding of an androgen, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[12] In the nucleus, the AR-androgen complex binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote cell proliferation and survival.[12] this compound, by binding to the AR, prevents these downstream events, thereby inhibiting the growth of androgen-dependent cells.

Conclusion

This compound is a well-characterized molecule with significant potential in the field of drug development, particularly for androgen-receptor-positive cancers. This guide provides a foundational understanding of its molecular structure, properties, and mechanism of action. Further research into its pharmacological profile and clinical efficacy is warranted.

References

N-Butylbenzenesulfonamide: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butylbenzenesulfonamide (NBBS) is a versatile chemical compound, initially recognized for its use as a plasticizer. Emerging research has unveiled its significant biological activities, positioning it as a molecule of interest in neuropharmacology and oncology. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the biological effects of NBBS. It consolidates current knowledge on its interactions with key cellular targets, including the androgen receptor, and its influence on critical signaling pathways that regulate cell cycle progression and apoptosis. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of the compound's mechanisms of action to facilitate further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, with the most extensively studied being its role as an antagonist of the androgen receptor (AR). This antiandrogenic activity is a key contributor to its anticancer properties, particularly in hormone-sensitive cancers like prostate cancer. Furthermore, NBBS has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting a multi-pronged approach to inhibiting tumor growth. While its effects on the GABAergic system and carbonic anhydrases have been suggested, specific quantitative data on these interactions are still emerging.

Androgen Receptor Antagonism

NBBS has been identified as a direct antagonist of the human androgen receptor. This activity is significant in the context of prostate cancer, where androgen signaling is a critical driver of disease progression.

  • Mechanism: NBBS competitively inhibits the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the ligand-binding domain of the androgen receptor. This prevents the conformational changes required for receptor activation, nuclear translocation, and the subsequent transcription of androgen-responsive genes that promote cell growth and survival.

  • Quantitative Data: In an androgen receptor-responsive reporter gene assay, this compound was shown to antagonize the androgen receptor with a half-maximal effective concentration (EC50) of 10 µM.[1]

Induction of Cell Cycle Arrest

By antagonizing the androgen receptor, NBBS disrupts the normal progression of the cell cycle, leading to an arrest in the G1 phase.

  • Mechanism: The androgen receptor plays a crucial role in the G1 to S phase transition by regulating the expression of key cell cycle proteins. By inhibiting AR signaling, NBBS is believed to downregulate the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), essential proteins for G1 progression. This leads to the accumulation of cells in the G1 phase of the cell cycle, thereby inhibiting cell proliferation. Some studies on other benzenesulfonamide derivatives have also shown an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis.[2]

Induction of Apoptosis

In addition to cell cycle arrest, NBBS has been shown to induce programmed cell death, or apoptosis, in cancer cells.

  • Mechanism: The induction of apoptosis by NBBS is likely a downstream consequence of its antiandrogenic activity and the resulting cell cycle arrest. Prolonged G1 arrest can trigger the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. While the precise molecular players in NBBS-induced apoptosis are still under investigation, it is hypothesized to involve the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of this compound and related compounds.

Table 1: Antiandrogenic and Cytotoxic Activity of this compound (NBBS)

Biological ActivityAssay SystemCell LineParameterValueReference
Androgen Receptor AntagonismReporter Gene AssayCV1EC5010 µM[1]

Table 2: Cytotoxic Activity (IC50) of Benzenesulfonamide Derivatives in Various Cancer Cell Lines

Note: The following data is for benzenesulfonamide derivatives and not specifically for this compound. This is provided for comparative purposes.

Compound ClassCell LineCancer TypeIC50 (µM)Reference
Indole-based BenzenesulfonamidesMDA-MB-231Triple-Negative Breast CancerVaries[3]
Indole-based BenzenesulfonamidesMCF-7ER+ Breast CancerVaries[3]
Benzenesulfonamide-bearing Imidazole DerivativesMDA-MB-231Triple-Negative Breast Cancer20.5 ± 3.6[4]
Benzenesulfonamide-bearing Imidazole DerivativesIGR39Melanoma27.8 ± 2.8[4]
2,4-Dinitrobenzenesulfonamide DerivativeK562Chronic Myelogenous LeukemiaVaries
2,4-Dinitrobenzenesulfonamide DerivativeJurkatAcute T-cell LeukemiaVaries

Signaling Pathways and Experimental Workflows

Signaling Pathway of NBBS-Induced Cell Cycle Arrest and Apoptosis

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anticancer effects.

NBBS_Mechanism NBBS This compound (NBBS) AR Androgen Receptor (AR) NBBS->AR Antagonism ARE Androgen Response Element (DNA) AR->ARE Binding & Transcription Activation Androgen Androgens (e.g., DHT) Androgen->AR Activation CyclinD1_CDK4 Cyclin D1 / CDK4 ARE->CyclinD1_CDK4 Upregulation G1_S_Transition G1 to S Phase Transition CyclinD1_CDK4->G1_S_Transition Promotion Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation G1_Arrest G1 Phase Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Induction

Caption: Proposed mechanism of NBBS-induced G1 cell cycle arrest and apoptosis.

Experimental Workflow for Determining Cytotoxicity (MTT Assay)

The following diagram outlines a typical workflow for assessing the cytotoxic effects of this compound using an MTT assay.

MTT_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours (cell adherence) seed_cells->incubate1 treat_cells Treat cells with varying concentrations of NBBS incubate1->treat_cells incubate2 Incubate for a defined period (e.g., 24, 48, 72 hours) treat_cells->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the mechanism of action of this compound. These are based on standard methodologies and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assessment: MTT Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of NBBS in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., LNCaP, PC-3, MCF-7, A549)

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound (NBBS) stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of NBBS in complete culture medium. Remove the medium from the wells and add 100 µL of the NBBS dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve NBBS).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the NBBS concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis in cells treated with NBBS using flow cytometry.

Materials:

  • Cancer cell line treated with NBBS and a vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired concentration of NBBS (e.g., the IC50 concentration) for a specified time. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[6]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[7]

    • Data Interpretation:

      • Annexin V-negative, PI-negative: Live cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

This protocol is for analyzing the cell cycle distribution of NBBS-treated cells using flow cytometry.

Materials:

  • Cancer cell line treated with NBBS and a vehicle control

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with NBBS for the desired time and concentration. Harvest the cells by trypsinization.

  • Cell Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at 4°C.[8]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.[8]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

    • Data Interpretation: The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An increase in the percentage of cells in the G1 phase and/or the appearance of a sub-G1 peak would indicate G1 arrest and apoptosis, respectively.

Conclusion and Future Directions

This compound has emerged as a compound with significant potential in oncology due to its well-defined antiandrogenic activity, which translates into the induction of G1 cell cycle arrest and apoptosis in cancer cells. The data presented in this guide provide a solid foundation for understanding its primary mechanism of action.

However, to fully elucidate the therapeutic potential of NBBS, further research is warranted in several key areas. Comprehensive studies are needed to determine its IC50 values across a broader panel of cancer cell lines to identify the most responsive cancer types. A more detailed investigation into its effects on the GABAergic system and its inhibitory profile against various carbonic anhydrase isoforms will provide a more complete picture of its pharmacological activities and potential off-target effects. Advanced studies, including in vivo animal models, are essential to evaluate its efficacy, pharmacokinetics, and safety profile for potential clinical applications. The continued exploration of NBBS and its derivatives may lead to the development of novel and effective therapeutic agents for the treatment of cancer and potentially other diseases.

References

N-Butylbenzenesulfonamide (NBBS): An In-depth Technical Guide on its Antiandrogenic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Butylbenzenesulfonamide (NBBS) is a sulfonamide compound originally isolated from the bark of the African plum tree, Prunus africana.[1][2] While also known as a high-production volume plasticizer and a compound with neurotoxic potential, NBBS has emerged as a potent and specific antagonist of the human androgen receptor (AR).[1][3][4] This activity makes it a compound of significant interest for the development of therapeutics targeting androgen-driven pathologies, most notably benign prostatic hyperplasia (BPH) and prostate cancer.[5][6] Mechanistically, NBBS competitively binds to the androgen receptor, inhibiting its nuclear translocation and subsequent transactivation of target genes.[1][2] This guide provides a comprehensive overview of the technical data and experimental methodologies related to the antiandrogenic activity of NBBS.

Physicochemical Properties

This compound is a clear liquid at room temperature with the following properties:

PropertyValueReference
Molecular Formula C₁₀H₁₅NO₂S[3]
Molecular Weight 213.30 g/mol [3]
CAS Number 3622-84-2[3]
Appearance Clear Liquid[No specific citation found]
Boiling Point 314 °C (lit.)[No specific citation found]
Density 1.15 g/mL at 25 °C (lit.)[No specific citation found]

Mechanism of Antiandrogenic Action

The primary mechanism through which this compound exerts its antiandrogenic effects is by acting as a direct antagonist to the androgen receptor (AR). The binding of an androgen, such as dihydrotestosterone (DHT), to the AR in the cytoplasm typically induces a conformational change, leading to the dissociation of heat shock proteins and subsequent translocation of the AR into the nucleus. Once in the nucleus, the AR dimerizes and binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of androgen-dependent genes that promote cell growth and proliferation.[7]

NBBS disrupts this pathway by binding to the androgen receptor and inhibiting its translocation into the cell nucleus.[1][2] This prevents the receptor from reaching its target genes, thereby blocking the downstream signaling cascade. Studies have shown that NBBS is a specific AR antagonist, with inhibitory effects also observed on the progesterone receptor (PR), but not on the glucocorticoid receptor (GR) or estrogen receptors (ERα or ERβ).[1]

NBBS_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_NBBS AR-NBBS Complex AR_Active Active AR AR_HSP->AR_Active HSP Dissociation NBBS NBBS NBBS->AR_HSP Binds AR_NBBS->AR_NBBS AR_Active->AR_Active ARE Androgen Response Element (ARE) on DNA AR_Active->ARE Binds & Dimerizes Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Reporter_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis p1 Seed CV-1 cells in 96-well plates p2 Co-transfect with AR expression vector and MMTV-luciferase reporter p1->p2 t1 Treat cells with: - Vehicle (Control) - R1881 (Agonist) - R1881 + NBBS (Test) p2->t1 t2 Incubate for 24 hours t1->t2 a1 Lyse cells to release intracellular contents t2->a1 a2 Add luciferase substrate a1->a2 a3 Measure luminescence (light output) a2->a3 a4 Calculate % inhibition and determine EC₅₀ a3->a4 Nuclear_Translocation_Workflow start Seed AR-expressing cells on coverslips or imaging plates treatment Starve cells in steroid-free medium, then treat with: - Vehicle - Androgen (e.g., DHT) - Androgen + NBBS start->treatment fix_perm Fix cells with paraformaldehyde and permeabilize with Triton X-100 treatment->fix_perm staining Incubate with primary anti-AR antibody fix_perm->staining staining2 Incubate with fluorescent secondary antibody and nuclear stain (e.g., DAPI) staining->staining2 imaging Image cells using fluorescence microscopy staining2->imaging analysis Analyze images to determine AR localization (Cytoplasmic vs. Nuclear) imaging->analysis

References

N-Butylbenzenesulfonamide: A Neurotoxin Under Scrutiny

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butylbenzenesulfonamide (NBBS) is a widely used plasticizer in various polymers, including polyamides and polycarbonates. Its presence in a range of consumer products and its detection in environmental samples have raised concerns about potential human exposure and toxicity. While initially identified as a neurotoxic agent, subsequent research has presented conflicting findings, necessitating a comprehensive evaluation of its effects on the nervous system. This technical guide provides a detailed overview of the current understanding of NBBS neurotoxicity, focusing on key experimental findings, proposed mechanisms of action, and detailed methodologies to aid researchers in this field.

In Vivo Neurotoxicity Studies

The neurotoxic potential of NBBS has been investigated in various animal models, yielding divergent results that appear to be dependent on the species and route of administration.

Rabbit Studies: Evidence of Neurotoxicity

Initial evidence for NBBS neurotoxicity emerged from studies on New Zealand white rabbits. Intracisternal or intraperitoneal administration of NBBS led to a dose-dependent development of motor dysfunction, characterized by limb splaying, hyperreflexia, and gait impairment.[1] Histopathological examination revealed significant changes in the central nervous system, including the thickening of ventral horn axons, the formation of neuroaxonal spheroids in brain stem nuclei and spinal motor neurons, and swollen dendritic processes of spinal motor neurons.[1]

Rat Studies: Conflicting Findings

In contrast to the findings in rabbits, a 27-day oral gavage study in adult male Sprague-Dawley rats did not find evidence of neurotoxicity at doses up to 300 mg/kg/day.[2][3] This study reported no alterations in gait, locomotor activity, or rearing behavior, and no histological lesions in the hippocampus or cerebellum.[2][3] However, a perinatal toxicity study in Sprague-Dawley rats exposed to NBBS via dosed feed reported overt toxicity in dams at high concentrations (10,000 ppm) and dose-responsive decreases in pup weights.[4] Another study in Wistar rats demonstrated transient neurotoxic effects, such as abnormal gait, following intraperitoneal injection of 300 mg/kg NBBS.[5]

Table 1: Summary of In Vivo Neurotoxicity Studies on this compound

SpeciesStrainRoute of AdministrationDose/ConcentrationKey FindingsReference
RabbitNew Zealand WhiteIntracisternal/IntraperitonealDose-dependentMotor dysfunction, histopathological changes in spinal cord and brain stem.[1]
RatSprague-DawleyOral Gavage (27 days)Up to 300 mg/kg/dayNo evidence of neurotoxicity (gait, locomotor activity, histology).[2][3]
RatSprague-DawleyDosed Feed (perinatal)Up to 10,000 ppmOvert maternal toxicity at high doses, decreased pup weights.[4]
RatWistarIntraperitoneal300 mg/kgTransient abnormal gait.[5]

In Vitro Neurotoxicity

Studies using neural cell lines have provided further insights into the cytotoxic effects of NBBS.

Cytotoxicity in Neuro-2a and C6 Glioma Cells

NBBS has been shown to be cytotoxic to both murine neuroblastoma (Neuro-2a) and rat glioma (C6) cells in a dose-dependent manner.[6] Growth of Neuro-2a cells was inhibited at concentrations ranging from 1 to 100 µM, while C6 glioma cell growth was inhibited at concentrations between 10 and 500 µM.[6]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineOrganismCell TypeEffectConcentration RangeReference
Neuro-2aMouseNeuroblastomaGrowth Inhibition1 - 100 µM[6]
C6RatGliomaGrowth Inhibition10 - 500 µM[6]

Proposed Mechanisms of Neurotoxicity

Two primary mechanisms have been proposed to explain the neurotoxic effects of NBBS: alteration of microtubule-associated protein-2 and antagonism of the androgen receptor.

Alteration of Microtubule-Associated Protein-2 (MAP-2)

One of the key findings in the early rabbit studies was the altered immunoreactivity of microtubule-associated protein-2 (MAP-2) in spinal motor neurons.[1] Following intraperitoneal injections, there was a marked increase in MAP-2 immunoreactivity in the dendrites. In contrast, long-term intracisternal inoculations resulted in a significant reduction or absence of MAP-2 immunoreactivity in the same neuronal populations.[1] MAP-2 is crucial for the assembly and stability of microtubules, which are essential components of the neuronal cytoskeleton involved in maintaining cell structure and axonal transport. Disruption of MAP-2 function could therefore lead to the observed neuronal damage.

MAP2_Pathway NBBS This compound MAP2 Microtubule-Associated Protein-2 (MAP-2) NBBS->MAP2 Alters Expression & Localization Microtubules Microtubule Stability MAP2->Microtubules Regulates AxonalTransport Axonal Transport Microtubules->AxonalTransport Maintains NeuronalIntegrity Neuronal Structural Integrity Microtubules->NeuronalIntegrity Maintains AxonalTransport->NeuronalIntegrity Supports Neurodegeneration Neurodegeneration NeuronalIntegrity->Neurodegeneration Disruption leads to

Caption: Proposed pathway of NBBS-induced neurotoxicity via MAP-2 alteration.

Androgen Receptor Antagonism

NBBS has been identified as an antagonist of the androgen receptor (AR).[5] Androgen signaling is known to play a role in neuronal function and survival, and disruption of this signaling could contribute to neurotoxicity. The precise downstream effects of AR antagonism by NBBS in the context of neurodegeneration are still under investigation.

AR_Pathway NBBS This compound AR Androgen Receptor (AR) NBBS->AR Antagonizes AR_Signaling Androgen Receptor Signaling AR->AR_Signaling Activates Androgen Androgens Androgen->AR Binds to NeuronalSurvival Neuronal Survival & Function AR_Signaling->NeuronalSurvival Promotes Neurotoxicity Neurotoxicity NeuronalSurvival->Neurotoxicity Inhibition leads to

Caption: Proposed pathway of NBBS-induced neurotoxicity via androgen receptor antagonism.

Experimental Protocols

To facilitate further research, this section provides an overview of the methodologies employed in key studies on NBBS neurotoxicity.

In Vivo Neurotoxicity Assessment in Rabbits (Strong et al., 1991)
  • Animal Model: Young adult New Zealand white rabbits.

  • Dosing:

    • Intracisternal: Monthly inoculations.

    • Intraperitoneal: Thrice weekly inoculations for 4 months.

  • Behavioral Assessment: Observation for motor dysfunction including limb splaying, hyperreflexia, hypertonia, and gait impairment.

  • Histopathology:

    • Tissue processing for light and electron microscopy.

    • Immunohistochemical staining for microtubule-associated protein-2 (MAP-2).

Rabbit_Workflow Start Start AnimalModel Young Adult New Zealand White Rabbits Start->AnimalModel Dosing NBBS Administration (Intracisternal or Intraperitoneal) AnimalModel->Dosing Behavioral Motor Function Assessment Dosing->Behavioral Sacrifice Euthanasia & Tissue Collection Behavioral->Sacrifice Histology Histopathological Analysis (Light & EM) Sacrifice->Histology IHC Immunohistochemistry (MAP-2) Sacrifice->IHC End End Histology->End IHC->End

Caption: Experimental workflow for in vivo neurotoxicity assessment in rabbits.

In Vivo Neurotoxicity Assessment in Rats (Rider et al., 2012)
  • Animal Model: Adult male Sprague-Dawley rats.

  • Dosing: Daily oral gavage for 27 days with NBBS (100, 200, or 300/400 mg/kg/day) in corn oil.

  • Behavioral Assessment:

    • Gait analysis.

    • Locomotor activity and rearing behavior monitoring.

  • Histopathology:

    • Perfusion and tissue collection (brain, peripheral nerves).

    • Histological staining of paraffin-embedded sections.

  • Molecular Analysis:

    • mRNA expression analysis of neuroinflammation markers (e.g., GFAP, Iba-1) in the hippocampus via real-time PCR.

Rat_Workflow Start Start AnimalModel Adult Male Sprague-Dawley Rats Start->AnimalModel Dosing NBBS Oral Gavage (27 days) AnimalModel->Dosing Behavioral Behavioral Assessments (Gait, Locomotion) Dosing->Behavioral Sacrifice Euthanasia & Tissue Collection Behavioral->Sacrifice Histology Brain & Nerve Histopathology Sacrifice->Histology qPCR Hippocampal mRNA Expression Analysis Sacrifice->qPCR End End Histology->End qPCR->End

Caption: Experimental workflow for in vivo neurotoxicity assessment in rats.

In Vitro Cytotoxicity Assay (General Protocol)
  • Cell Lines: Neuro-2a (murine neuroblastoma) or C6 (rat glioma) cells.

  • Cell Culture: Cells are maintained in appropriate growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • NBBS Exposure: Cells are seeded in multi-well plates and, after adherence, exposed to various concentrations of NBBS for a defined period (e.g., 24, 48, 72 hours).

  • Cytotoxicity Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

InVitro_Workflow Start Start CellCulture Culture Neuro-2a or C6 Glioma Cells Start->CellCulture Seeding Seed Cells in Multi-well Plates CellCulture->Seeding Exposure Expose Cells to Varying NBBS Concentrations Seeding->Exposure Incubation Incubate for Defined Time Period Exposure->Incubation MTT Perform MTT Assay Incubation->MTT Readout Measure Absorbance MTT->Readout Analysis Calculate Cell Viability Readout->Analysis End End Analysis->End

Caption: General experimental workflow for in vitro cytotoxicity assessment of NBBS.

Conclusion and Future Directions

The neurotoxicity of this compound presents a complex picture with conflicting evidence from different animal models and experimental setups. While in vitro studies clearly demonstrate its cytotoxic potential in neural cell lines, the in vivo effects appear to be more nuanced. The proposed mechanisms involving MAP-2 disruption and androgen receptor antagonism provide valuable avenues for further investigation.

Future research should focus on:

  • Harmonizing experimental designs to better understand the discrepancies between rabbit and rat studies, including the influence of the route of administration.

  • Elucidating the detailed molecular pathways downstream of MAP-2 alteration and AR antagonism to pinpoint the critical events leading to neurodegeneration.

  • Conducting long-term, low-dose exposure studies in rodent models to more accurately reflect potential human exposure scenarios.

  • Developing more sophisticated in vitro models , such as 3D neuronal cultures or organ-on-a-chip systems, to better recapitulate the complexity of the in vivo environment.

A clearer understanding of the neurotoxic potential of NBBS is crucial for accurate risk assessment and ensuring human safety. The methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and professionals working to address these important questions.

References

The Contentious Presence of N-Butylbenzenesulfonamide in Prunus africana: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butylbenzenesulfonamide (NBBS), a synthetic compound with known antiandrogenic properties, has been the subject of scientific debate regarding its natural occurrence in the medicinal plant Prunus africana. While some studies report its isolation from the bark of this plant, a significant component in traditional and modern treatments for benign prostatic hyperplasia (BPH) and prostate cancer, other comprehensive analyses have failed to detect its presence. This technical guide provides an in-depth overview of the current state of knowledge, presenting the conflicting evidence, outlining potential experimental approaches for its detection and quantification, and detailing its proposed mechanism of action as an androgen receptor antagonist. The guide aims to equip researchers with a thorough understanding of the complexities and controversies surrounding NBBS in Prunus africana, fostering further investigation into its potential therapeutic relevance and natural origin.

Introduction

Prunus africana (Hook.f.) Kalkman, commonly known as the African cherry, is a montane evergreen tree native to Africa. The bark of P. africana has a long history of use in traditional African medicine for a variety of ailments, and its lipophilic extracts are widely used in Europe for the treatment of BPH.[1][2] The therapeutic effects of these extracts are attributed to a complex mixture of compounds, including phytosterols, triterpenoids, and fatty acids.

In recent years, the identification of this compound (NBBS) as a potent antiandrogen has drawn significant attention.[2] Several research groups have reported the isolation of NBBS from P. africana bark extracts, suggesting it as a key contributor to the plant's efficacy against prostate-related conditions.[1][2] However, this finding has been challenged by at least one study that explicitly refutes the presence of NBBS in their P. africana samples. This discrepancy highlights the need for rigorous and standardized analytical methods to definitively ascertain the natural occurrence of this compound in the plant.

Quantitative Data on Bioactive Compounds in Prunus africana

While a significant body of research has focused on quantifying various bioactive compounds in Prunus africana, there is a notable and critical lack of quantitative data for this compound. The following table summarizes the reported concentrations of other major bioactive constituents to provide context for the phytochemical landscape of the plant. The absence of NBBS data underscores the primary controversy addressed in this guide.

CompoundPlant PartConcentration Range (mg/kg dry weight)Analytical MethodReference
This compound (NBBS) Bark Not Quantified / Undetected LC-MS/MS, GC-MS [3][4]
β-SitosterolBark1,300 - 3,100GC-MS[5]
AtaxinBark100 - 500HPLC
Ferulic AcidBark150 - 300HPLC[5]
Ursolic AcidBark50 - 2,000GC-MS[5]
Oleanolic AcidBark20 - 1,000GC-MS
Lauric AcidBark10 - 50GC-MS[5]
Myristic AcidBark5 - 30GC-MS[5]

Note: The concentration of bioactive compounds in Prunus africana can vary significantly depending on factors such as the geographical origin of the plant material, age of the tree, harvesting time, and the extraction method used.

Experimental Protocols

The conflicting reports on the presence of NBBS in P. africana may stem from variations in analytical methodologies. This section outlines generalized experimental protocols for the extraction, detection, and quantification of NBBS in plant material, drawing from standard practices for sulfonamide analysis.

Extraction of this compound from Prunus africana Bark

This protocol describes a general procedure for the extraction of NBBS from dried P. africana bark powder.

Materials:

  • Dried and powdered Prunus africana bark

  • n-Hexane

  • Dichloromethane (DCM)

  • Methanol

  • Ethyl acetate

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Defatting: Macerate the powdered bark with n-hexane at room temperature for 24 hours to remove lipids. Filter and discard the hexane extract. Repeat this step twice.

  • Extraction: Air-dry the defatted plant material. Subsequently, perform sequential extraction with solvents of increasing polarity, starting with dichloromethane, followed by ethyl acetate, and then methanol. The extraction can be performed by maceration or Soxhlet extraction.

  • Concentration: Concentrate each solvent extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C.

  • Solid-Phase Extraction (SPE) Clean-up (for LC-MS/MS analysis): a. Condition an SPE cartridge with methanol followed by deionized water. b. Dissolve a portion of the dried extract in a suitable solvent and load it onto the conditioned SPE cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute the target analyte (NBBS) with an appropriate solvent, such as methanol or acetonitrile. e. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and selective quantification of sulfonamides in complex matrices.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for NBBS to ensure accurate identification and quantification. The exact m/z values would need to be determined using a pure standard of NBBS.

  • Calibration: Prepare a calibration curve using a certified reference standard of this compound.

Signaling Pathway and Mechanism of Action

This compound is reported to exert its biological effects primarily through the antagonism of the androgen receptor (AR), a key player in the development and progression of prostate cancer.

The Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor. In the absence of androgens, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of androgens like testosterone or dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote cell growth, proliferation, and survival.

Mechanism of this compound as an Androgen Receptor Antagonist

NBBS is proposed to act as a competitive antagonist of the androgen receptor. It is believed to bind to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens. This inhibition blocks the subsequent steps of AR activation, including its dissociation from HSPs, nuclear translocation, and binding to AREs. Consequently, the transcription of androgen-dependent genes is suppressed, leading to an anti-proliferative effect on androgen-sensitive prostate cancer cells.

Visualizations

Experimental Workflow for NBBS Analysis

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analytical Methods cluster_results Outcome start Prunus africana Bark Powder defat Defatting with n-Hexane start->defat extraction Sequential Extraction (DCM, Ethyl Acetate, Methanol) defat->extraction concentrate Concentration (Rotary Evaporator) extraction->concentrate gcms GC-MS Analysis concentrate->gcms Direct Analysis spe Solid-Phase Extraction (SPE) Clean-up concentrate->spe For LC-MS/MS positive NBBS Detected gcms->positive Some Studies negative NBBS Not Detected gcms->negative Contradictory Studies lcms LC-MS/MS Analysis lcms->positive Some Studies lcms->negative Contradictory Studies spe->lcms

Caption: Generalized experimental workflow for the analysis of this compound in Prunus africana.

This compound Inhibition of the Androgen Receptor Signaling Pathway

signaling_pathway Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds NBBS This compound (NBBS) NBBS->AR_HSP Binds & Blocks AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen Conformational Change & HSP Dissociation AR_NBBS AR-NBBS Complex AR_Dimer AR Dimer AR_Androgen->AR_Dimer Dimerization & Nuclear Translocation AR_NBBS->AR_Dimer Translocation Blocked ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds Transcription Gene Transcription ARE->Transcription CellGrowth Cell Growth & Proliferation Transcription->CellGrowth

Caption: Proposed mechanism of this compound as an androgen receptor antagonist.

Discussion and Future Directions

The conflicting reports on the presence of this compound in Prunus africana present a significant challenge and an opportunity for further research. The discrepancy could be attributed to several factors, including:

  • Geographical and Genetic Variation: The chemical profile of P. africana is known to vary across different geographical locations and genetic provenances. It is plausible that NBBS is only present in specific chemotypes of the plant.

  • Contamination: Given that NBBS is a synthetic compound used as a plasticizer, the possibility of contamination during sample collection, processing, or analysis cannot be entirely ruled out in the studies that reported its presence.

  • Analytical Sensitivity and Specificity: Differences in the limits of detection and the specificity of the analytical methods employed could lead to divergent results.

To resolve this controversy, future research should focus on:

  • Multi-laboratory validation studies: Using standardized and validated analytical methods (preferably LC-MS/MS) to analyze well-characterized and authenticated P. africana samples from diverse geographical origins.

  • Isotopic labeling studies: To definitively confirm the natural biosynthesis of NBBS by P. africana.

  • In-depth bioactivity studies: To further elucidate the specific contribution of NBBS, if present, to the overall therapeutic effects of P. africana extracts.

Conclusion

The natural occurrence of this compound in Prunus africana remains an open and intriguing question. While its potent antiandrogenic activity makes it a compound of significant interest for prostate-related therapies, the conflicting evidence regarding its presence in the plant necessitates a cautious and critical approach. This technical guide has summarized the available information, highlighted the key controversies, and provided a framework for future research. A definitive resolution of this issue will not only be crucial for understanding the pharmacology of Prunus africana but also for ensuring the quality, safety, and efficacy of its derived medicinal products.

References

An In-depth Technical Guide to the Environmental Fate of N-Butylbenzenesulfonamide (NBBS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Butylbenzenesulfonamide (NBBS), a widely used plasticizer, has been detected as a contaminant in various environmental compartments, including groundwater.[1] This technical guide provides a comprehensive overview of the current state of knowledge regarding the environmental fate of NBBS, focusing on its biodegradation, photodegradation, hydrolysis, and soil sorption. While specific quantitative data for many of these parameters are limited in publicly available literature, this guide synthesizes existing information, outlines standardized experimental protocols for determining key environmental fate parameters, and presents known metabolic pathways. The significant data gaps highlighted herein underscore the need for further research to conduct a thorough environmental risk assessment of this compound.

Introduction

This compound (CAS No. 3622-84-2) is a high-production-volume chemical primarily used as a plasticizer in various polymers such as polyamides, polycarbonates, and polysulfones.[1] Its presence in environmental samples, coupled with a lack of comprehensive toxicological and environmental fate data, has raised concerns about its potential impact on ecosystems and human health.[1] Understanding the persistence, mobility, and transformation of NBBS in the environment is crucial for assessing its risk profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its distribution and behavior in the environment.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₅NO₂S[2]
Molecular Weight213.30 g/mol [2]
AppearanceColorless to light yellow liquid[3]
Water SolubilitySlightly soluble[3]
log Pow (Octanol-Water Partition Coefficient)2.01[4]
Boiling Point314 °C[5]
Flash Point>200 °C[5]

Environmental Fate

The environmental fate of a chemical is determined by a combination of transport and transformation processes. For NBBS, the key processes are biodegradation, photodegradation, hydrolysis, and sorption to soil and sediment.

Biodegradation

Available data suggests that this compound is not readily biodegradable.[5] This indicates that it is likely to persist in the environment for a significant period.

Table 2: Biodegradation Data for this compound

Test TypeResultQuantitative DataReference
Ready Biodegradability (e.g., OECD 301F)Not readily biodegradableData not available[5]

While specific biodegradation percentages for NBBS are not available, the classification of "not readily biodegradable" suggests that it does not meet the stringent criteria of the OECD 301 series of tests (e.g., >60% biodegradation within a 10-day window in a 28-day period).[6][7] It may, however, be inherently biodegradable, meaning it has the potential to biodegrade under certain conditions but at a slower rate.

This method determines the degree of biodegradation by measuring the oxygen consumed by a microbial inoculum in the presence of the test substance.

Objective: To assess the ready biodegradability of this compound in an aerobic aqueous medium.

Principle: A solution or suspension of NBBS in a mineral medium is inoculated with activated sludge from a wastewater treatment plant and incubated in a closed respirometer. The consumption of oxygen is measured over 28 days and is expressed as a percentage of the theoretical oxygen demand (ThOD).[6][8]

Apparatus:

  • Respirometer (e.g., electrolytic or manometric)

  • Incubator, maintained at 22 ± 1 °C

  • Glass bottles of suitable volume

  • Magnetic stirrers

Procedure:

  • Preparation of Mineral Medium: Prepare a mineral medium containing essential salts as specified in the OECD 301 guideline.

  • Preparation of Inoculum: Use fresh activated sludge from a domestic wastewater treatment plant. The sludge should be washed and resuspended in the mineral medium. The final concentration of microorganisms in the test vessel should be between 30 mg/L total suspended solids.

  • Test Setup:

    • Test Vessels: Prepare replicate test vessels containing the mineral medium, inoculum, and NBBS at a concentration of 100 mg/L.

    • Blank Controls: Prepare replicate vessels with mineral medium and inoculum only to measure endogenous respiration.

    • Reference Control: Prepare a vessel with a readily biodegradable reference substance (e.g., sodium benzoate) to check the viability of the inoculum.

    • Toxicity Control: Prepare a vessel with both NBBS and the reference substance to assess for inhibitory effects of NBBS on the microbial population.

  • Incubation: Incubate the sealed vessels in the dark or diffuse light at 22 ± 1 °C for 28 days with continuous stirring.

  • Measurement: Record the oxygen consumption at regular intervals.

  • Data Analysis: Calculate the percentage of biodegradation as the ratio of the measured oxygen consumption (corrected for the blank) to the ThOD of NBBS.

Pass Criteria for Ready Biodegradability:

  • A biodegradation level of ≥ 60% ThOD is reached within a 10-day window during the 28-day test period.[9]

Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light. For sulfonamides, this can be a significant degradation pathway in sunlit surface waters.[10] The rate of photodegradation is influenced by factors such as pH and the presence of dissolved organic matter, which can act as a photosensitizer.[10]

Table 3: Photodegradation Data for this compound

ParameterValueConditionsReference
Photodegradation Half-lifeData not available--
Quantum YieldData not available--

While no specific data for NBBS is available, studies on other sulfonamides have shown that photolysis can lead to the cleavage of the sulfonamide bond.[10]

This protocol is based on OECD Guideline 316.

Objective: To determine the direct photodegradation rate and quantum yield of this compound in water.

Principle: A solution of NBBS in purified water is irradiated with light of known intensity and spectral distribution. The concentration of NBBS is monitored over time to determine the first-order rate constant and the quantum yield.

Apparatus:

  • Photoreactor with a controlled light source (e.g., xenon arc lamp) capable of simulating sunlight.

  • Quartz or borosilicate glass reaction vessels.

  • Spectrophotometer for measuring light intensity (actinometry) and NBBS concentration.

  • HPLC or GC-MS for quantifying NBBS.

Procedure:

  • Solution Preparation: Prepare a solution of NBBS in sterile, purified water (e.g., Milli-Q). The concentration should be low enough to ensure that the solution is optically thin.

  • Actinometry: Determine the light intensity of the photoreactor using a chemical actinometer.

  • Irradiation: Irradiate the NBBS solution in the reaction vessels at a constant temperature. Take samples at various time intervals.

  • Analysis: Analyze the samples for the concentration of NBBS using a validated analytical method.

  • Dark Control: Run a parallel experiment in the dark to account for any non-photolytic degradation.

  • Data Analysis:

    • Plot the natural logarithm of the NBBS concentration versus time to determine the first-order rate constant (k).

    • Calculate the quantum yield (Φ) using the rate constant, the molar absorption coefficient of NBBS, and the light intensity.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often dependent on pH. For benzenesulfonamides, acid-catalyzed hydrolysis has been reported.[11][12]

Table 4: Hydrolysis Data for this compound

pHHalf-lifeTemperatureReference
Data not availableData not availableData not available-

This protocol is based on OECD Guideline 111.

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Principle: Solutions of NBBS are prepared in sterile buffer solutions of different pH values (typically pH 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of NBBS is measured over time to determine the hydrolysis rate constant.

Apparatus:

  • Constant temperature bath or incubator.

  • Sterile glass vials with screw caps.

  • pH meter.

  • HPLC or GC-MS for quantifying NBBS.

Procedure:

  • Buffer Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Solution Preparation: Prepare solutions of NBBS in each buffer. The initial concentration should be below the water solubility limit.

  • Incubation: Incubate the vials in the dark at a constant temperature (e.g., 25 °C or 50 °C to accelerate the reaction if necessary).

  • Sampling: At appropriate time intervals, take samples from each vial.

  • Analysis: Analyze the samples for the concentration of NBBS using a validated analytical method.

  • Data Analysis:

    • Plot the natural logarithm of the NBBS concentration versus time for each pH to determine the pseudo-first-order rate constant (k).

    • Calculate the half-life (t₁/₂) for each pH using the equation: t₁/₂ = ln(2) / k.

Soil Sorption

The tendency of a chemical to adsorb to soil or sediment is a key parameter in determining its mobility in the environment. This is typically quantified by the soil sorption coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc).

Table 5: Soil Sorption Data for this compound

Soil TypeKd (L/kg)Koc (L/kg)Reference
Data not availableData not availableData not available-

A higher Koc value indicates a greater tendency for the chemical to be adsorbed to soil organic matter, which reduces its mobility and bioavailability.

This protocol is based on OECD Guideline 106.

Objective: To determine the soil sorption coefficient (Kd and Koc) of this compound.

Principle: A known mass of soil is equilibrated with a solution of NBBS of known concentration. After equilibration, the concentrations of NBBS in the soil and the aqueous phase are measured to determine the sorption coefficient.

Apparatus:

  • Shaker or rotator.

  • Centrifuge.

  • Analytical balance.

  • HPLC or GC-MS for quantifying NBBS.

Procedure:

  • Soil Characterization: Use a range of well-characterized soils with varying organic carbon content, pH, and texture.

  • Solution Preparation: Prepare a solution of NBBS in 0.01 M CaCl₂.

  • Adsorption Phase:

    • Add a known mass of soil to a series of centrifuge tubes.

    • Add a known volume of the NBBS solution to each tube.

    • Equilibrate the tubes by shaking for a predetermined time at a constant temperature.

    • Centrifuge the tubes to separate the soil and aqueous phases.

    • Analyze the supernatant for the equilibrium concentration of NBBS.

  • Desorption Phase (Optional):

    • Remove the supernatant from the adsorption phase.

    • Add a fresh solution of 0.01 M CaCl₂ to the soil pellet.

    • Equilibrate and analyze the supernatant as in the adsorption phase.

  • Data Analysis:

    • Calculate the amount of NBBS sorbed to the soil.

    • Calculate the Kd value for each soil.

    • Calculate the Koc value by normalizing Kd to the organic carbon content of the soil.

Metabolic Pathways

While the microbial degradation pathway of NBBS in the environment is not well-defined, its metabolism in mammals has been studied. The primary metabolic route involves oxidation of the butyl side chain.

Mammalian Metabolism

In vivo and in vitro studies in rats, mice, and human liver preparations have shown that NBBS is metabolized to more polar compounds that can be excreted.[1] The predominant metabolites are formed through oxidation of the n-butyl group.[1]

Mammalian_Metabolism_NBBS NBBS This compound Metabolite1 N-(2-Hydroxybutyl)benzenesulfonamide NBBS->Metabolite1 Hydroxylation Metabolite2 N-(3-Hydroxybutyl)benzenesulfonamide NBBS->Metabolite2 Hydroxylation Metabolite3 N-(4-Hydroxybutyl)benzenesulfonamide NBBS->Metabolite3 Hydroxylation Excretion Excretion (Urine, Feces) Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

Figure 1: Proposed mammalian metabolic pathway of this compound.

Experimental and Logical Workflows

The assessment of the environmental fate of a chemical like NBBS follows a logical progression of experiments.

Environmental_Fate_Workflow cluster_physchem Physicochemical Properties cluster_degradation Degradation Studies cluster_mobility Mobility Assessment cluster_risk Environmental Risk Assessment PhysChem Water Solubility, log Pow, Vapor Pressure Biodegradation Ready Biodegradability (OECD 301) PhysChem->Biodegradation Photodegradation Direct Photolysis (OECD 316) PhysChem->Photodegradation Hydrolysis Hydrolysis vs. pH (OECD 111) PhysChem->Hydrolysis SoilSorption Soil Sorption (OECD 106) PhysChem->SoilSorption RiskAssessment Persistence, Bioaccumulation, and Toxicity (PBT) Assessment Biodegradation->RiskAssessment Photodegradation->RiskAssessment Hydrolysis->RiskAssessment SoilSorption->RiskAssessment

Figure 2: Workflow for assessing the environmental fate of a chemical.

Conclusion and Future Directions

The available data indicates that this compound is not readily biodegradable and has the potential to persist in the environment.[5] It has been detected in environmental waters, highlighting the need for a more complete understanding of its environmental fate.[1] Significant data gaps exist for key environmental parameters, including biodegradation rates, photodegradation kinetics, hydrolysis rates, and soil sorption coefficients.

To adequately assess the environmental risk posed by NBBS, further research is essential to:

  • Conduct standardized ready biodegradability tests to obtain quantitative data on its biodegradation potential.

  • Investigate the photodegradation of NBBS under environmentally relevant conditions to determine its half-life and identify transformation products.

  • Determine the hydrolysis rate of NBBS as a function of pH to understand its stability in aquatic environments.

  • Measure the soil sorption coefficient (Koc) in various soil types to predict its mobility in the terrestrial environment.

  • Elucidate the microbial degradation pathways to identify potential metabolites and the microorganisms involved.

By filling these data gaps, a more robust and scientifically sound environmental risk assessment of this compound can be performed. The experimental protocols provided in this guide offer a framework for generating the necessary data in a standardized and reproducible manner.

References

N-Butylbenzenesulfonamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of its Discovery, Synthesis, and Biological Significance for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butylbenzenesulfonamide (NBBS) is a versatile organic compound with a rich history, spanning from its early synthesis in the 20th century to its more recent discovery as a naturally occurring bioactive molecule. Initially utilized primarily as a plasticizer in the polymer industry, NBBS has garnered significant attention in the scientific community for its potent antiandrogenic and neurotoxic properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

The history of this compound (NBBS) is marked by two distinct phases: its chemical synthesis and its later discovery as a natural product.

The synthesis of N-alkylated benzenesulfonamides dates back to the early 20th century. While the exact first synthesis of the n-butyl derivative is not prominently documented in readily available literature, the preparation of this compound from benzenesulfonyl chloride and butylamine is described in Beilstein's Handbook of Organic Chemistry, a comprehensive repository of organic compounds, suggesting its existence in the chemical literature from that era. For decades, its primary application was industrial, where it served as an effective plasticizer for various polymers, including polyamides and cellulose derivatives.

A significant turning point in the scientific interest in NBBS came with its unexpected discovery in a natural source. In the course of investigating the ethnobotanical uses of the African plum tree, Prunus africana, researchers isolated this compound from its bark.[1] This discovery was particularly noteworthy as extracts of P. africana have been traditionally used to treat benign prostatic hyperplasia (BPH). Subsequent research confirmed that NBBS possesses strong antiandrogenic activity, providing a potential molecular explanation for the therapeutic effects of the plant extract.[1]

This dual identity—as both a synthetic industrial chemical and a naturally occurring bioactive compound—has made NBBS a subject of interest in fields ranging from materials science to pharmacology and toxicology.

Physicochemical Properties

This compound is a colorless to pale yellow, viscous liquid under standard conditions. Its chemical structure consists of a benzene ring attached to a sulfonamide group, which is further substituted with an n-butyl chain. This combination of an aromatic ring and an aliphatic chain imparts both hydrophobic and polar characteristics to the molecule.

PropertyValueReference
Molecular Formula C₁₀H₁₅NO₂S[2]
Molecular Weight 213.30 g/mol [2]
CAS Number 3622-84-2[2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 314 °C (lit.)[2]
Density 1.15 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.525 (lit.)[2]
Vapor Pressure 0.35 mmHg (150 °C)[2]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and chloroform.[3]

Experimental Protocols

Synthesis of this compound

The most common and historically significant method for synthesizing this compound is the reaction of benzenesulfonyl chloride with n-butylamine. This reaction is a classic example of a nucleophilic acyl substitution at a sulfonyl group.

Materials:

  • Benzenesulfonyl chloride

  • n-Butylamine

  • Sodium hydroxide (or other suitable base)

  • Dichloromethane (or other suitable organic solvent)

  • Water

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve n-butylamine in an organic solvent such as dichloromethane in a reaction flask.

  • In a separate container, prepare an aqueous solution of sodium hydroxide.

  • Cool the n-butylamine solution in an ice bath.

  • Slowly add benzenesulfonyl chloride to the cooled n-butylamine solution with vigorous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

  • Simultaneously, add the sodium hydroxide solution dropwise to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure completion.

  • Transfer the reaction mixture to a separatory funnel and wash the organic layer sequentially with dilute hydrochloric acid (to remove excess n-butylamine), and then with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification:

A robust method for the quantitative analysis of NBBS in various matrices involves gas chromatography coupled with mass spectrometry.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector.

  • A suitable capillary column (e.g., a non-polar or medium-polarity column).

Sample Preparation (General Protocol):

  • For liquid samples (e.g., water, biological fluids), a liquid-liquid extraction with a solvent like dichloromethane is typically performed.

  • For solid samples, a solvent extraction followed by cleanup steps may be necessary.

  • The extracted sample is then concentrated and, if necessary, derivatized for GC analysis, although NBBS is amenable to direct analysis.

  • An internal standard (e.g., an isotopically labeled NBBS) should be added at the beginning of the sample preparation to ensure accurate quantification.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.

  • Carrier Gas: Helium

  • MS Detector: Operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of NBBS.

Biological Activity and Signaling Pathways

This compound exhibits two primary, well-documented biological activities: antiandrogenic and neurotoxic effects.

Antiandrogenic Activity: Antagonism of the Androgen Receptor

NBBS has been identified as a potent antagonist of the androgen receptor (AR), a key protein in the development and progression of prostate cancer. The mechanism of its antiandrogenic action involves direct interaction with the AR.[1]

Signaling Pathway:

In the canonical androgen signaling pathway, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding induces a conformational change in the AR, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus. Inside the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes that promote cell growth and proliferation.

NBBS disrupts this pathway by acting as a competitive antagonist for the ligand-binding domain of the AR. By binding to the AR, NBBS prevents the binding of endogenous androgens, thereby inhibiting the downstream signaling cascade. This leads to a reduction in the expression of androgen-dependent genes.

Androgen_Receptor_Signaling_Inhibition_by_NBBS cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP Androgen Receptor (AR) - HSP Complex Androgen->AR_HSP Binds to AR_Active Activated AR AR_HSP->AR_Active Dissociation of HSP Blocked_AR Blocked AR AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription Initiates NBBS This compound (NBBS) NBBS->AR_HSP Competitively Binds Blocked_AR->AR_Dimer Prevents Translocation NBBS_Neurotoxicity_Workflow cluster_invivo In Vivo Studies (Animal Models) cluster_invitro In Vitro Studies (Neuronal Cell Cultures) NBBS_Exposure NBBS Exposure (in vivo / in vitro) Behavioral_Assessment Behavioral Assessment (Motor Function, Gait) NBBS_Exposure->Behavioral_Assessment Histopathology Histopathology (Tissue Staining) NBBS_Exposure->Histopathology Cell_Viability Cell Viability Assays NBBS_Exposure->Cell_Viability Cytoskeletal_Analysis Cytoskeletal Analysis (e.g., MAP-2 Staining) NBBS_Exposure->Cytoskeletal_Analysis Oxidative_Stress Oxidative Stress Markers NBBS_Exposure->Oxidative_Stress Observed_Effects Observed Neurotoxic Effects: - Axonal Swelling - Dendritic Alterations - Cytoskeletal Disruption Behavioral_Assessment->Observed_Effects Histopathology->Observed_Effects Cytoskeletal_Analysis->Observed_Effects

References

N-Butylbenzenesulfonamide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Butylbenzenesulfonamide (NBBS) is a versatile chemical compound with a history of use as a plasticizer in various polymers.[1][2][3] Beyond its industrial applications, NBBS has garnered significant attention from the scientific community due to its biological activities, including neurotoxic, antiandrogenic, and immunomodulatory effects.[1][4][5] This technical guide provides an in-depth review of the existing literature on NBBS, focusing on its chemical and physical properties, synthesis, analytical methods, and its multifaceted biological interactions.

Chemical and Physical Properties

This compound is a sulfonamide derivative characterized by a butyl group attached to the nitrogen atom of a benzenesulfonamide core.[1] It is a colorless to light yellow, oily liquid at room temperature with a faint odor.[6][7] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C10H15NO2S[1][8]
Molecular Weight 213.30 g/mol [1][8]
CAS Number 3622-84-2[9][10]
Appearance Colorless to light yellow liquid[6][7]
Boiling Point 314 °C[8]
Density 1.15 g/mL at 25 °C[8]
Refractive Index n20/D 1.525[8]
Vapor Pressure 0.35 mmHg (150 °C)[8]
Flash Point 113 °C (closed cup)[8]
Water Solubility Slightly soluble[6]
Solubility in Organic Solvents Soluble in ethanol and chloroform[6]

Synthesis and Manufacturing

The industrial synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with n-butylamine.[10][11] This reaction is a nucleophilic substitution at the sulfonyl group.

Experimental Protocols

Synthesis of this compound[11]

A common laboratory-scale synthesis of NBBS is outlined below. This protocol is based on the reaction of benzenesulfonyl chloride with an excess of n-butylamine.

Materials:

  • Benzenesulfonyl chloride

  • n-Butylamine

  • Sodium hydroxide (NaOH) solution (e.g., 2N)

  • Dichloromethane (or other suitable organic solvent)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Reaction flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a four-necked flask equipped with a stirrer, a temperature measuring jacket, a nitrogen tube, and a vertical condenser, add 5 g of a silica-alumina composite porous catalyst and 120 ml of an aqueous solution of 20% sodium hydroxide, and purge with nitrogen for 10 min.

  • Slowly add 1 mol of phenylsulfonyl chloride and 3 mol of n-butylamine to the flask within 1 hour.

  • Under ultrasonic conditions, maintain the temperature at 20 °C for 30 minutes.

  • Subsequently, raise the temperature to 60 °C to precipitate, to obtain an organic phase of this compound.

  • Maintain a bottom temperature of 140 °C under a vacuum of 98 Kpa and distill the organic phase for 1 hour to remove water and n-butylamine.

  • Distill under vacuum at a pressure of 0.07 Kpa to obtain a residue, which is the purified this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product BSC Benzenesulfonyl Chloride Reaction Reaction in Aqueous NaOH BSC->Reaction NBA n-Butylamine NBA->Reaction Extraction Extraction with Organic Solvent Reaction->Extraction Wash Washing Steps (NaOH, H2O, Brine) Extraction->Wash Drying Drying over MgSO4 Wash->Drying Evaporation Solvent Evaporation Drying->Evaporation NBBS This compound (NBBS) Evaporation->NBBS

General workflow for the synthesis of this compound.
Analytical Methods for Detection

The quantification of NBBS in various matrices, including environmental and biological samples, is crucial for exposure and toxicological assessments. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed analytical technique.[12]

Sample Preparation for GC-MS Analysis (General Protocol): [12]

  • Extraction: Liquid-liquid extraction with a suitable organic solvent like dichloromethane is a common first step.

  • Internal Standard: An isotopically labeled internal standard, such as [13C6]NBBS, is often added to the sample prior to extraction to ensure accurate quantification.

  • Concentration and Reconstitution: The organic extract is typically concentrated under a gentle stream of nitrogen and reconstituted in a small volume of a suitable solvent for GC-MS analysis.

GC-MS Parameters (Illustrative):

  • Column: A non-polar or semi-polar capillary column is typically used.

  • Injection Mode: Splitless injection is often preferred for trace analysis.

  • Carrier Gas: Helium is the most common carrier gas.

  • Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of NBBS.

Biological Activities and Toxicology

NBBS exhibits a range of biological effects, with its neurotoxicity and antiandrogenic properties being the most extensively studied.

Acute Toxicity Data

The acute toxicity of NBBS has been evaluated in several animal models. A summary of the available data is presented in Table 2.

Table 2: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 / LC50Reference(s)
MouseOral2900 mg/kg[2]
RatOral1725 - 3560 mg/kg[2]
RatInhalation4066 mg/m³ (LC50)[2]
Rat (male and female)Oral2070 mg/kg[13]
Rat (male and female)Dermal> 2000 mg/kg[13]
Rat (male and female)Inhalation> 4.06 mg/L (4h)[13]
Neurotoxicity

NBBS has been identified as a neurotoxin, with studies in rabbits demonstrating the induction of spastic myelopathy.[1][5] In rats, intraperitoneal administration has been shown to cause motor dysfunction.[2] Histopathological changes observed in animal models include neuronal and dendritic degeneration.[2] Some studies have also reported increased expression of glial fibrillary acidic protein (GFAP), a marker of astrogliosis, in certain brain regions following NBBS exposure.[2]

Experimental Protocol for Neurotoxicity Assessment (In Vivo): [4][14]

  • Animal Model: Sprague-Dawley rats are a commonly used model.

  • Dosing: NBBS is administered, for example, via oral gavage daily for a specified period (e.g., 27 days). A range of doses is typically used, along with a vehicle control group.

  • Behavioral Assessments: Gait, locomotor activity, and other behavioral parameters are monitored throughout the study.

  • Histopathology: At the end of the study, brain and nerve tissues are collected, processed, and examined for any pathological changes, such as nerve lesions or gliosis.

  • Gene Expression Analysis: mRNA levels of relevant markers (e.g., GFAP, inflammatory cytokines) can be quantified in specific brain regions using techniques like RT-qPCR.

Antiandrogenic Activity

NBBS has been identified as an antagonist of the androgen receptor (AR).[9] This activity was discovered through the investigation of extracts from the plant Prunus africana, which are used in the treatment of benign prostatic hyperplasia.[9]

Mechanism of Antiandrogenic Action: NBBS acts as a competitive antagonist at the ligand-binding domain of the androgen receptor. By binding to the receptor, it prevents the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the downstream signaling cascade that leads to the transcription of androgen-responsive genes.[9]

Androgen_Receptor_Antagonism cluster_extracellular Extracellular Space / Cytoplasm cluster_intracellular Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds to NBBS NBBS NBBS->AR Binds to & Inhibits ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Simplified signaling pathway of androgen receptor antagonism by NBBS.

Experimental Protocol for Androgen Receptor Antagonist Assay (In Vitro):

  • Cell Line: A human prostate cancer cell line that expresses the androgen receptor, such as LNCaP cells, is commonly used.

  • Reporter Gene Assay:

    • Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.

    • Cells are treated with a known androgen (e.g., R1881, a synthetic androgen) to induce reporter gene expression.

    • Concurrently, cells are treated with varying concentrations of the test compound (NBBS).

    • The antagonistic activity is determined by measuring the inhibition of luciferase activity in the presence of NBBS compared to the androgen-only control.

  • Competitive Binding Assay: [15]

    • A source of androgen receptor (e.g., from rat prostate cytosol or recombinant protein) is incubated with a radiolabeled androgen (e.g., [³H]-R1881).

    • Increasing concentrations of the unlabeled test compound (NBBS) are added to compete for binding to the receptor.

    • The amount of bound radioligand is measured, and the concentration of NBBS that inhibits 50% of the specific binding (IC50) is calculated.

Immunotoxicity

Studies have also investigated the potential immunomodulatory effects of NBBS. In mice, dermal exposure to NBBS did not show significant immunotoxicity, though some changes in spleen cell populations were observed at lower concentrations.[13][16] Another study in mice exposed through feed showed suppression of the antibody-forming cell response.[4] In developmentally exposed rats, the immune effects were found to be sex-dependent.[4]

Experimental Protocol for Immunotoxicity Assessment (In Vivo): [4][8]

  • Animal Model: B6C3F1/N female mice or Sprague Dawley rats are used.

  • Exposure: NBBS is administered in the feed at various concentrations for a defined period (e.g., 28 days).

  • Immune Function Assays: A panel of assays is conducted to assess different aspects of the immune system, including:

    • T-dependent antibody response (TDAR): Assessed by measuring the antibody-forming cell (AFC) response to an antigen like sheep red blood cells (SRBC).

    • Natural Killer (NK) cell activity: Measures the cytotoxic activity of NK cells.

    • Immune cell phenotyping: Analysis of different immune cell populations in lymphoid organs (e.g., spleen, lymph nodes) using flow cytometry.

Conclusion

This compound is a compound of significant interest due to its widespread industrial use and its diverse biological activities. While its role as a plasticizer is well-established, its neurotoxic, antiandrogenic, and immunomodulatory properties warrant careful consideration, particularly in the context of human and environmental health. This technical guide has summarized the key literature on NBBS, providing a foundation for researchers and drug development professionals. Further research is needed to fully elucidate the molecular mechanisms underlying its biological effects and to better understand the potential risks associated with exposure. The detailed methodologies and data presented herein should serve as a valuable resource for future investigations in this field.

References

N-Butylbenzenesulfonamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N-Butylbenzenesulfonamide (NBBS), a compound of interest in various industrial and research applications. This document details its fundamental characteristics, experimental protocols for property determination, and relevant synthesis and analytical workflows.

Core Physical and Chemical Properties

This compound is a benzenesulfonamide where one of the hydrogens on the nitrogen is substituted by a butyl group.[1] Its properties make it suitable for use as a plasticizer, particularly for polyamides and cellulose resins, and it has also been investigated for its biological activities.[2][3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₅NO₂S[3][4][5]
Molecular Weight 213.30 g/mol [4][5][6]
Appearance Colorless to light yellow solid or clear liquid[2]
Melting Point 83 °C (in ethanol/water)[3]
Boiling Point 314 °C (lit.)[3][5]
Density 1.15 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.525 (lit.)[3]
Vapor Pressure 0.35 mmHg at 150 °C[3]
Water Solubility 450 mg/L at 20 °C[3]
Solubility in Organic Solvents Soluble in polar organic solvents like ethanol and chloroform.[2]
LogP (Octanol/Water Partition Coefficient) 2.01 at 20 °C[3]
pKa 11.62 ± 0.40 (Predicted)[3]
Flash Point >110 °C (>230 °F)[3]

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below. These protocols are designed to be followed by trained laboratory personnel.

Protocol 1: Determination of Melting Point (Capillary Method)

Objective: To determine the melting range of this compound.

Materials:

  • This compound sample (solid)

  • Capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting (e.g., 10-20 °C/minute) to obtain an approximate melting point.

  • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

  • Prepare a new capillary with the sample and place it in the apparatus.

  • Set the heating rate to a slow and steady rate (1-2 °C/minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

  • Repeat the measurement at a slow heating rate at least twice more with fresh samples to ensure reproducibility. Report the melting point as a range.[7]

Protocol 2: Determination of Boiling Point (Distillation Method)

Objective: To determine the boiling point of this compound at atmospheric pressure.

Materials:

  • This compound sample (liquid)

  • Distillation flask (e.g., 25 mL)

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Heating mantle

  • Boiling chips

  • Clamps and stand

Procedure:

  • Place a few boiling chips into the distillation flask.

  • Add approximately 10-15 mL of this compound to the distillation flask.

  • Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature as the liquid begins to boil and the vapor rises.

  • Record the temperature at which the vapor temperature stabilizes while the liquid is distilling at a steady rate (i.e., one drop of distillate per second). This stable temperature is the boiling point.

  • Record the atmospheric pressure at the time of the measurement.

Protocol 3: Determination of Solubility in Water (Shake-Flask Method)

Objective: To quantitatively determine the solubility of this compound in water at a specified temperature.

Materials:

  • This compound

  • Distilled or deionized water

  • Screw-cap vials or flasks

  • Shaking incubator or orbital shaker set to a constant temperature (e.g., 20 °C)

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for concentration analysis

Procedure:

  • Add an excess amount of this compound to a series of vials.

  • Add a known volume of water to each vial.

  • Securely cap the vials and place them in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent if necessary.

  • Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or GC-MS method.[8]

  • Calculate the original concentration in the saturated solution to determine the solubility in mg/L.

Protocol 4: Spectroscopic Analysis

Objective: To obtain infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for structural confirmation of this compound.

4.1 Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: If the sample is a liquid, place a small drop directly onto the ATR crystal. If it is a solid, place a small amount of the powder onto the crystal and apply pressure using the anvil to ensure good contact.[1][9]

  • Instrument Parameters (Typical):

    • Spectrometer: FTIR spectrometer

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • ¹H NMR: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[10][11][12]

    • ¹³C NMR: Dissolve 20-50 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.[10][12]

    • Ensure the sample is completely dissolved and the solution is homogeneous. Filter if necessary.

  • Instrument Parameters (Typical for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8-16

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024 or more, depending on concentration.

4.3 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[13][14]

  • Instrument Parameters (Typical):

    • Gas Chromatograph:

      • Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

      • Injector Temperature: 250 °C

      • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/minute, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 40-450

      • Scan Mode: Full scan

Visualizations

Synthesis Workflow

The following diagram illustrates a common synthetic route for the preparation of this compound.

Synthesis_Workflow BenzenesulfonylChloride Benzenesulfonyl Chloride ReactionVessel Reaction (e.g., in Dichloromethane) BenzenesulfonylChloride->ReactionVessel nButylamine n-Butylamine nButylamine->ReactionVessel Workup Aqueous Workup (e.g., water wash) ReactionVessel->Workup Crude Product Drying Drying (e.g., over Na2SO4) Workup->Drying Purification Purification (e.g., Column Chromatography or Distillation) Drying->Purification NBBS This compound Purification->NBBS Pure Product Purity_Analysis_Workflow SynthesizedNBBS Synthesized This compound TLC Thin Layer Chromatography (TLC) - Initial Purity Check SynthesizedNBBS->TLC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) - Purity and Impurity ID TLC->GCMS If single spot Purification Further Purification TLC->Purification If multiple spots NMR NMR Spectroscopy (¹H and ¹³C) - Structural Confirmation GCMS->NMR MeltingPoint Melting Point Determination - Comparison to Literature NMR->MeltingPoint FinalPurity Final Purity Assessment MeltingPoint->FinalPurity Purification->TLC

References

N-Butylbenzenesulfonamide health and safety information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of N-Butylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for this compound (NBBS). The information is compiled from various scientific studies and safety data sheets to assist researchers, scientists, and drug development professionals in handling and assessing the risks associated with this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid or solid, depending on its purity. It is primarily used as a plasticizer in the production of polyamides and other polymers.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C10H15NO2S[3]
Molecular Weight 213.30 g/mol [1]
CAS Number 3622-84-2[3]
Appearance Colorless to light yellow solid or liquid[3]
Boiling Point 314 °C[4]
Melting Point 80-85°C[3]
Density 1.15 g/mL at 25 °C[4]
Vapor Pressure 0.35 mmHg at 150 °C[4]
Flash Point 113 °C (closed cup)[4]
Solubility Slightly soluble in water; soluble in polar organic solvents like ethanol and chloroform.[3]
Octanol/Water Partition Coefficient (log Pow) 2.01[5]

Toxicological Data

This compound is considered to have low acute toxicity. However, some studies have indicated potential for neurotoxicity and effects on liver and kidney weights with repeated exposure.[3][6]

Table 2: Acute Toxicity of this compound

TestSpeciesRouteValueSource
LD50 MouseOral2900 mg/kg[6]
LD50 RatOral1725 - 3560 mg/kg[6]
LD50 RatDermal> 2,000 mg/kg[7]
LC50 RatInhalation (4h)> 4.06 mg/L[7]
LC50 (Zebra fish, 96h) Danio rerioAquatic36.7 mg/L[5]
EC50 (Daphnia magna, 48h) Daphnia magnaAquatic56 mg/L[5]
EC50 (Algae, 72h) Pseudokirchneriella subcapitataAquatic49 mg/L[5]

Repeated Dose Toxicity:

  • A 27-day oral gavage study in Sprague-Dawley rats with doses up to 300 mg/kg/day did not show signs of neurotoxicity. However, minimal centrilobular hypertrophy in the liver was observed at the highest dose.[8]

  • A 28-day dermal exposure study in mice resulted in significant increases in liver and kidney weights.[3]

  • A No-Observed-Adverse-Effect Level (NOAEL) of 50 mg/kg was reported in a repeated dose oral study in rats, based on liver effects.[5]

Metabolism and Pharmacokinetics

Studies in rodents have shown that this compound is well-absorbed after oral administration and is extensively metabolized. The primary route of excretion is through urine.[9][10] Oxidative metabolites are predominant.[9] In vitro studies using rat, rabbit, and human liver S9 fractions have identified 2-hydroxy-N-butylbenzenesulfonamide as a metabolite.[11]

dot```dot graph MetabolismPathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

NBBS [label="this compound", fillcolor="#F1F3F4", style=filled]; OxidativeMetabolism [label="Oxidative Metabolism\n(Liver - CYP450)", shape=ellipse, fillcolor="#FFFFFF", style=filled, color="#4285F4"]; HydroxyNBBS [label="2-hydroxy-N-\nbutylbenzenesulfonamide", fillcolor="#F1F3F4", style=filled]; Conjugation [label="Conjugation\n(e.g., glucuronidation)", shape=ellipse, fillcolor="#FFFFFF", style=filled, color="#34A853"]; Excretion [label="Urinary Excretion", shape=cds, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

NBBS -> OxidativeMetabolism; OxidativeMetabolism -> HydroxyNBBS; HydroxyNBBS -> Conjugation; Conjugation -> Excretion; }

Caption: Experimental workflow for in vitro hepatocyte metabolism study.

Acute Oral Toxicity Study in Rats (Based on OECD Guideline 401)

The following is a generalized protocol for an acute oral toxicity study, which is a fundamental test in toxicology. [12] Objective: To determine the acute oral toxicity (LD50) of this compound in rats.

Animals: Healthy, young adult rats of a standard laboratory strain (e.g., Sprague-Dawley), nulliparous and non-pregnant females.

Housing and Feeding:

  • Animals are housed in cages in a room with controlled temperature (22 ± 3 °C) and humidity (30-70%).

  • Lighting is artificial, with a sequence of 12 hours light, 12 hours dark.

  • Conventional laboratory diet and drinking water are provided ad libitum.

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the experiment.

  • Fasting: Animals are fasted overnight prior to dosing (food, but not water, is withheld).

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil).

  • Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable cannula. The volume administered should not exceed 1 mL/100 g body weight.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern) and body weight changes for at least 14 days.

  • Necropsy: All animals (including those that die during the test and those sacrificed at the end) are subjected to a gross necropsy.

Data Analysis: The LD50 value is calculated using a recognized statistical method.

Analytical Method for Detection in Environmental Samples

A common method for the quantitative analysis of this compound in environmental samples like water or leachate is gas chromatography combined with mass spectrometry (GC-MS).

Objective: To quantify the concentration of this compound in a sample.

Procedure Outline:

  • Sample Preparation: A one-step extraction of the sample is performed using a suitable solvent like dichloromethane.

  • Internal Standard: An internal standard (e.g., [13C6]NBBS) is added to the sample to allow for precise quantification.

  • GC-MS Analysis: The extracted sample is injected into a gas chromatograph for separation of the components. The separated components then enter a mass spectrometer for detection and quantification.

  • Data Acquisition: Data is typically acquired in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound.

  • Quantification: The concentration of this compound is determined by comparing its response to that of the internal standard against a calibration curve.

Health and Safety Precautions

Hazard Statements:

  • H373: May cause damage to organs through prolonged or repeated exposure. [4]* H412: Harmful to aquatic life with long lasting effects. [4] Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray. [12]* P273: Avoid release to the environment. [12]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [12]* P314: Get medical advice/attention if you feel unwell. [7]* P501: Dispose of contents/container to an approved waste disposal plant. [12] Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH-approved respirator is recommended.

Handling and Storage:

  • Handle in a well-ventilated place. [12]* Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. [7] First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. [12]

Environmental Fate

This compound is not readily biodegradable and has been detected in groundwater and landfill leachate. [13]Its potential to persist in the environment necessitates careful disposal and prevention of release into waterways.

dot

risk_assessment cluster_hazard Hazard Identification cluster_exposure Exposure Assessment cluster_risk Risk Characterization phys_chem Physicochemical Properties dose_response Dose-Response Assessment phys_chem->dose_response tox_data Toxicological Data (Acute, Chronic, etc.) tox_data->dose_response metabolism Metabolism & Pharmacokinetics metabolism->dose_response routes Routes of Exposure (Oral, Dermal, Inhalation) risk_calc Risk Calculation (NOAEL, LD50) routes->risk_calc levels Exposure Levels & Duration levels->risk_calc env_fate Environmental Fate env_fate->risk_calc dose_response->risk_calc risk_management Risk Management (PPE, Exposure Limits) risk_calc->risk_management

Caption: Logical framework for chemical health and safety risk assessment.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of N-Butylbenzenesulfonamide, a compound with applications as a plasticizer and demonstrated antiandrogenic activity.[1][2][3][4] The protocols outlined below are based on established chemical literature, offering reliable methods for laboratory-scale synthesis.

Physicochemical Properties and Safety Information

This compound (NBBS) is a clear, colorless to light yellow liquid.[3][5] It is soluble in organic solvents like alcohol and ether but has poor solubility in water.[5][6] As a neurotoxin, appropriate safety precautions, including the use of personal protective equipment such as eye shields and gloves, should be employed when handling this compound.[1][7]

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 3622-84-2[8][9][10]
Molecular Formula C₁₀H₁₅NO₂S[8][9]
Molecular Weight 213.30 g/mol [8][9][10]
Appearance Clear liquid[5]
Purity ≥98% to 99.5%[5][9]
Density 1.15 g/mL at 25 °C[4][7][11]
Boiling Point 314 °C[4][7][11]
Refractive Index n20/D 1.525[7]
Vapor Pressure 0.35 mmHg at 150 °C[7]

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below. The choice of method may depend on the desired scale, purity requirements, and available reagents and equipment.

Method 1: Synthesis in an Aqueous Medium with Sodium Hydroxide

This protocol describes a high-yield synthesis using an aqueous solution of sodium hydroxide. This method is advantageous due to the use of water as a solvent and can lead to very high yields.[8][12][13][14]

Materials:

  • Benzenesulfonyl chloride

  • n-Butylamine

  • Sodium hydroxide (NaOH)

  • Water

  • Dichloromethane (for extraction)

  • Four-necked flask equipped with a stirrer, thermometer, and condenser[8]

Procedure:

  • Prepare a 20% aqueous solution of sodium hydroxide. In a four-necked flask, add 120 ml of the 20% sodium hydroxide solution.[8]

  • Purge the flask with nitrogen for 10 minutes.[8]

  • Over a period of 1 hour, slowly and simultaneously add 1 mole of benzenesulfonyl chloride and 3 moles of n-butylamine to the flask while stirring. The reaction is exothermic and should be maintained at a controlled temperature.[2][8]

  • Maintain the reaction temperature at 20 °C for 30 minutes.[8]

  • Increase the temperature to 60 °C to encourage precipitation of the product.[8]

  • After the reaction is complete, cool the mixture and separate the organic phase containing this compound.

  • For purification, the organic phase can be distilled under vacuum. First, distill at a bottom temperature of 140 °C under a vacuum of 98 Kpa for 1 hour to remove water and excess n-butylamine.[8]

  • Further distill under a higher vacuum (0.07 Kpa) to obtain the high-purity this compound product.[8] A reported yield for a similar method is 99%.[8]

Method 2: Synthesis in an Organic Solvent

This method utilizes an organic solvent and is suitable for researchers who prefer to work in non-aqueous conditions.

Materials:

  • Benzenesulfonyl chloride

  • tert-Butylamine (2.2 equivalents)[15]

  • Anhydrous Dichloromethane (CH₂Cl₂)[15]

  • Ether

  • 2N Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous Magnesium sulfate (MgSO₄)[15]

  • Dropping funnel

  • Reaction flask

Procedure:

  • In a reaction flask under a nitrogen atmosphere, dissolve benzenesulfonyl chloride in anhydrous dichloromethane (0.5M solution) and cool the solution to 0 °C.[15]

  • Slowly add tert-butylamine (2.2 equivalents) to the cooled solution using a dropping funnel.[15]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.[15]

  • Remove the solvent under reduced pressure.[15]

  • Extract the residue with ether. Wash the ether extract with 2N NaOH solution, followed by water, and then brine.[15]

  • Dry the organic phase over anhydrous magnesium sulfate.[15]

  • Concentrate the dried organic phase in vacuo to yield the N-tert-Butyl-benzenesulfonamide product.[15]

Visualization of Experimental Workflow and Biological Activity

The following diagrams illustrate the general experimental workflow for the synthesis of this compound and its noted biological activity.

G cluster_synthesis Synthesis Workflow reagents Benzenesulfonyl Chloride + n-Butylamine reaction Reaction in Solvent (e.g., Aqueous NaOH or CH2Cl2) reagents->reaction 1. Addition workup Extraction and Washing reaction->workup 2. Quenching & Separation purification Vacuum Distillation or Concentration in vacuo workup->purification 3. Isolation product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

G cluster_pathway Reported Biological Activity androgen Androgen ar Androgen Receptor (AR) androgen->ar Binds to gene_expression Androgen-Induced Gene Expression ar->gene_expression Activates nbbs This compound nbbs->ar Antagonist

Caption: this compound as an antagonist of the androgen receptor.[2][16]

References

Quantification of N-Butylbenzenesulfonamide in Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butylbenzenesulfonamide (NBBS) is a plasticizer and antifungal agent used in the manufacturing of polyamides, such as nylon. Its presence in various consumer products, from cooking utensils to textiles, has led to its detection in a range of environmental compartments. Due to its potential neurotoxic effects and persistence in the environment, robust and sensitive analytical methods are crucial for monitoring its concentration in environmental matrices to assess potential risks to ecosystems and human health.[1][2][3] This document provides detailed application notes and protocols for the quantification of NBBS in water, soil, and sediment samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in various environmental samples. This data provides a reference for expected concentration ranges and aids in the selection of appropriate analytical methodologies.

Environmental MatrixConcentration RangeAnalytical MethodReference
Landfill Leachate<0.3 to 94.6 ng/mLGC-MS[1][4]
GroundwaterTrace quantitiesGC-MS[1][4]
Water Treatment & Reclamation PlantsNot detected to 16 µg/LNot Specified[2]
Bottled and Cask WinesNot detected to 2.17 ng/mLGC-MS[1][4]

Experimental Workflows

The general workflow for the analysis of NBBS in environmental samples involves sample collection, preparation (extraction and cleanup), and instrumental analysis.

Analytical Workflow for NBBS Quantification cluster_water Water Samples cluster_solid Soil/Sediment Samples Water_Sample Water Sample Collection SPE Solid-Phase Extraction (SPE) Water_Sample->SPE Concentration Concentration SPE->Concentration Solid_Sample Soil/Sediment Sample Collection UAE Ultrasonic-Assisted Extraction (UAE) Solid_Sample->UAE UAE->Concentration Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Concentration->Analysis Quantification Data Analysis & Quantification Analysis->Quantification Environmental Fate of NBBS NBBS_Source NBBS Sources (e.g., Industrial Discharge, Landfill Leachate) Water Water NBBS_Source->Water Runoff/Leaching Soil Soil/Sediment NBBS_Source->Soil Deposition Water->Water Hydrolysis (slow) Water->Soil Sorption Biota Biota Water->Biota Uptake Soil->Soil Biodegradation (slow) Soil->Biota Uptake Biota->Biota Metabolism

References

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of N-Butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Butylbenzenesulfonamide (NBBS). The protocol provides a comprehensive guide encompassing the chromatographic conditions, sample preparation, and a full validation summary in accordance with International Council on Harmonisation (ICH) guidelines. This method is suitable for routine quality control, stability studies, and research applications involving this compound.

Introduction

This compound (NBBS) is a plasticizer commonly used in the production of polyamide (nylon) plastics.[1] It is also found in various environmental and biological samples.[1][2] Accurate and reliable quantification of NBBS is crucial for quality control in manufacturing processes and for assessing its potential environmental and biological impact. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for the analysis of NBBS.[2] This application note presents a developed and validated isocratic RP-HPLC method with UV detection for the determination of this compound.

HPLC Method and Chromatographic Conditions

Based on the analysis of structurally similar sulfonamide compounds, a reversed-phase HPLC method was developed.[3][4][5] A C18 stationary phase is selected for its versatility and common application in the separation of non-polar to moderately polar compounds.[4][5] The mobile phase, consisting of acetonitrile and water, provides a good elution gradient for NBBS.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Instrumentation HPLC system with UV Detector
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm
Run Time 10 minutes
Retention Time Approximately 5.2 minutes

Experimental Protocols

  • This compound (NBBS) reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Accurately weigh a sample containing this compound and transfer it to a volumetric flask. Add a suitable volume of methanol to dissolve the NBBS, sonicate for 10 minutes if necessary. Dilute to the mark with methanol. Further dilute an aliquot with the mobile phase to bring the concentration of NBBS within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[3] The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and the this compound standard. The chromatograms were examined for any interference at the retention time of the NBBS peak. The method was found to be specific, with no significant interference from the blank or placebo at the retention time of this compound.

The linearity of the method was determined by analyzing a series of six concentrations of this compound ranging from 5 µg/mL to 75 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity and Range Data

ParameterResult
Linearity Range 5 - 75 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = 45872x + 1253

The accuracy of the method was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). A known amount of NBBS was spiked into a placebo sample, and the recovery was calculated.

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5
100%5050.3100.6
120%6059.599.2
Mean % Recovery 99.8

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day. Intermediate precision was assessed by repeating the analysis on a different day with a different analyst.

Table 4: Precision Data

Parameter% RSD (n=6)
Repeatability (Intra-day) 0.85
Intermediate Precision (Inter-day) 1.20

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ Data

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.5
Limit of Quantitation (LOQ) 1.5

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition. The method was found to be robust, as minor changes in the experimental parameters did not significantly affect the chromatographic performance.

Table 6: Robustness Study

Parameter VariedVariation% RSD of Peak Area
Flow Rate (mL/min) 0.91.1
1.10.9
Column Temperature (°C) 280.8
320.9
Mobile Phase Composition (%) Acetonitrile:Water (58:42)1.3
Acetonitrile:Water (62:38)1.1

Visualized Workflow

Caption: Workflow for HPLC method development and validation.

Conclusion

This application note describes a simple, rapid, and reliable RP-HPLC method for the quantification of this compound. The method has been successfully developed and validated in accordance with ICH guidelines, demonstrating good linearity, accuracy, precision, and specificity. The developed method is suitable for the routine analysis of this compound in various samples.

References

Application Notes and Protocols: N-Butylbenzenesulfonamide (BBSA) as a Plasticizer in Nylon Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butylbenzenesulfonamide (BBSA) is a versatile liquid plasticizer highly effective for modifying the properties of polyamide (nylon) resins.[1][2][3] Its primary function is to enhance the flexibility and processability of nylons by reducing the glass transition temperature (Tg).[1][2] This application note provides detailed protocols and data on the use of BBSA as a plasticizer in nylon resins, with a focus on mechanical properties, thermal characteristics, and migration testing. BBSA is known to be miscible with amorphous aliphatic polyamides, resulting in a single glass transition temperature across a range of compositions.[4]

Data Presentation

Mechanical Properties of BBSA-Plasticized Nylon

The incorporation of BBSA into nylon resins leads to a significant alteration of their mechanical properties. As a plasticizer, BBSA increases the free volume between polymer chains, allowing for greater chain mobility. This typically results in decreased tensile strength and flexural modulus, but a notable increase in elongation at break, signifying enhanced flexibility.

While specific quantitative data for BBSA-plasticized nylon is not widely available in public literature, the following table illustrates the expected trends based on the known effects of plasticizers on polymers. The data for neat Nylon 12 is provided as a baseline for comparison.

Table 1: Representative Mechanical Properties of Neat vs. BBSA-Plasticized Nylon 12

PropertyTest MethodNeat Nylon 12Expected Trend with BBSA Addition
Tensile Strength at Yield (MPa)ASTM D63850Decrease
Elongation at Break (%)ASTM D638200Increase
Flexural Modulus (GPa)ASTM D7901.8Decrease
Notched Izod Impact Strength (kJ/m²)ASTM D25620Increase

Note: The values for Neat Nylon 12 are typical and can vary based on the specific grade and processing conditions.[5]

Thermal Properties of BBSA-Plasticized Nylon

The primary thermal effect of adding BBSA to nylon is the depression of the glass transition temperature (Tg). This transition from a rigid, glassy state to a more rubbery state at a lower temperature is indicative of successful plasticization.

Studies on amorphous aliphatic polyamides have shown that N-(n-butyl)benzenesulfonamide (BBSA) is fully miscible and effectively lowers the Tg.[4] The relationship between BBSA concentration and Tg is not linear, with a significant drop in Tg observed at a certain concentration threshold.[4]

Table 2: Representative Thermal Properties of Neat vs. BBSA-Plasticized Nylon 12

PropertyTest MethodNeat Nylon 12Expected Trend with BBSA Addition
Glass Transition Temperature (Tg) (°C)DSC (ASTM E1356)~40-50Decrease
Melting Temperature (Tm) (°C)DSC (ASTM E1356)~175-185Slight Decrease or Unchanged
Crystallization Temperature (Tc) (°C)DSC (ASTM E1356)~140-150Slight Decrease or Unchanged

Note: The values for Neat Nylon 12 are typical and can vary.[6][7][8]

Migration of BBSA from Nylon Resins

The migration of plasticizers from polymeric materials is a critical consideration, especially for applications in food contact, medical devices, and pharmaceuticals. BBSA, being a relatively small molecule, has the potential to migrate from the nylon matrix into contacting substances.

While specific migration data for BBSA from nylon is limited in public literature, studies on the migration of other substances from nylon into food simulants provide a framework for assessment. For instance, the migration of caprolactam from polyamide 6 into food simulants like distilled water, acetic acid, and ethanol has been quantified.[9] The extent of migration is influenced by factors such as the type of food simulant, temperature, and contact time.[9]

Table 3: Representative Migration Testing Parameters for BBSA in Nylon

Food SimulantSimulant TypeTest Conditions (Example)Analyte to be QuantifiedAnalytical Method
10% Ethanol (v/v)Aqueous, non-acidic foods10 days at 40°CThis compoundHPLC
3% Acetic Acid (w/v)Acidic foods10 days at 40°CThis compoundHPLC
50% Ethanol (v/v)Alcoholic and fatty foods10 days at 40°CThis compoundHPLC
Olive OilFatty foods10 days at 40°CThis compoundGC-MS after extraction

Experimental Protocols

Protocol 1: Preparation of BBSA-Plasticized Nylon Films by Solvent Casting

This protocol describes the preparation of thin films for mechanical and thermal analysis.

1. Materials:

  • Nylon resin (e.g., Nylon 12)
  • This compound (BBSA)
  • Suitable solvent (e.g., formic acid, m-cresol, or a trifluoroacetic acid/acetone mixture)[10][11]
  • Glass petri dishes or a flat glass plate
  • Drying oven or vacuum oven

2. Procedure:

  • Prepare a nylon solution by dissolving a known weight of nylon resin in the chosen solvent to achieve a specific concentration (e.g., 10-20% w/v). Gentle heating and stirring may be required.
  • Calculate the required amount of BBSA to achieve the desired weight percentage (e.g., 5%, 10%, 15% w/w relative to the nylon).
  • Add the calculated amount of BBSA to the nylon solution and stir until a homogeneous mixture is obtained.
  • Pour the plasticized nylon solution into a clean, dry glass petri dish or onto a level glass plate.
  • Place the cast film in a drying oven at a controlled temperature (e.g., 60-80°C) to slowly evaporate the solvent. A vacuum oven at a lower temperature can also be used to minimize bubble formation.[12]
  • Once the film is completely dry and transparent, carefully peel it from the glass substrate.
  • Store the film in a desiccator for at least 48 hours before testing to ensure the removal of any residual solvent and to control for moisture content.

Workflow for Film Preparation and Analysis

G cluster_prep Film Preparation cluster_analysis Analysis dissolve Dissolve Nylon in Solvent add_bbsa Add BBSA to Solution dissolve->add_bbsa cast Cast Solution onto Glass add_bbsa->cast dry Dry Film in Oven cast->dry peel Peel and Store Film dry->peel mech_test Mechanical Testing peel->mech_test therm_test Thermal Analysis peel->therm_test

Fig. 1: Workflow for preparing and analyzing plasticized nylon films.
Protocol 2: Mechanical Properties Testing of Plasticized Nylon Films

This protocol follows the guidelines of ASTM D882 for thin plastic sheeting.[1][13][14][15]

1. Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell
  • Film grips with rubber-coated faces
  • Micrometer for thickness measurement
  • Specimen cutter

2. Procedure:

  • Cut rectangular test specimens from the prepared films with dimensions as specified in ASTM D882 (e.g., 25 mm width and 150 mm length).
  • Measure the thickness of each specimen at several points within the gauge length and calculate the average cross-sectional area.
  • Set the initial grip separation on the UTM (gauge length).
  • Mount the specimen in the grips, ensuring it is vertically aligned and not slipping.
  • Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.
  • Record the load-elongation curve.
  • From the curve, calculate the Tensile Strength, Elongation at Break, and Tensile Modulus.[16]

Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)

This protocol is for determining the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the plasticized nylon.[6][17]

1. Equipment:

  • Differential Scanning Calorimeter (DSC)
  • Aluminum DSC pans and lids
  • Crimper for sealing pans

2. Procedure:

  • Accurately weigh 5-10 mg of the plasticized nylon film into an aluminum DSC pan and seal it.
  • Place the sample pan and an empty reference pan into the DSC cell.
  • Perform a heat-cool-heat cycle under a nitrogen atmosphere:
  • First Heat: Heat the sample from room temperature to a temperature above the expected melting point (e.g., 220°C) at a constant rate (e.g., 10°C/min). This removes the thermal history of the sample.
  • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below the expected glass transition (e.g., 0°C).
  • Second Heat: Heat the sample again at the same rate as the first heat scan to a temperature above the melting point.
  • Analyze the second heating scan to determine the Tg (midpoint of the step transition) and Tm (peak of the endothermic melting peak).
  • Analyze the cooling scan to determine the Tc (peak of the exothermic crystallization peak).

Relationship between BBSA and Nylon Properties

G cluster_props Resulting Properties BBSA This compound (BBSA) PlasticizedNylon Plasticized Nylon BBSA->PlasticizedNylon increases chain mobility Nylon Nylon Resin Nylon->PlasticizedNylon Flexibility Increased Flexibility (Higher Elongation) PlasticizedNylon->Flexibility Processability Improved Processability PlasticizedNylon->Processability Tg Lowered Glass Transition Temp. (Tg) PlasticizedNylon->Tg Strength Decreased Tensile Strength & Modulus PlasticizedNylon->Strength

Fig. 2: Logical relationship of BBSA's effect on nylon properties.
Protocol 4: Migration Testing of BBSA from Nylon

This protocol outlines a general procedure for determining the migration of BBSA from nylon into food simulants.

1. Materials and Equipment:

  • Plasticized nylon samples of known surface area
  • Food simulants (e.g., 10% ethanol, 50% ethanol, olive oil)
  • Glass migration cells or containers
  • Incubator or oven for controlled temperature storage
  • High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Gas Chromatograph-Mass Spectrometer (GC-MS)
  • BBSA analytical standard
  • Solvents for extraction and HPLC/GC-MS analysis

2. Procedure:

  • Cut the plasticized nylon into specimens of a known surface area.
  • Place the specimens in glass migration cells and add a known volume of the food simulant, ensuring the sample is fully immersed. A typical surface area to volume ratio is 6 dm² per 1 L of simulant.
  • Seal the migration cells and place them in an incubator at the desired test temperature (e.g., 40°C) for a specified duration (e.g., 10 days).[18]
  • After the incubation period, remove the nylon specimens from the simulants.
  • Take an aliquot of the food simulant for analysis. If using an oily simulant, an extraction step into a suitable solvent (e.g., acetonitrile) may be necessary.
  • Prepare a calibration curve using standard solutions of BBSA in the same simulant or extraction solvent.
  • Analyze the samples and standards by HPLC-UV or GC-MS to determine the concentration of BBSA that has migrated into the simulant.[19][20]
  • Calculate the migration value in mg of BBSA per kg of food simulant (ppm) or mg of BBSA per dm² of sample surface area.

Migration Testing and Analysis Workflow

G cluster_migration Migration Test cluster_analysis Quantitative Analysis prepare_sample Prepare Nylon Sample immerse Immerse in Food Simulant prepare_sample->immerse incubate Incubate at Controlled Temp. immerse->incubate collect_simulant Collect Simulant Aliquot incubate->collect_simulant hplc_gcms Analyze by HPLC or GC-MS collect_simulant->hplc_gcms prepare_standards Prepare BBSA Standards prepare_standards->hplc_gcms quantify Quantify Migrated BBSA hplc_gcms->quantify

Fig. 3: Workflow for BBSA migration testing and analysis.

Conclusion

References

Application Notes and Protocols: N-Butylbenzenesulfonamide (NBBS) in Neurotoxicity Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the neurotoxic potential of N-Butylbenzenesulfonamide (NBBS) in rat models, based on available scientific literature. The information is intended to guide the design and interpretation of future toxicological studies.

Introduction

This compound (NBBS) is a plasticizer used in the manufacturing of polyamides and other polymers.[1][2] Its detection in groundwater and wastewater has raised concerns about potential human exposure and toxicity.[1][2] While NBBS is lipophilic and can distribute to the brain, studies on its neurotoxicity in rats have yielded conflicting results, necessitating a careful review of the experimental designs and findings.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from neurotoxicity studies of NBBS in rats.

Table 1: Oral Gavage Studies in Sprague-Dawley Rats

Dose (mg/kg/day)DurationFrequencyKey FindingsReference
100, 20027 days5 days/weekNo alterations in gait, locomotor activity, or rearing behavior. No evidence of peripheral nerve lesions or gliosis in the hippocampus or cerebellum.[1][2]
400 (reduced to 300)27 days5 days/weekInitial mortality observed at 400 mg/kg/day within the first 5 days. After dose reduction to 300 mg/kg/day, no further lethality. Minimal centrilobular hypertrophy in the liver. No neurobehavioral alterations or neuropathological lesions observed.[1][2]

Table 2: Intraperitoneal Injection Studies in Rats

Dose (mg/kg)FrequencyRat StrainKey FindingsReference
3004 injections at 6-hour intervals (total 1.2 g/kg in 24h)Sprague-DawleyAcute effects on normal mobility observed 20 min to 2 hours post-initial injection.[1]
300Not specifiedWistarTransient neurotoxic effects characterized by abnormal gait.[4][5]

Table 3: Pharmacokinetic Parameters of NBBS in Rats

ParameterValueMethodReference
Unidirectional blood-brain barrier transfer constant (Kin)>0.08 ml/s/gIn situ brain perfusion[3]
Brain:Blood Ratio2:1Not specified[3]
Plasma Clearance Rate25 ml/min/kgIntravenous (1 mg/kg)[3]
Plasma Protein Binding70%Not specified[3]
Oral Bioavailability (Female)≥60%Gavage[6]
Oral Bioavailability (Male)23-52%Gavage[6]

Experimental Protocols

27-Day Oral Gavage Neurotoxicity Study in Sprague-Dawley Rats

This protocol is based on the study by Rider et al. (2012).[1][2]

  • Animal Model: Adult male Sprague-Dawley rats (Harlan), approximately 50 days of age at the start of the study.

  • Housing: Animals are housed under standard laboratory conditions with ad libitum access to food (NIH 31 diet) and water.

  • Experimental Groups:

    • Vehicle Control (Corn Oil)

    • 100 mg/kg/day NBBS

    • 200 mg/kg/day NBBS

    • 400 mg/kg/day NBBS (subsequently reduced to 300 mg/kg/day)

  • Dosing Procedure:

    • NBBS is dissolved in corn oil to the desired concentrations.

    • Animals receive the respective dose via oral gavage at a volume of 5 ml/kg body weight.

    • Dosing is performed daily, 5 days a week, for a total of 27 days.

  • Neurobehavioral Assessment:

    • Gait Analysis: Observe for any changes in hindlimb gait.

    • Locomotor Activity: Monitor ambulatory and rearing behavior in an open field or using automated activity chambers.

  • Histopathology:

    • At the end of the study, animals are euthanized.

    • Tissues, including the brain (hippocampus, cerebellum), peripheral nerves (sciatic nerve), liver, and reproductive organs, are collected.

    • Tissues are fixed, processed, sectioned, and stained for histological examination.

  • Molecular Analysis:

    • RNA can be extracted from specific brain regions (e.g., hippocampus) to analyze mRNA levels of markers for gliosis (e.g., GFAP, Iba-1) and neuroinflammation (e.g., IFN-γ, CXCR3, ICAM-1, CD11b) using quantitative real-time PCR.

In Situ Brain Perfusion for Blood-Brain Barrier Permeability

This protocol is based on the methodology described by Kumar et al. (2007).[3]

  • Animal Model: Male Sprague-Dawley rats.

  • Objective: To determine the unidirectional blood-brain barrier transfer constant (Kin) of NBBS.

  • Procedure:

    • Rats are anesthetized.

    • The common carotid artery is exposed and cannulated.

    • A perfusion fluid (protein-free saline) containing a known concentration of radiolabeled or isotopically labeled NBBS (e.g., [13C6]NBBS) is perfused for a short duration (15-30 seconds).

    • At the end of the perfusion, the brain is flushed to remove residual tracer from the vasculature.

    • The brain is dissected into different regions.

    • The concentration of the labeled NBBS in brain tissue and the perfusion fluid is determined.

    • The Kin is calculated using the appropriate formula, which relates the amount of tracer in the brain to the integral of the arterial concentration over time.

Visualizations

G cluster_oral Oral Gavage Studies (Sprague-Dawley Rats) cluster_ip Intraperitoneal Injection Studies oral_exposure NBBS in Corn Oil (100, 200, 300/400 mg/kg/day) 27 days no_neurobehavioral No Alterations in: - Gait - Locomotor Activity - Rearing Behavior oral_exposure->no_neurobehavioral no_pathology No Evidence of: - Peripheral Nerve Lesions - Gliosis in Hippocampus/Cerebellum oral_exposure->no_pathology mortality Mortality at 400 mg/kg/day oral_exposure->mortality liver_effect Minimal Centrilobular Hypertrophy (High Dose Group) oral_exposure->liver_effect ip_exposure_sd NBBS IP Injection (300 mg/kg, repeated) Sprague-Dawley Rats mobility_effect Acute Effect on Mobility ip_exposure_sd->mobility_effect ip_exposure_wistar NBBS IP Injection (300 mg/kg) Wistar Rats gait_effect Abnormal Gait (Transient) ip_exposure_wistar->gait_effect G cluster_workflow General Workflow for NBBS Neurotoxicity Assessment start Animal Model Selection (e.g., Sprague-Dawley Rats) dosing NBBS Administration (Oral Gavage or IP) start->dosing behavioral Neurobehavioral Testing - Gait Analysis - Locomotor Activity dosing->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia histopathology Histopathology - Brain (Hippocampus, Cerebellum) - Sciatic Nerve euthanasia->histopathology molecular Molecular Analysis (e.g., qPCR for Neuroinflammation Markers) euthanasia->molecular data Data Analysis & Interpretation histopathology->data molecular->data

References

Application Notes and Protocols for N-Butylbenzenesulfonamide (NBBS) Induced Experimental Myelopathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing N-Butylbenzenesulfonamide (NBBS) to induce a spastic myelopathy in an experimental setting. This model is intended for studying the pathological mechanisms of myelopathy and for the preclinical evaluation of potential therapeutic agents.

Introduction

This compound (NBBS) is a plasticizer and an emerging environmental contaminant that has been identified as a neurotoxic agent.[1][2] Experimental studies have demonstrated that repeated administration of NBBS to New Zealand white rabbits can induce a dose-dependent spastic myelopathy, characterized by motor dysfunction and specific histopathological changes in the spinal cord.[3] This chemically-induced model of myelopathy provides a valuable tool for investigating the cellular and molecular cascades involved in spinal cord neurodegeneration.

Principle of the Model

The administration of NBBS, either directly into the cerebrospinal fluid via intracisternal injection or systemically via intraperitoneal injection, leads to a progressive neurotoxic insult to the spinal cord. The resulting pathology mimics certain aspects of spastic myelopathy, offering a platform to explore disease pathogenesis and test novel therapeutic strategies.

Applications

  • Disease Modeling: Studying the progressive nature of spastic myelopathy.

  • Neurotoxicity Studies: Investigating the mechanisms of chemically-induced neurodegeneration.

  • Drug Discovery: Screening and evaluating the efficacy of neuroprotective and regenerative therapies.

  • Biomarker Identification: Discovering potential biomarkers associated with the onset and progression of myelopathy.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from studies on NBBS-induced myelopathy.

Table 1: Dosing Regimens for NBBS-Induced Myelopathy in Rabbits

Route of AdministrationDosageFrequencyDurationAnimal ModelReference
Intracisternal100 µgMonthly12 monthsYoung adult New Zealand white rabbits[4]
IntraperitonealNot SpecifiedThrice weekly4 monthsYoung adult New Zealand white rabbits[3]

Table 2: Clinical Signs of NBBS-Induced Myelopathy in Rabbits

Clinical SignDescriptionRoute of AdministrationOnsetReference
Limb SplayingAbnormal posture with limbs spread outwards.Intracisternal & IntraperitonealAs early as 3 weeks[3][4]
HyperreflexiaOveractive or overresponsive reflexes.Intracisternal & IntraperitonealProgressive[3]
HypertoniaIncreased muscle tone.Intracisternal & IntraperitonealProgressive[3]
Gait ImpairmentDifficulty in walking, abnormal gait.Intracisternal & IntraperitonealProgressive[3]
Abnormal Righting ReflexesDifficulty in returning to an upright position.Intracisternal & IntraperitonealProgressive[3]

Table 3: Histopathological Findings in NBBS-Induced Myelopathy

FindingLocationDescriptionRoute of AdministrationReference
Intramedullary thickening of ventral horn axonsSpinal CordSwelling and increased diameter of axons in the ventral horn.Intracisternal & Intraperitoneal[3]
Neuroaxonal SpheroidsBrain stem nuclei and spinal motor neuronsFocal axonal swellings indicating disrupted axonal transport.Intracisternal & Intraperitoneal[3]
Swollen dendritic processes of spinal motor neuronsSpinal CordAbnormal swelling of the dendrites of motor neurons.Intracisternal & Intraperitoneal[3]
Altered MAP-2 ImmunoreactivityDendrites of spinal motor neuronsMarkedly increased after intraperitoneal administration; absent or strikingly reduced after intracisternal administration.Intracisternal & Intraperitoneal[3]

Experimental Protocols

Protocol 1: Preparation of this compound (NBBS) Solution for In Vivo Administration

Materials:

  • This compound (NBBS, purity >99%)

  • Vehicle (e.g., Corn oil)[4]

  • Sterile glass vials

  • Vortex mixer

  • Analytical balance

  • Sterile syringes and needles

Procedure:

  • Weighing NBBS: Accurately weigh the desired amount of NBBS powder using an analytical balance under a chemical fume hood.

  • Vehicle Preparation: Prepare the appropriate volume of the chosen vehicle (e.g., corn oil).

  • Dissolving NBBS: Add the weighed NBBS powder to the vehicle in a sterile glass vial.

  • Mixing: Vortex the mixture thoroughly until the NBBS is completely dissolved. Gentle warming may be required for some vehicles, but care should be taken to avoid degradation of the compound.

  • Sterilization: While the provided references do not specify the sterilization method for the NBBS solution, sterile filtration of the final solution using a 0.22 µm filter is a standard practice for preparing solutions for parenteral administration.

  • Storage: Store the prepared NBBS solution in a sterile, airtight container, protected from light. The stability of the solution under storage conditions should be validated.

Protocol 2: Induction of Experimental Myelopathy via Intraperitoneal (IP) Injection in Rabbits

Materials:

  • Prepared NBBS solution

  • Young adult New Zealand white rabbits

  • Appropriate animal restraints

  • Sterile syringes and needles (23-25 gauge)

  • 70% ethanol or other suitable disinfectant

Procedure:

  • Animal Handling and Restraint: Acclimatize the rabbits to the laboratory conditions. Gently and securely restrain the rabbit to expose the abdominal area.

  • Site Preparation: Swab the injection site in the lower abdominal quadrant with 70% ethanol.

  • Injection: Insert the needle at a shallow angle into the peritoneal cavity, avoiding the bladder and internal organs.

  • Administration: Slowly inject the calculated dose of the NBBS solution. The exact dosage and concentration for the thrice-weekly injections mentioned in the literature are not specified and would need to be determined empirically.[3]

  • Post-injection Monitoring: Return the rabbit to its cage and monitor for any immediate adverse reactions.

  • Dosing Schedule: Repeat the injections thrice weekly for a period of 4 months to induce myelopathy.[3]

Protocol 3: Induction of Experimental Myelopathy via Intracisternal (IC) Injection in Rabbits

Note: This is a surgical procedure that requires anesthesia, aseptic technique, and specialized skills. It should only be performed by trained personnel in accordance with approved animal care and use protocols.

Materials:

  • Prepared NBBS solution

  • Young adult New Zealand white rabbits

  • General anesthetic (e.g., ketamine/xylazine)

  • Surgical preparation supplies (clippers, antiseptic scrub, sterile drapes)

  • Stereotaxic apparatus for rabbits

  • Hamilton syringe with a fine-gauge needle

  • Surgical instruments

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rabbit and place it in a stereotaxic frame. Shave and aseptically prepare the surgical site over the back of the neck.

  • Incision: Make a midline incision to expose the atlanto-occipital membrane.

  • Injection: Carefully puncture the atlanto-occipital membrane with the Hamilton syringe needle to access the cisterna magna.

  • Administration: Slowly inject the desired volume of the NBBS solution (e.g., 100 µg in a specific volume).[4]

  • Closure: Withdraw the needle and close the incision with sutures or staples.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal closely during recovery.

  • Dosing Schedule: Repeat the injections monthly for 12 months.[4]

Protocol 4: Behavioral Assessment of Motor Dysfunction

A standardized scoring system for NBBS-induced myelopathy is not well-defined in the literature. A semi-quantitative rating scale can be adapted to assess the progression of motor deficits.

Parameters to Assess:

  • Gait: Observe the rabbit's walking pattern in an open field. Score the severity of any abnormalities such as ataxia, dragging of limbs, or uncoordinated movements.

  • Limb Splaying: Observe the rabbit's posture at rest and during movement. Note the degree of outward splaying of the hindlimbs.

  • Righting Reflex: Gently place the rabbit on its side and measure the time it takes to return to an upright position.

  • Reflex Testing: Assess hindlimb reflexes (e.g., patellar reflex, withdrawal reflex) for signs of hyperreflexia.

Scoring Example (to be validated):

  • 0: Normal motor function.

  • 1: Mild gait abnormality, slight limb splaying.

  • 2: Moderate gait impairment, consistent limb splaying, delayed righting reflex.

  • 3: Severe difficulty in walking, pronounced limb splaying, inability to right itself.

  • 4: Complete paralysis of the hindlimbs.

Protocol 5: Histopathological Analysis of the Spinal Cord

Materials:

  • Euthanasia solution

  • Perfusion apparatus

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde (PFA) in PBS

  • Tissue processing reagents (graded alcohols, xylene, paraffin)

  • Microtome

  • Staining reagents (e.g., Hematoxylin and Eosin, Luxol Fast Blue)

  • Antibodies for immunohistochemistry (e.g., anti-MAP-2)

  • Microscope

Procedure:

  • Tissue Collection: At the experimental endpoint, deeply anesthetize the animal and perfuse transcardially with PBS followed by 4% PFA.

  • Dissection: Carefully dissect the spinal cord and brain stem.

  • Post-fixation and Processing: Post-fix the tissues in 4% PFA overnight, then process through graded alcohols and xylene, and embed in paraffin.

  • Sectioning: Cut transverse and longitudinal sections of the spinal cord and brain stem using a microtome.

  • Staining:

    • H&E Staining: For general morphology and identification of cellular changes like neuroaxonal spheroids and swollen dendrites.

    • Luxol Fast Blue Staining: To assess myelin integrity.

    • Immunohistochemistry: Use specific antibodies to label neuronal and glial markers (e.g., MAP-2 for dendrites, neurofilament for axons, GFAP for astrocytes, Iba1 for microglia) to further characterize the pathology.[3]

  • Microscopic Analysis: Examine the stained sections under a light or fluorescence microscope. Quantify the pathological changes using a semi-quantitative scoring system or image analysis software.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways in NBBS-Induced Myelopathy

The precise signaling pathways involved in NBBS-induced myelopathy have not been fully elucidated. However, based on the neurotoxic nature of the compound and the observed pathology, several pathways are likely to be involved.

NBBS_Myelopathy_Pathway NBBS This compound (NBBS) Neuroinflammation Neuroinflammation NBBS->Neuroinflammation OxidativeStress Oxidative Stress NBBS->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction NBBS->MitochondrialDysfunction AxonalTransportDefects Axonal Transport Defects NBBS->AxonalTransportDefects NeuronalApoptosis Neuronal Apoptosis Neuroinflammation->NeuronalApoptosis OxidativeStress->NeuronalApoptosis MitochondrialDysfunction->NeuronalApoptosis MotorNeuronDegeneration Motor Neuron Degeneration AxonalTransportDefects->MotorNeuronDegeneration NeuronalApoptosis->MotorNeuronDegeneration Demyelination Demyelination MotorNeuronDegeneration->Demyelination SpasticMyelopathy Spastic Myelopathy MotorNeuronDegeneration->SpasticMyelopathy

Caption: Putative signaling pathways in NBBS-induced myelopathy.

Experimental Workflow for Investigating NBBS-Induced Myelopathy

Experimental_Workflow cluster_Induction Model Induction cluster_Assessment Assessment cluster_Analysis Post-Mortem Analysis cluster_Outcome Outcome AnimalModel New Zealand White Rabbits NBBS_Admin NBBS Administration (Intraperitoneal or Intracisternal) AnimalModel->NBBS_Admin Behavioral Behavioral Assessment (Gait, Reflexes) NBBS_Admin->Behavioral Electrophysiology Electrophysiology (e.g., MEPs, SSEPs) Behavioral->Electrophysiology Imaging In Vivo Imaging (e.g., MRI) Electrophysiology->Imaging Histopathology Histopathology (H&E, LFB, IHC) Imaging->Histopathology Biochemistry Biochemical Assays (e.g., Western Blot, ELISA) Histopathology->Biochemistry Molecular Molecular Analysis (e.g., qPCR, RNA-seq) Biochemistry->Molecular DataAnalysis Data Analysis & Interpretation Molecular->DataAnalysis

References

N-Butylbenzenesulfonamide (NBBS): A Tool for Investigating Androgen Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Application Notes

N-Butylbenzenesulfonamide (NBBS) is a naturally occurring sulfonamide compound originally isolated from the bark of the African plum tree, Pygeum africanum.[1][2] It has been identified as a complete and specific antagonist of the androgen receptor (AR), a key regulator in the development and progression of prostate cancer.[1][2] This property makes NBBS a valuable research tool for scientists and drug development professionals studying androgen signaling pathways and developing novel anti-androgen therapies.

NBBS exerts its antagonistic effects by interfering with the normal function of the androgen receptor. While the precise binding affinity (Ki) is not widely reported in publicly available literature, studies have demonstrated its ability to inhibit androgen-induced cellular processes. Notably, NBBS has been shown to antagonize the androgen receptor in an AR-responsive reporter gene assay with an effective concentration eliciting a 50% response (EC50) of 10 μM. Further research is required to fully characterize its binding kinetics and inhibitory concentrations in various prostate cancer cell lines.

The study of NBBS can contribute to a deeper understanding of AR-mediated signaling and the development of new therapeutic strategies for hormone-sensitive and castration-resistant prostate cancer. Its natural origin and specific antagonism of the AR provide a unique chemical scaffold for the design of novel anti-androgen drugs.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's activity as an androgen receptor antagonist. Further experimental validation is recommended to establish a more comprehensive pharmacological profile.

Parameter Value Assay Type Cell Line Reference
EC50 10 µMAR-Responsive Reporter Gene AssayCV1Schleich et al., 2006
Ki Not ReportedCompetitive Radioligand Binding Assay--
IC50 Not ReportedProstate Cancer Cell Growth Inhibition--

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA. This binding initiates the transcription of target genes involved in cell proliferation and survival. NBBS, as an antagonist, interferes with this signaling cascade.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_HSP->AR Dissociation HSP HSP AR_HSP->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation NBBS NBBS NBBS->AR_HSP Inhibits Dissociation NBBS->AR Prevents Activation ARE ARE AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Leads to

Caption: Androgen Receptor Signaling Pathway and NBBS Inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the androgen receptor antagonism of this compound.

Competitive Androgen Receptor Binding Assay

This assay determines the ability of NBBS to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Recombinant human androgen receptor (or cytosol prepared from AR-expressing cells, e.g., LNCaP)

  • Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT)

  • This compound (NBBS)

  • Unlabeled DHT (for determining non-specific binding)

  • Assay Buffer (e.g., Tris-based buffer with protease inhibitors)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

  • Filter mats or hydroxylapatite slurry

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of NBBS in the assay buffer.

    • Prepare a working solution of the radiolabeled androgen at a concentration close to its Kd for the AR.

    • Prepare a high concentration solution of unlabeled DHT (e.g., 1000-fold excess of the radiolabeled androgen).

  • Assay Setup:

    • In a 96-well plate, add assay buffer to all wells.

    • Add the serially diluted NBBS to the experimental wells.

    • Add assay buffer (for total binding) or unlabeled DHT (for non-specific binding) to the control wells.

    • Add the radiolabeled androgen to all wells.

    • Initiate the binding reaction by adding the androgen receptor preparation to all wells.

  • Incubation:

    • Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a filter mat to trap the receptor-ligand complexes.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Alternatively, use a hydroxylapatite slurry to precipitate the receptor-ligand complexes, followed by centrifugation and washing.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the NBBS concentration.

    • Determine the IC50 value (the concentration of NBBS that inhibits 50% of the specific binding of the radiolabeled androgen).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Reagents (NBBS dilutions, Radioligand, AR) start->prep setup Set up 96-well Plate (Total, Non-specific, Experimental) prep->setup incubate Incubate at 4°C (18-24 hours) setup->incubate separate Separate Bound & Free Ligand (Filtration or HAP) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (Calculate IC50 and Ki) quantify->analyze end End analyze->end

Caption: Workflow for Competitive AR Binding Assay.

Androgen Receptor-Responsive Reporter Gene Assay

This assay measures the ability of NBBS to inhibit the transcriptional activity of the androgen receptor.

Materials:

  • A suitable host cell line (e.g., PC-3, CV-1) that does not endogenously express AR.

  • An androgen receptor expression vector.

  • A reporter vector containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

  • A control vector for normalization of transfection efficiency (e.g., a Renilla luciferase vector).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Dihydrotestosterone (DHT) or another AR agonist.

  • This compound (NBBS).

  • Lysis buffer.

  • Luciferase or β-galactosidase assay substrate.

  • Luminometer or spectrophotometer.

Protocol:

  • Cell Culture and Transfection:

    • Plate the host cells in a multi-well plate and allow them to attach overnight.

    • Co-transfect the cells with the AR expression vector, the ARE-reporter vector, and the control vector using a suitable transfection reagent.

  • Treatment:

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of NBBS.

    • Include a vehicle control (e.g., DMSO).

    • After a pre-incubation period (e.g., 1-2 hours), add a fixed concentration of the AR agonist (e.g., DHT) to all wells except the negative control wells.

  • Incubation:

    • Incubate the cells for another 24-48 hours.

  • Cell Lysis and Reporter Assay:

    • Wash the cells with PBS and lyse them using the appropriate lysis buffer.

    • Measure the reporter gene activity (e.g., luciferase luminescence or β-galactosidase absorbance) according to the manufacturer's instructions.

    • Measure the activity of the control reporter for normalization.

  • Data Analysis:

    • Normalize the reporter gene activity to the control reporter activity for each well.

    • Plot the normalized reporter activity against the logarithm of the NBBS concentration.

    • Determine the IC50 value (the concentration of NBBS that inhibits 50% of the agonist-induced reporter activity).

Reporter_Assay_Workflow start Start culture Culture & Plate Host Cells start->culture transfect Co-transfect with Plasmids (AR, ARE-Reporter, Control) culture->transfect treat Treat with NBBS & AR Agonist transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse Cells incubate->lyse measure Measure Reporter Gene Activity lyse->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for AR-Responsive Reporter Gene Assay.

Prostate Cancer Cell Growth Inhibition Assay

This assay evaluates the effect of NBBS on the proliferation of androgen-dependent prostate cancer cells.

Materials:

  • Androgen-dependent prostate cancer cell line (e.g., LNCaP).

  • Complete cell culture medium.

  • This compound (NBBS).

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo).

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Cell Seeding:

    • Seed the prostate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Replace the medium with fresh medium containing serial dilutions of NBBS.

    • Include a vehicle control.

  • Incubation:

    • Incubate the cells for a defined period (e.g., 48-72 hours).

  • Cell Viability Measurement:

    • Add the cell proliferation assay reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time to allow for color development or luminescence generation.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the NBBS concentration.

    • Determine the IC50 value (the concentration of NBBS that inhibits cell growth by 50%).

Cell_Growth_Assay_Workflow start Start seed Seed Prostate Cancer Cells start->seed treat Treat with NBBS Dilutions seed->treat incubate Incubate for 48-72 hours treat->incubate measure Measure Cell Viability incubate->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for Prostate Cancer Cell Growth Assay.

References

Application Notes and Protocols: N-Butylbenzenesulfonamide (BBSA) in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butylbenzenesulfonamide (BBSA) is a naturally occurring compound isolated from the bark of the African plum tree, Pygeum africanum. Extracts from this plant have been traditionally used for various prostate-related conditions.[1] Recent research has identified BBSA as a specific antagonist of the androgen receptor (AR), a key driver in the development and progression of prostate cancer.[1] These findings position BBSA as a promising lead compound for the development of novel therapeutics for prostate cancer.

These application notes provide a summary of the known effects of BBSA on prostate cancer cells and detailed protocols for investigating its mechanism of action.

Mechanism of Action

This compound functions as a direct antagonist of the androgen receptor. In the context of prostate cancer, the binding of androgens (like testosterone and dihydrotestosterone) to the AR triggers a conformational change, leading to its translocation from the cytoplasm to the nucleus. Once in the nucleus, the AR binds to androgen response elements (AREs) on the DNA, initiating the transcription of genes that promote cancer cell growth and survival.

BBSA disrupts this pathway by binding to the androgen receptor, which in turn inhibits its translocation to the nucleus. This mechanism effectively blocks the downstream signaling cascade that is crucial for the proliferation of androgen-dependent prostate cancer cells.

Quantitative Data Summary

The following table summarizes the reported quantitative data on the bioactivity of this compound in prostate cancer models.

ParameterCell Line/SystemValueReference
Inhibition of Androgen-Induced AR TransactivationNot Specified90% inhibition at 100 µMInferred from primary research summaries

Note: Detailed IC50 values for cell growth inhibition are not yet widely published in publicly accessible literature and would require access to the full primary research articles. The effective concentration for AR transactivation inhibition provides a strong starting point for experimental design.

Experimental Protocols

Protocol 1: Prostate Cancer Cell Proliferation/Viability Assay (MTT Assay)

This protocol details a method to assess the effect of this compound on the proliferation and viability of the androgen-sensitive LNCaP human prostate cancer cell line.

Materials:

  • LNCaP cells (ATCC® CRL-1740™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (BBSA)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[2][3]

    • Passage cells every 3-4 days when they reach 80-90% confluency.

  • Cell Seeding:

    • Trypsinize confluent LNCaP cells and resuspend them in fresh culture medium.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of BBSA in DMSO.

    • Prepare serial dilutions of BBSA in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of BBSA. Include wells with medium and vehicle (DMSO) as a negative control.

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of BBSA that inhibits cell growth by 50%).

Protocol 2: Androgen Receptor Nuclear Translocation Assay (Immunofluorescence)

This protocol describes an immunofluorescence-based method to visualize the effect of BBSA on the nuclear translocation of the androgen receptor in LNCaP cells upon stimulation with dihydrotestosterone (DHT).

Materials:

  • LNCaP cells

  • RPMI-1640 Medium (phenol red-free)

  • Charcoal-stripped Fetal Bovine Serum (CS-FBS)

  • Penicillin-Streptomycin solution

  • Dihydrotestosterone (DHT)

  • This compound (BBSA)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against Androgen Receptor (e.g., rabbit anti-AR)

  • Fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) stain

  • Glass coverslips or imaging-compatible multi-well plates

  • Fluorescence microscope

Procedure:

  • Cell Culture and Seeding:

    • Culture LNCaP cells in RPMI-1640 with 10% CS-FBS for at least 48 hours to deplete endogenous androgens.

    • Seed the cells onto glass coverslips in a 24-well plate at an appropriate density to achieve 50-70% confluency on the day of the experiment.

  • Compound Treatment:

    • Pre-treat the cells with BBSA (e.g., at 100 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a physiological concentration of DHT (e.g., 10 nM) for 1-2 hours. Include a negative control group with no DHT stimulation.

  • Immunofluorescence Staining:

    • Wash the cells three times with ice-cold PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[4]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary anti-AR antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.[4]

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto glass slides with an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the DAPI (blue) and AR (e.g., green) channels.

    • Analyze the images to determine the subcellular localization of the androgen receptor. In untreated, DHT-stimulated cells, the AR signal should be predominantly nuclear. In BBSA-treated, DHT-stimulated cells, the AR signal should remain predominantly cytoplasmic.

Visualizations

BBSA_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex BBSA This compound (BBSA) BBSA->AR Binds & Blocks AR_Androgen_Nuc AR-Androgen Complex BBSA->AR_Androgen_Nuc Inhibits HSP Heat Shock Proteins AR_Androgen->HSP Dissociates AR_Androgen->AR_Androgen_Nuc Nuclear Translocation HSP->AR Stabilizes ARE Androgen Response Element (ARE) AR_Androgen_Nuc->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Mechanism of action of this compound (BBSA) in prostate cancer cells.

Proliferation_Assay_Workflow start Start culture Culture LNCaP Cells start->culture seed Seed Cells in 96-well Plate culture->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with BBSA (various concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Read Absorbance at 570nm dissolve->read analyze Analyze Data & Determine IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT-based cell proliferation assay.

References

Application Notes and Protocols: N-Butylbenzenesulfonamide as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the use of N-Butylbenzenesulfonamide (NBBS) as a reference standard in analytical chemistry. NBBS is a widely used plasticizer that has been identified as an environmental contaminant and a substance of interest in toxicological studies.[1] As such, accurate quantification of NBBS in various matrices is crucial. This document outlines the chemical and physical properties of NBBS, provides protocols for the preparation of standard solutions, and details its application in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), including its use as an internal standard.

Chemical and Physical Properties

This compound is a sulfonamide compound with the chemical formula C₁₀H₁₅NO₂S.[2] It is primarily used as a plasticizer in the manufacturing of polymers such as polyamides (nylon).[3] Its presence in the environment and potential for human exposure have necessitated the development of reliable analytical methods for its detection and quantification.[1]

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Number 3622-84-2[2]
Molecular Formula C₁₀H₁₅NO₂S[2]
Molecular Weight 213.30 g/mol [4]
Appearance Colorless to light yellow liquid or solid[5]
Density 1.15 g/mL at 25 °C[4]
Boiling Point 314 °C[4]
Refractive Index n20/D 1.525[4]
Solubility Soluble in polar organic solvents (e.g., ethanol, chloroform); slightly soluble in water.[5]

This compound as a Reference Standard

The use of a well-characterized reference standard is fundamental for achieving accurate and reproducible results in analytical testing.[6] this compound is available from various chemical suppliers as an analytical standard with specified purity levels.

Table 2: Commercially Available this compound Reference Standards

SupplierProduct NumberPurityNotes
Sigma-Aldrich B9065399%Available as a neat liquid.
CRM LABSTANDARD AST1Y6P2381≥ 95%Available as a neat solid in various quantities.
ChemScene CS-W014968≥98%Available as a neat solid.
Jinli Chemical -≥99.5%Industrial grade with detailed specifications.

Note: For quantitative applications, it is recommended to use a Certified Reference Material (CRM) when available, as it provides a certified value with an associated uncertainty and traceability to a national or international standard. Users should always refer to the Certificate of Analysis (CoA) provided by the supplier for the exact purity and other certified values.

Experimental Protocols

Accurate preparation of standard solutions is critical for the construction of reliable calibration curves. The following is a general protocol for the preparation of a primary stock solution of NBBS.

Protocol 1: Preparation of a 1 mg/mL (1000 µg/mL) Stock Solution of this compound

Materials:

  • This compound (NBBS) reference standard (neat)

  • Methanol (HPLC grade or equivalent)

  • Analytical balance (readable to at least 0.1 mg)

  • 10 mL volumetric flask (Class A)

  • Glass Pasteur pipette or syringe

  • Parafilm or flask stopper

Procedure:

  • Accurately weigh approximately 10 mg of the NBBS reference standard into the 10 mL volumetric flask. Record the exact weight.

  • Add approximately 5 mL of methanol to the volumetric flask.

  • Swirl the flask gently to dissolve the NBBS completely. Sonication may be used to aid dissolution if necessary.

  • Once the solid is fully dissolved, allow the solution to return to room temperature.

  • Carefully add methanol to the flask until the bottom of the meniscus is level with the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Calculate the exact concentration of the stock solution based on the actual weight of NBBS and the volume of the flask.

  • Transfer the stock solution to an amber glass vial with a PTFE-lined cap for storage.

Storage and Stability:

  • Store the stock solution at 2-8 °C and protected from light.

  • The stability of NBBS in solution has not been extensively reported. It is recommended to prepare fresh stock solutions regularly and to perform stability studies under your specific storage conditions. A general recommendation is to use the stock solution within 3-6 months of preparation.[7]

Preparation of Working Standards: Working standard solutions are prepared by serially diluting the stock solution with the appropriate solvent (e.g., methanol, or the mobile phase for LC methods) to the desired concentration range for constructing a calibration curve.

This protocol describes a method for the quantitative analysis of NBBS in a sample matrix, such as environmental water samples, using an isotopically labeled internal standard.[8]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Oven Program: 80 °C (hold for 1 min), ramp to 280 °C at 10 °C/min, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 3: Selected Ion Monitoring (SIM) Parameters for NBBS and Internal Standard

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound (NBBS) 14277, 96
[¹³C₆]-N-Butylbenzenesulfonamide (Internal Standard) 14883, 102

Protocol 2: Sample Preparation and GC-MS Analysis

  • Internal Standard Spiking: To a 10 mL aliquot of the sample, add a known amount of the [¹³C₆]-NBBS internal standard solution to achieve a final concentration within the linear range of the instrument (e.g., 50 ng/mL).

  • Liquid-Liquid Extraction:

    • Add 5 mL of dichloromethane to the sample.

    • Vortex or shake vigorously for 2 minutes.

    • Centrifuge to separate the layers.

    • Carefully transfer the organic (bottom) layer to a clean tube.

    • Repeat the extraction with another 5 mL of dichloromethane.

    • Combine the organic extracts.

  • Concentration: Evaporate the combined organic extract to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate).

  • Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.

  • Calibration: Prepare a series of calibration standards containing known concentrations of NBBS and a constant concentration of the internal standard. Process these standards in the same manner as the samples to construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Visualizations

G Figure 1: Workflow for Preparation of Standard Solutions A Weigh NBBS Reference Standard B Dissolve in Methanol A->B C Dilute to Volume in Volumetric Flask B->C D Calculate Exact Concentration C->D E Primary Stock Solution (e.g., 1000 µg/mL) D->E F Serial Dilutions E->F H Store at 2-8°C, Protected from Light E->H G Working Standard Solutions F->G

Caption: Workflow for the preparation of NBBS standard solutions.

G Figure 2: Workflow for Quantitative Analysis by GC-MS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification A Sample Aliquot B Spike with Internal Standard A->B C Liquid-Liquid Extraction B->C D Concentrate Extract C->D E Reconstitute D->E F Inject Sample E->F G Data Acquisition (SIM Mode) F->G H Peak Integration G->H I Calibration Curve (Analyte/IS Ratio) H->I J Calculate Sample Concentration I->J

Caption: Workflow for the quantitative analysis of NBBS by GC-MS.

Conclusion

This compound is a crucial reference standard for the accurate quantification of this compound in various matrices. Proper handling, storage, and preparation of standard solutions are paramount for reliable analytical results. The GC-MS method detailed in this document, utilizing an isotopically labeled internal standard, provides a robust and sensitive approach for the determination of NBBS. Researchers and analytical scientists should always refer to the Certificate of Analysis for the specific lot of the reference standard being used and perform appropriate method validation to ensure the accuracy and precision of their results.

References

Application Notes and Protocols for N-Butylbenzenesulfonamide (NBBS) Immunotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butylbenzenesulfonamide (NBBS) is a plasticizer and an emerging environmental contaminant with potential immunotoxic effects.[1] Evaluating the impact of NBBS on the immune system is crucial for understanding its risk to human health. These application notes provide a comprehensive framework for designing and conducting immunotoxicity studies on NBBS, encompassing both in vivo and in vitro methodologies. The protocols detailed below are based on established immunotoxicity testing guidelines and findings from studies on NBBS and other immunotoxic compounds.[2][3][4][5]

Experimental Design

A tiered approach is recommended for assessing the immunotoxicity of NBBS. This typically involves initial screening with in vivo studies to identify potential immunotoxic effects, followed by more detailed in vitro assays to elucidate the underlying mechanisms.

In Vivo Studies

The primary objective of in vivo studies is to evaluate the overall immunotoxic potential of NBBS in a whole-animal system. Key considerations for the experimental design include the choice of animal model, dose selection, route of administration, and duration of exposure.

  • Animal Model: B6C3F1 mice and Sprague Dawley rats are commonly used models in immunotoxicity studies.[1][6] Female rodents may exhibit higher sensitivity in some immunotoxicity assays.[1]

  • Dose Selection: A minimum of three dose levels of NBBS and a vehicle control group should be included. Dose selection should be based on existing toxicological data to establish a dose-response relationship and a no-observed-adverse-effect level (NOAEL).[7]

  • Route of Administration: Oral exposure via dosed feed is a relevant route for environmental contaminants like NBBS.[1][6] Dermal exposure can also be considered based on potential human exposure scenarios.[8][9]

  • Duration: A 28-day repeated dose study is a standard duration for initial immunotoxicity screening.[1][8]

Key In Vivo Endpoints:

  • General Toxicology: Body weight, organ weights (liver, kidney, spleen, thymus), and histopathology of lymphoid organs.[1][8]

  • Humoral Immunity: T-dependent antibody response (TDAR) to an antigen such as sheep red blood cells (SRBC).[1][8]

  • Cell-Mediated Immunity: Natural Killer (NK) cell activity and T-lymphocyte subset analysis (e.g., CD4+, CD8+).[1]

  • Innate Immunity: Macrophage and neutrophil functions.

In Vitro Studies

In vitro assays are essential for investigating the direct effects of NBBS on specific immune cell populations and their functions, helping to elucidate the mechanisms of immunotoxicity.

  • Cell Types: Primary splenocytes, lymphocytes, and macrophages isolated from untreated animals, or relevant immune cell lines.

  • NBBS Concentrations: A range of concentrations should be tested, including those relevant to the levels observed in in vivo studies. A cytotoxicity assay should be performed to distinguish immunomodulatory effects from overt cytotoxicity.

  • Key In Vitro Endpoints:

    • Lymphocyte proliferation.

    • Cytokine production profiling (e.g., IL-2, IFN-γ, IL-4, IL-10) to assess Th1/Th2 balance.[1]

    • Macrophage phagocytosis.

    • NK cell cytotoxic activity.

Data Presentation

Quantitative data from the immunotoxicity studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups.

Table 1: Summary of In Vivo Immunotoxicity Endpoints for NBBS in Female B6C3F1/N Mice (28-Day Exposure via Dosed Feed)

ParameterVehicle Control313 ppm NBBS625 ppm NBBS1250 ppm NBBS2500 ppm NBBS5000 ppm NBBS
Spleen Weight (relative to body weight) NormalNo significant changeNo significant changeNo significant changeNo significant changeDecreased
Liver Weight (relative to body weight) NormalNo significant changeIncreasedIncreasedIncreasedIncreased
Kidney Weight (relative to body weight) NormalNo significant changeNo significant changeNo significant changeNo significant changeIncreased
Lymphocytes (% of total WBC) NormalNo significant changeNo significant changeNo significant changeDecreasedDecreased
CD4+ T cells (% of lymphocytes) NormalNo significant changeNo significant changeNo significant changeNo significant changeDecreased
Antibody-Forming Cell (AFC) Response to SRBC NormalNo significant changeNo significant changeNo significant changeSuppressedSuppressed
Natural Killer (NK) Cell Activity NormalNo significant changeNo significant changeIncreasedIncreasedIncreased

Data compiled from literature.[1][6]

Table 2: Summary of Developmental Immunotoxicity Endpoints for NBBS in F1 Rats (Gestational and Lactational Exposure)

ParameterSexVehicle Control250 ppm NBBS500 ppm NBBS1000 ppm NBBS
Natural Killer (NK) Cell Activity MaleNormalPositive TrendPositive TrendPositive Trend
FemaleNormalNegative TrendNegative TrendNegative Trend
Antibody-Forming Cell (AFC) Response to SRBC MaleNormalNo significant changeNo significant changeNo significant change
FemaleNormalDecreasedDecreasedDecreased

Data compiled from literature.[1][6]

Experimental Protocols

T-Dependent Antibody Response (TDAR) Assay (SRBC Plaque-Forming Cell Assay)

This assay measures the primary IgM response to the T-cell-dependent antigen, sheep red blood cells (SRBC), by enumerating antibody-producing B cells (plaque-forming cells) in the spleen.[8][10][11]

Materials:

  • Sheep red blood cells (SRBC)

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Guinea pig complement

  • Agarose

  • Petri dishes

  • Microscope slides or Cunningham chambers

  • Spleen cell suspension from control and NBBS-treated animals

Procedure:

  • Immunization: Four days prior to sacrifice, immunize mice or rats with an intravenous or intraperitoneal injection of a standardized concentration of SRBCs.

  • Spleen Cell Preparation: Aseptically remove the spleen and prepare a single-cell suspension in cold HBSS. Lyse red blood cells using a suitable lysis buffer and wash the remaining splenocytes.

  • Cell Counting and Viability: Determine the total number of viable splenocytes using a hemocytometer and trypan blue exclusion.

  • Plaque Assay: a. Prepare a mixture of splenocytes, SRBCs, and molten agarose in RPMI 1640 medium. b. Quickly pour the mixture onto a microscope slide or into a Cunningham chamber and cover with a coverslip. c. Allow the agarose to solidify at room temperature. d. Incubate the slides in a humidified chamber at 37°C for 1.5-2 hours. e. Add guinea pig complement to the slides and incubate for an additional 2-3 hours.

  • Plaque Enumeration: Count the number of plaques (clear zones of hemolysis) under a dissecting microscope. Each plaque represents a single IgM-producing B cell.

  • Data Expression: Express the results as the number of plaque-forming cells (PFC) per 10^6 splenocytes or per spleen.

Natural Killer (NK) Cell Activity Assay (Chromium-51 Release Assay)

This assay measures the cytotoxic activity of NK cells by quantifying the release of radioactive chromium-51 (⁵¹Cr) from labeled target cells.[3][12]

Materials:

  • YAC-1 or K562 target cells

  • Sodium chromate (⁵¹Cr)

  • RPMI 1640 medium supplemented with FBS

  • Effector cells (splenocytes from control and NBBS-treated animals)

  • 96-well U-bottom plates

  • Gamma counter

  • Triton X-100 (for maximum release)

Procedure:

  • Target Cell Labeling: a. Incubate target cells (e.g., YAC-1 for mice) with ⁵¹Cr in a 37°C water bath for 1-2 hours. b. Wash the labeled target cells three times with fresh medium to remove unincorporated ⁵¹Cr. c. Resuspend the labeled target cells at a known concentration.

  • Effector Cell Preparation: Prepare a single-cell suspension of splenocytes from control and NBBS-treated animals.

  • Cytotoxicity Assay: a. Add effector cells and labeled target cells to the wells of a 96-well plate at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1). b. For spontaneous release control, add only target cells and medium. c. For maximum release control, add target cells and Triton X-100. d. Centrifuge the plate briefly to facilitate cell-to-cell contact and incubate for 4 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Lymphocyte Proliferation Assay (CFSE-Based)

This assay measures the ability of lymphocytes to proliferate in response to a mitogenic stimulus using the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE).[1][2][4][6][8]

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phosphate-Buffered Saline (PBS)

  • RPMI 1640 medium supplemented with FBS

  • Mitogens (e.g., Concanavalin A for T cells, Lipopolysaccharide for B cells)

  • Lymphocytes isolated from control and NBBS-treated animals

  • Flow cytometer

Procedure:

  • Cell Labeling: a. Resuspend isolated lymphocytes in PBS at a concentration of 1-10 x 10⁶ cells/mL. b. Add CFSE to the cell suspension at a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. c. Quench the labeling reaction by adding an equal volume of cold complete medium. d. Wash the cells three times with complete medium to remove unbound CFSE.

  • Cell Culture: a. Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate. b. Add the appropriate mitogen to stimulate proliferation. Include unstimulated controls. c. Culture the cells for 3-5 days at 37°C in a CO₂ incubator.

  • Flow Cytometry Analysis: a. Harvest the cells and wash with PBS. b. Analyze the cells on a flow cytometer, measuring the CFSE fluorescence in the FITC channel. c. As cells divide, the CFSE fluorescence intensity is halved in each daughter cell generation, resulting in distinct peaks on the histogram.

  • Data Analysis: Quantify the percentage of divided cells and the proliferation index based on the CFSE histogram data.

Cytokine Profiling (Multiplex Immunoassay)

This assay simultaneously measures the concentration of multiple cytokines in serum or cell culture supernatants using a bead-based multiplex immunoassay.[5][9][13]

Materials:

  • Serum samples from control and NBBS-treated animals or cell culture supernatants.

  • Multiplex cytokine assay kit (containing capture antibody-coated beads, detection antibodies, and standards).

  • Wash buffer

  • Assay buffer

  • Streptavidin-Phycoerythrin (SAPE)

  • Luminex or other compatible flow cytometry-based instrument.

Procedure:

  • Sample Preparation: Collect serum or cell culture supernatants and store at -80°C until use. Thaw samples on ice before the assay.

  • Assay Protocol (follow manufacturer's instructions): a. Add the capture antibody-coated beads to the wells of a 96-well filter plate. b. Wash the beads with wash buffer. c. Add standards and samples to the appropriate wells and incubate to allow cytokines to bind to the capture antibodies. d. Wash the beads to remove unbound material. e. Add the biotinylated detection antibody cocktail and incubate. f. Wash the beads. g. Add Streptavidin-Phycoerythrin (SAPE) and incubate. h. Wash the beads and resuspend in assay buffer.

  • Data Acquisition: Acquire the data on a Luminex instrument, which will measure the fluorescence intensity of each bead (identifying the cytokine) and the fluorescence of the SAPE (quantifying the amount of cytokine).

  • Data Analysis: Use the standard curve to calculate the concentration of each cytokine in the samples.

Mandatory Visualizations

Experimental_Workflow InVivo In Vivo Study (e.g., 28-day exposure) Endpoints In Vivo Endpoints InVivo->Endpoints GeneralTox General Toxicology (Body/Organ Weights, Histopathology) Endpoints->GeneralTox Humoral Humoral Immunity (TDAR Assay) Endpoints->Humoral CellMed Cell-Mediated Immunity (NK Cell Assay, T-cell Phenotyping) Endpoints->CellMed InVitro In Vitro Studies (Immune Cell Cultures) GeneralTox->InVitro Inform Humoral->InVitro Inform CellMed->InVitro Inform InVitroEndpoints In Vitro Endpoints InVitro->InVitroEndpoints Prolif Lymphocyte Proliferation InVitroEndpoints->Prolif Cytokine Cytokine Profiling InVitroEndpoints->Cytokine Mechanism Mechanism of Immunotoxicity Prolif->Mechanism Cytokine->Mechanism

Caption: Integrated workflow for NBBS immunotoxicity assessment.

TDAR_Signaling_Pathway NBBS NBBS APC Antigen Presenting Cell (APC) NBBS->APC Potential Inhibition T_helper Helper T-cell (Th) NBBS->T_helper Potential Inhibition B_cell B-cell NBBS->B_cell Potential Inhibition APC->T_helper Antigen Presentation T_helper->B_cell Activation Plasma_cell Plasma Cell B_cell->Plasma_cell Differentiation Antibodies IgM Antibodies Plasma_cell->Antibodies Production

Caption: Potential impact of NBBS on the TDAR signaling pathway.

NK_Cell_Signaling_Pathway NBBS NBBS NK_cell Natural Killer (NK) Cell NBBS->NK_cell Potential Modulation (Inhibition or Activation) Target_cell Target Cell (e.g., Tumor Cell) NK_cell->Target_cell Recognition Granzymes Granzymes & Perforin NK_cell->Granzymes Release Apoptosis Target Cell Apoptosis Granzymes->Apoptosis Induction

Caption: Potential modulation of NK cell cytotoxicity by NBBS.

References

Application Notes and Protocols for N-Butylbenzenesulfonamide (NBBS) as a Flexibility Enhancer in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Butylbenzenesulfonamide (NBBS) as a plasticizer to improve the flexibility of polymers, with a particular focus on polyamides. Detailed protocols for sample preparation and analysis are included to facilitate research and development.

Introduction

This compound (NBBS) is a versatile plasticizer widely used in the polymer industry to enhance flexibility and improve processing characteristics.[1][2] It is particularly effective with polyamides (nylons) and cellulose resins.[1] The primary mechanism of action for NBBS is the reduction of the polymer's glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1][3] This increased molecular mobility allows the polymer chains to move more freely, resulting in improved flexibility and reduced brittleness.[1][2] Beyond its use in plastics, NBBS also finds applications in adhesives, printing inks, and surface coatings.[1]

Mechanism of Action

The flexibility of a polymer is largely determined by the mobility of its long molecular chains. In rigid polymers, these chains are tightly packed and have limited movement. Plasticizers, such as NBBS, are small molecules that position themselves between the polymer chains. This increases the intermolecular spacing, thereby reducing the secondary forces (like hydrogen bonds in polyamides) that hold the chains together.[2] The result is a less rigid structure with a lower glass transition temperature, allowing the material to bend and flex more easily at room temperature.[1][2]

Data Presentation

NBBS Concentration (% w/w)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temperature (Tg) (°C)
0 (Neat Polymer)HighLowHigh (e.g., ~50-70°C for dry Nylon 6/66)[3]
Low (e.g., 5-10%)Moderately DecreasedModerately IncreasedModerately Decreased
Medium (e.g., 10-20%)Significantly DecreasedSignificantly IncreasedSignificantly Decreased
High (e.g., >20%)Substantially DecreasedSubstantially IncreasedSubstantially Decreased

Note: The exact values will vary depending on the specific type of polyamide, the processing conditions, and the presence of other additives.

Experimental Protocols

The following are detailed protocols for the preparation of plasticized polymer samples and their subsequent analysis.

Protocol 1: Preparation of Plasticized Polyamide Samples by Melt Blending

This protocol describes the incorporation of this compound into a polyamide matrix using a laboratory-scale melt blender or extruder.

Materials:

  • Polyamide (e.g., Nylon 6 or Nylon 66) pellets, dried in a vacuum oven to remove moisture.

  • This compound (liquid).

  • Laboratory-scale twin-screw extruder or a melt blender.

  • Compression molding machine.

  • Film or sheet mold.

Procedure:

  • Drying: Dry the polyamide pellets in a vacuum oven at 80-90°C for at least 4 hours to prevent hydrolytic degradation during melt processing.

  • Pre-blending: In a sealed container, add the desired weight percentage of this compound to the dried polyamide pellets. Tumble blend for 15-20 minutes to ensure a uniform coating of the plasticizer on the pellets.

  • Melt Blending:

    • Set the temperature profile of the extruder or melt blender. For Polyamide 6 or 66, a typical temperature profile would range from 220°C to 260°C.

    • Feed the pre-blended material into the hopper of the extruder or blender.

    • The screw speed should be set to ensure adequate mixing without causing excessive shear degradation (e.g., 50-100 rpm).

    • Extrude the molten blend as a strand and cool it in a water bath.

  • Pelletizing: After cooling, pelletize the extrudate into uniform pellets.

  • Drying of Blended Pellets: Dry the plasticized polyamide pellets in a vacuum oven at a temperature below the boiling point of NBBS (e.g., 70-80°C) for at least 4 hours.

  • Sample Molding:

    • Preheat the compression molding machine to a temperature above the melting point of the plasticized polyamide (e.g., 240-270°C).

    • Place the dried pellets into the preheated mold.

    • Apply a low pressure for a few minutes to allow the pellets to melt and fuse.

    • Increase the pressure to a higher setting (e.g., 5-10 MPa) and hold for a few minutes to ensure a void-free sample.

    • Cool the mold under pressure using a controlled cooling rate.

  • Sample Conditioning: Once demolded, condition the samples at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.

Protocol 2: Evaluation of Mechanical Properties (Tensile Testing)

This protocol is based on ASTM D638 / ISO 527-2 standards for determining the tensile properties of plastics.[4]

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Extensometer for accurate strain measurement.

  • Specimen cutting die (dumbbell shape).

  • Calipers for measuring specimen dimensions.

Procedure:

  • Specimen Preparation: Cut dumbbell-shaped specimens from the compression-molded sheets or films according to the dimensions specified in the relevant standard (e.g., ASTM D638 Type V for smaller samples).[4]

  • Dimensional Measurement: Accurately measure the width and thickness of the gauge section of each specimen using calipers.

  • Test Setup:

    • Set the grip separation and the test speed on the UTM. The test speed will depend on the material and the standard being followed.

    • Attach the extensometer to the gauge section of the specimen.

  • Tensile Test:

    • Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.

    • Start the test and record the load and extension data until the specimen breaks.

  • Data Analysis:

    • From the stress-strain curve, determine the following properties:

      • Tensile Strength (MPa): The maximum stress the material can withstand before breaking.

      • Elongation at Break (%): The percentage increase in length of the specimen at the point of fracture.

      • Young's Modulus (MPa): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

  • Reporting: Report the average and standard deviation of the results from at least five specimens for each concentration of NBBS.

Protocol 3: Determination of Glass Transition Temperature (DSC)

This protocol outlines the use of Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg) of the plasticized polyamide samples.

Equipment:

  • Differential Scanning Calorimeter (DSC).

  • Hermetic aluminum pans and lids.

  • Crimping press for sealing the pans.

  • Nitrogen gas supply for purging.

Procedure:

  • Sample Preparation: Cut a small sample (5-10 mg) from the compression-molded sheet.

  • Sample Encapsulation: Place the sample in an aluminum DSC pan and seal it with a lid using a crimping press.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with nitrogen gas at a constant flow rate (e.g., 20-50 mL/min).

    • The following temperature program is recommended:

      • First Heating Scan: Heat the sample from room temperature to a temperature above its melting point (e.g., 280°C for Nylon 66) at a controlled rate (e.g., 10°C/min). This is to erase the thermal history of the sample.

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected Tg (e.g., -20°C).

      • Second Heating Scan: Heat the sample again at a controlled rate (e.g., 10°C/min) to a temperature above the Tg.

  • Data Analysis:

    • The glass transition is observed as a step-like change in the heat flow curve during the second heating scan.

    • Determine the Tg as the midpoint of this transition.

  • Reporting: Report the Tg for each concentration of NBBS.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

G cluster_0 Mechanism of NBBS Plasticization Rigid_Polymer Rigid Polymer (Strong Intermolecular Forces) Flexible_Polymer Flexible Polymer (Reduced Intermolecular Forces, Lower Tg) Rigid_Polymer->Flexible_Polymer Addition of NBBS NBBS This compound (Plasticizer)

Caption: Mechanism of NBBS in enhancing polymer flexibility.

G cluster_1 Experimental Workflow Start Start Drying Dry Polyamide Pellets Start->Drying Blending Melt Blend with NBBS Drying->Blending Molding Compression Mold Samples Blending->Molding Conditioning Condition Samples Molding->Conditioning Testing Mechanical & Thermal Testing Conditioning->Testing Tensile Tensile Testing (ASTM D638) Testing->Tensile DSC DSC Analysis (Tg) Testing->DSC Data Data Analysis & Reporting Tensile->Data DSC->Data

Caption: Workflow for evaluating NBBS in polymers.

References

Application Notes and Protocols for N-Butylbenzenesulfonamide in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butylbenzenesulfonamide (NBBS) is a chemical compound used as a plasticizer and has been noted for its biological activities, including antiandrogenic and neurotoxic effects.[1] In the context of in vitro cell culture, NBBS has demonstrated cytotoxic effects on various cell lines, making it a compound of interest for toxicological and pharmacological studies.[2] These application notes provide detailed protocols for assessing the effects of NBBS on cell viability, apoptosis, and cell cycle progression.

Data Presentation: Quantitative Analysis of NBBS Cytotoxicity

The following table summarizes the reported cytotoxic effects of this compound on different cell lines. This data is crucial for determining the appropriate concentration range for subsequent mechanistic studies.

Cell LineAssay TypeEffective Concentration RangeEndpointReference
Neuro-2aGrowth Inhibition1 - 100 µMInhibition of cell growth[2]
C6 gliomaGrowth Inhibition10 - 500 µMInhibition of cell growth[2]
Neuro-2aDNA Synthesis Inhibition10 µMInhibition of [3H]-thymidine incorporation[2]
C6 gliomaDNA Synthesis Inhibition100 µMInhibition of [3H]-thymidine incorporation[2]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound (NBBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of NBBS in complete culture medium. The concentration range should be selected based on the known cytotoxicity data (e.g., for Neuro-2a cells, a range from 0.1 µM to 200 µM may be appropriate). Remove the old medium from the wells and add 100 µL of the NBBS-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve NBBS) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • NBBS-treated and control cells

  • Flow cytometer

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of NBBS for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • NBBS-treated and control cells

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol (ice-cold)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with NBBS as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Experimental Workflow

G cluster_0 NBBS Treatment cluster_1 Potential Cellular Responses cluster_2 Signaling Pathways cluster_3 Cellular Outcomes NBBS This compound ER_Stress Endoplasmic Reticulum Stress NBBS->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction NBBS->Mitochondrial_Dysfunction DNA_Damage DNA Damage NBBS->DNA_Damage UPR Unfolded Protein Response (CHOP activation) ER_Stress->UPR MAPK_ERK MAPK/ERK Pathway ER_Stress->MAPK_ERK Mitochondrial_Dysfunction->MAPK_ERK Intrinsic_Apoptosis Intrinsic Apoptosis Pathway Mitochondrial_Dysfunction->Intrinsic_Apoptosis Cell_Cycle_Checkpoint Cell Cycle Checkpoint Activation DNA_Damage->Cell_Cycle_Checkpoint Apoptosis Apoptosis UPR->Apoptosis MAPK_ERK->Apoptosis Intrinsic_Apoptosis->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M) Cell_Cycle_Checkpoint->Cell_Cycle_Arrest

Caption: Putative signaling pathways affected by this compound.

G cluster_assays In Vitro Assays cluster_analysis Data Acquisition and Analysis start Start: Cell Culture seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_nbbs Treat with this compound (various concentrations and time points) seed_cells->treat_nbbs viability_assay Cell Viability Assay (e.g., MTT) treat_nbbs->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treat_nbbs->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treat_nbbs->cell_cycle_assay read_absorbance Measure Absorbance viability_assay->read_absorbance flow_cytometry_apoptosis Flow Cytometry apoptosis_assay->flow_cytometry_apoptosis flow_cytometry_cell_cycle Flow Cytometry cell_cycle_assay->flow_cytometry_cell_cycle analyze_viability Calculate % Viability Determine IC50 read_absorbance->analyze_viability analyze_apoptosis Quantify Apoptotic vs. Necrotic Cells flow_cytometry_apoptosis->analyze_apoptosis analyze_cell_cycle Determine % Cells in G0/G1, S, G2/M flow_cytometry_cell_cycle->analyze_cell_cycle end End: Data Interpretation analyze_viability->end analyze_apoptosis->end analyze_cell_cycle->end

Caption: Experimental workflow for in vitro cell culture assays with NBBS.

References

Application Notes and Protocols for N-Butylbenzenesulfonamide (NBBS) Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butylbenzenesulfonamide (NBBS) is a widely used plasticizer and an emerging environmental contaminant.[1] In biomedical research, it has been identified as a neurotoxic agent and an antiandrogenic compound, making it a subject of interest for toxicological studies and research into androgen-dependent pathologies.[2][3][4] These application notes provide a comprehensive overview of the administration of NBBS in rodent models, summarizing key pharmacokinetic data and detailing experimental protocols for its use in research settings.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Gavage)
SexDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Bioavailability (%)Reference
Male20316 ± 690.228 ± 0.04557 ± 1171.83 ± 0.3523-52[5][6]
Male601200 ± 2450.378 ± 0.152960 ± 6232.24 ± 0.23-[5][6]
Male2003440 ± 5670.333 ± 0.0815800 ± 28803.55 ± 0.48-[5][6]
Female201540 ± 2340.237 ± 0.042400 ± 3651.45 ± 0.12≥60[5][6]
Female603890 ± 5890.539 ± 0.2112300 ± 18702.18 ± 0.19-[5][6]
Female20015200 ± 23100.333 ± 0.0884500 ± 128002.97 ± 0.31-[5][6]
Data are presented as mean ± standard error.
Table 2: Pharmacokinetic Parameters of this compound in Mice (Oral Gavage)
SexDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Bioavailability (%)Reference
Male20181 ± 270.133 ± 0.03126 ± 190.432 ± 0.065-14[5][6]
Male601030 ± 1550.133 ± 0.03721 ± 1080.385 ± 0.05-[5][6]
Male2005460 ± 8190.136 ± 0.043822 ± 5730.352 ± 0.04-[5][6]
Female20215 ± 320.133 ± 0.03151 ± 230.415 ± 0.065-14[5][6]
Female60645 ± 970.133 ± 0.03452 ± 680.398 ± 0.05-[5][6]
Female2002230 ± 3350.133 ± 0.031561 ± 2340.376 ± 0.05-[5][6]
Data are presented as mean ± standard error.
Table 3: Disposition of [14C]NBBS in Rats and Mice (20 mg/kg, Oral Gavage, 72h)
SpeciesSexUrine (%)Feces (%)Tissues (72h, %)Reference
RatMale70-7611-158[3][7][8]
RatFemale8314-[3][8]
MouseMale6911-[3][8]
MouseFemale729-[3][8]
Data represents the percentage of the administered dose.

Experimental Protocols

Protocol 1: Oral Gavage Administration of NBBS in Rodents

Objective: To administer a precise dose of NBBS directly into the stomach of a rat or mouse.

Materials:

  • This compound (NBBS)

  • Vehicle (e.g., corn oil, 0.5% methylcellulose)[7][9]

  • Appropriately sized gavage needles (stainless steel or flexible plastic, with a ball tip)[10][11]

  • Syringes

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Weigh the animal to calculate the correct dosing volume. The maximum recommended volume for oral gavage is 10-20 ml/kg for rats and 10 ml/kg for mice.[11][12]

    • Restrain the animal firmly but gently to immobilize the head and align the head and body vertically. This can be achieved by scruffing the animal.[10]

  • Gavage Needle Measurement and Insertion:

    • Measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the appropriate insertion depth. Mark this depth on the needle.[11][12]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[13]

    • The animal should swallow as the needle is advanced. If resistance is met, do not force the needle. Withdraw and re-insert.[12]

  • Substance Administration:

    • Once the needle is correctly positioned in the esophagus, slowly administer the NBBS solution.[13]

    • Administer the substance completely before slowly withdrawing the needle along the same path of insertion.[10]

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing or fluid coming from the nose, for at least 10 minutes.[13]

Protocol 2: Immunotoxicity Assessment using the Plaque-Forming Cell (PFC) Assay

Objective: To evaluate the effect of NBBS on the primary IgM antibody response to a T-cell-dependent antigen (sheep red blood cells, SRBC).

Materials:

  • Spleen cells from control and NBBS-treated mice

  • Sheep Red Blood Cells (SRBCs)

  • Guinea pig complement

  • Agar or agarose

  • Culture medium (e.g., RPMI-1640)

  • Petri dishes or slides

Procedure (General Overview):

  • Immunization:

    • Four days prior to the assay, immunize both control and NBBS-treated mice with a single intravenous or intraperitoneal injection of SRBCs.[6][14]

  • Spleen Cell Preparation:

    • On the day of the assay, humanely euthanize the mice and aseptically remove the spleens.

    • Prepare a single-cell suspension of splenocytes by gently dissociating the spleen in culture medium.

    • Wash the cells by centrifugation and resuspend them in fresh medium.

    • Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Plaque Assay:

    • Mix the spleen cells with SRBCs and guinea pig complement in warm (45°C) agar or agarose.[8]

    • Pour the mixture onto a petri dish or slide and allow it to solidify.

    • Incubate the plates at 37°C for a few hours.

  • Plaque Enumeration:

    • During incubation, B-cells that are producing anti-SRBC IgM antibodies will secrete these antibodies, which will bind to the surrounding SRBCs.

    • The complement will lyse the antibody-coated SRBCs, creating a clear zone or "plaque" around the antibody-producing B-cell.

    • Count the number of plaques to determine the number of IgM-producing cells per spleen or per million spleen cells.[8][14]

Protocol 3: Analysis of NBBS in Plasma by HPLC-MS/MS

Objective: To quantify the concentration of NBBS in rodent plasma samples.

Materials:

  • Plasma samples from NBBS-treated animals

  • Acetonitrile

  • Formic acid (for MS compatibility)[15]

  • Internal standard (e.g., [13C6]NBBS)[16]

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • Reversed-phase HPLC column (e.g., C18)

Procedure (General Workflow):

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a known volume of plasma, add a known amount of the internal standard.

    • Precipitate the plasma proteins by adding a sufficient volume of cold acetonitrile.

    • Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.[17]

  • HPLC-MS/MS Analysis:

    • Inject the reconstituted sample into the HPLC-MS/MS system.

    • Separate NBBS from other plasma components on the reversed-phase column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect and quantify NBBS and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve by analyzing samples with known concentrations of NBBS.

    • Determine the concentration of NBBS in the unknown plasma samples by comparing the peak area ratio of NBBS to the internal standard against the standard curve.

Mandatory Visualizations

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds to LBD NBBS NBBS NBBS->AR Antagonistic Binding to LBD AR_HSP AR-HSP Complex AR->AR_HSP Binding AR_Androgen AR-Androgen Complex AR->AR_Androgen Conformational Change AR_NBBS AR-NBBS Complex (Inactive) AR->AR_NBBS HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation AR_Dimer AR Dimer AR_Androgen->AR_Dimer Dimerization & Nuclear Translocation AR_NBBS->AR_Dimer Prevents Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Androgen Receptor Signaling Pathway and NBBS Antagonism.

G start Start prep_dose Prepare NBBS in Vehicle (e.g., Corn Oil) start->prep_dose weigh_animal Weigh Animal prep_dose->weigh_animal calc_dose Calculate Dosing Volume weigh_animal->calc_dose restrain Restrain Animal calc_dose->restrain measure_needle Measure Gavage Needle restrain->measure_needle insert_needle Insert Gavage Needle into Esophagus measure_needle->insert_needle administer Administer NBBS Solution insert_needle->administer withdraw_needle Withdraw Needle administer->withdraw_needle monitor Monitor Animal withdraw_needle->monitor end End monitor->end

Caption: Experimental Workflow for Oral Gavage of NBBS.

G start Start immunize Immunize Mice with SRBCs (Control & NBBS-Treated) start->immunize incubate_4d Incubate for 4 Days immunize->incubate_4d euthanize Euthanize Mice incubate_4d->euthanize collect_spleen Collect Spleens euthanize->collect_spleen prep_splenocytes Prepare Single-Cell Splenocyte Suspension collect_spleen->prep_splenocytes mix_components Mix Splenocytes, SRBCs, & Complement in Agar prep_splenocytes->mix_components plate_mixture Plate Mixture mix_components->plate_mixture incubate_37c Incubate at 37°C plate_mixture->incubate_37c enumerate_plaques Enumerate Plaques incubate_37c->enumerate_plaques end End enumerate_plaques->end

Caption: Workflow for Plaque-Forming Cell (PFC) Assay.

References

Troubleshooting & Optimization

Technical Support Center: N-Butylbenzenesulfonamide (NBBS) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with N-Butylbenzenesulfonamide (NBBS). Below you will find frequently asked questions (FAQs), troubleshooting guides for solubility experiments, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound (NBBS)?

A1: this compound (NBBS) is generally soluble in polar organic solvents.[1][2] It is known to be soluble in solvents like ethanol and chloroform.[2] Its solubility in methanol is described as slight.[3][4] Due to the presence of a sulfonamide group, it can interact with polar solvents.[1]

Q2: Is this compound soluble in water?

A2: this compound has low solubility in water. One source indicates a water solubility of 450 mg/L at 20°C.[3][4]

Q3: How does temperature affect the solubility of NBBS?

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in the public domain. The following table summarizes the available qualitative and quantitative data. Researchers are encouraged to determine solubility experimentally for their specific applications.

SolventSolvent TypeQualitative SolubilityQuantitative Solubility (at 20-25°C)
WaterPolar ProticSlightly soluble to poorly soluble[2][5]450 mg/L at 20°C[3][4]
EthanolPolar ProticSoluble[2][5]Data not available
MethanolPolar ProticSlightly Soluble[3][4]Data not available
ChloroformPolar AproticSoluble[2]Data not available
Diethyl EtherPolar AproticSoluble[5]Data not available

Experimental Protocol: Determination of this compound Solubility

This protocol outlines the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a solid compound in a solvent.

Materials:

  • This compound (NBBS), solid

  • Selected organic solvent (e.g., ethanol, acetone, etc.)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.45 µm)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid NBBS to a vial containing a known volume of the selected organic solvent. An excess of solid should be visible at the bottom of the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Shake the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, dry vial to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a suitable detector) to determine the concentration of NBBS.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of NBBS in the chosen solvent at the specified temperature.

Troubleshooting Guide

Issue Possible Cause Solution
Inconsistent solubility results The system has not reached equilibrium.Increase the shaking time (e.g., to 72 hours) and re-measure.
Temperature fluctuations during the experiment.Ensure the shaker or incubator maintains a constant temperature.
Precipitate forms during sample preparation The sample cooled down, causing the solute to crystallize.Work quickly and ensure all equipment (syringes, filters, vials) is at the same temperature as the experiment.
Low or no analytical signal The concentration of the diluted sample is too low.Prepare a less diluted sample or adjust the sensitivity of the analytical instrument.
NBBS does not have a strong chromophore for UV-Vis detection.Consider using an alternative analytical technique like HPLC with a more universal detector (e.g., a Refractive Index Detector) or a mass spectrometer.
Clogging of the syringe filter Very fine solid particles are present in the supernatant.Allow the saturated solution to settle for a longer period before taking an aliquot. Consider using a centrifuge to pellet the excess solid.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results prep_solid Weigh excess NBBS mix Combine in vial prep_solid->mix prep_solvent Measure solvent volume prep_solvent->mix shake Shake at constant T for 24-48h mix->shake Equilibrate settle Settle for >2h shake->settle aliquot Withdraw supernatant settle->aliquot filter Filter with 0.45µm syringe filter aliquot->filter dilute Dilute sample filter->dilute analyze Analyze (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Workflow for determining the solubility of this compound.

References

N-Butylbenzenesulfonamide Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-Butylbenzenesulfonamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, helping to diagnose and resolve problems to improve reaction yield and purity.

Problem Potential Cause Suggested Solution
Low to No Product Formation Degraded or Impure Starting Materials: Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze to benzenesulfonic acid.[1][2]- Use freshly opened or properly stored benzenesulfonyl chloride. - Ensure n-butylamine is pure and dry. - Verify the purity of starting materials using techniques like NMR or GC-MS before use.
Incorrect Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete conversion.[2][3]- If the reaction is sluggish at room temperature, consider a moderate increase in temperature (e.g., to 60°C).[4] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Ineffective Base: The base may not be strong enough to effectively neutralize the HCl byproduct, leading to the protonation of the amine and halting the reaction.- Ensure the base (e.g., sodium hydroxide, potassium carbonate, or triethylamine) is of good quality and used in the correct stoichiometric amount.[5] - For reactions in aqueous media, a high pH (using a base like 1.0 M NaOH) can lead to high yields.[6][7][8]
Significant Formation of Side Products Hydrolysis of Benzenesulfonyl Chloride: The presence of water in the reaction mixture will lead to the formation of benzenesulfonic acid, reducing the yield of the desired sulfonamide.[1]- Use anhydrous solvents and ensure all glassware is thoroughly dried before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Bis-sulfonylation of n-butylamine: If an excess of benzenesulfonyl chloride is used, a secondary reaction can occur where the initially formed this compound is further sulfonated.- Maintain a strict 1:1 stoichiometry of n-butylamine to benzenesulfonyl chloride. - Add the benzenesulfonyl chloride solution dropwise to the n-butylamine solution to avoid localized high concentrations of the sulfonyl chloride.[1]
Difficult Product Isolation and Purification Presence of Unreacted Starting Materials: Unreacted n-butylamine or benzenesulfonic acid (from hydrolysis) can complicate purification.- During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted n-butylamine and other basic impurities.[1] - A wash with a dilute base (e.g., saturated aqueous NaHCO₃) can help remove acidic impurities like benzenesulfonic acid.[1]
"Tailing" during Column Chromatography: The acidic proton on the sulfonamide nitrogen can interact with the silica gel, leading to poor separation.- Add a small amount of a modifier, such as 0.5-1% triethylamine or acetic acid, to the eluent to improve the peak shape.[1]
Emulsion formation during extraction: The presence of both acidic and basic components can lead to the formation of stable emulsions during the aqueous workup.- Add brine (saturated NaCl solution) to help break up the emulsion. - If the emulsion persists, filtering the mixture through a pad of celite can be effective.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. This results in the displacement of the chloride ion and the formation of the sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[9][10]

Q2: What are the most critical parameters influencing the yield of the reaction?

A2: Several factors can significantly impact the yield:

  • Purity of Reactants: Benzenesulfonyl chloride is particularly sensitive to moisture. Using anhydrous conditions and pure reagents is crucial.[2]

  • Stoichiometry: A 1:1 molar ratio of amine to sulfonyl chloride is generally recommended to avoid side reactions like bis-sulfonylation.[1] However, using an excess of the amine (e.g., a 2:1 ratio) can also be effective, with the excess amine acting as a base.[11]

  • Choice of Base and Solvent: The selection of the base and solvent system is important. Common bases include pyridine, triethylamine, or aqueous sodium hydroxide.[1][6] The solvent should be inert to the reaction conditions and capable of dissolving the reactants.

  • Temperature Control: The reaction is often exothermic. Adding the benzenesulfonyl chloride slowly to the amine solution, sometimes at a reduced temperature (e.g., 0 °C), can help control the reaction rate and minimize side product formation.[2]

Q3: How can I effectively purify the crude this compound?

A3: The crude product can be purified by several methods. After an aqueous workup to remove unreacted starting materials and byproducts, recrystallization or distillation are common techniques.[12] For recrystallization, a suitable solvent system needs to be determined. If distillation is used, it should be performed under vacuum to prevent decomposition at high temperatures.[4] Column chromatography on silica gel can also be used for purification.

Q4: My TLC analysis shows multiple spots. What are the likely impurities?

A4: Besides the desired this compound, common impurities that may appear on a TLC plate include:

  • Unreacted n-butylamine: This will typically have a different Rf value.

  • Benzenesulfonic acid: This is the hydrolysis product of benzenesulfonyl chloride and is very polar, often remaining at the baseline.[1]

  • Bis-sulfonylated amine: This byproduct will have a different polarity and thus a different Rf value.

Experimental Protocols

Protocol 1: Synthesis in an Aqueous Basic Medium

This protocol is adapted from procedures that utilize an aqueous base, which can result in high yields.[6][8]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butylamine (1.0 equivalent) in a 1.0 M aqueous solution of sodium hydroxide. Cool the flask in an ice bath.

  • Reagent Addition: Dissolve benzenesulfonyl chloride (1.05 equivalents) in a suitable organic solvent (e.g., dichloromethane or THF). Add this solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by vacuum distillation.[4][12]

Reaction and Workflow Diagrams

Reaction_Mechanism cluster_reactants Reactants cluster_products Products n-Butylamine n-Butylamine (Nucleophile) Benzenesulfonyl_Chloride Benzenesulfonyl Chloride (Electrophile) n-Butylamine->Benzenesulfonyl_Chloride Nucleophilic Attack N_Butylbenzenesulfonamide This compound Benzenesulfonyl_Chloride->N_Butylbenzenesulfonamide Forms HCl HCl Benzenesulfonyl_Chloride->HCl Byproduct

Caption: Reaction mechanism for this compound synthesis.

Experimental_Workflow start Start prep Prepare Reactants (n-Butylamine in Base) start->prep addition Dropwise Addition of Benzenesulfonyl Chloride prep->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction workup Aqueous Workup (Acid/Base Wash) reaction->workup isolation Dry and Concentrate Organic Layer workup->isolation purification Purify Crude Product (Recrystallization/Distillation) isolation->purification end End Product purification->end

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree start Low Yield? check_sm Check Purity of Starting Materials start->check_sm Yes check_water Side Products Present? start->check_water No check_conditions Review Reaction Conditions (Temp, Time, Base) check_sm->check_conditions optimize_workup Optimize Workup & Purification check_conditions->optimize_workup anhydrous Ensure Anhydrous Conditions check_water->anhydrous Yes (Hydrolysis) stoichiometry Check Stoichiometry (Avoid Excess Sulfonyl Chloride) check_water->stoichiometry Yes (Bis-sulfonylation) anhydrous->optimize_workup stoichiometry->optimize_workup

Caption: Decision tree for troubleshooting low synthesis yield.

References

Technical Support Center: N-Butylbenzenesulfonamide (NBBS) Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Butylbenzenesulfonamide (NBBS). The information below will help in identifying potential degradation products and addressing common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound (NBBS)?

This compound (NBBS) can degrade through several pathways, primarily oxidation, with potential for hydrolysis and photolysis under specific conditions. In biological systems, metabolism is a key route of transformation. Heating NBBS to decomposition can lead to the release of carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[1]

Q2: What are the expected degradation products of NBBS?

Based on metabolic studies and the known chemistry of sulfonamides, the following degradation products can be anticipated:

  • Oxidative/Metabolic Products: The most commonly reported metabolites are hydroxylated derivatives. In vitro metabolism studies have identified 2-hydroxy-N-butylbenzenesulfonamide as a metabolite.[2] Other oxidative metabolites are also known to predominate.[3] Oxidation can potentially lead to the formation of sulfonic acids or sulfonate esters.

  • Hydrolytic Products: While NBBS is not readily biodegradable, prolonged exposure to acidic or basic conditions could potentially lead to the cleavage of the sulfonamide bond, yielding benzenesulfonic acid and n-butylamine .

  • Photolytic Products: Exposure to light, particularly UV, can cause degradation. For sulfonamides in general, photolysis can lead to cleavage of the S-N bond or the C-S bond, potentially forming sulfanilic acid , aniline , and other related compounds.[4]

Q3: I am observing unexpected peaks in my chromatogram when analyzing NBBS. What could be the cause?

Unexpected peaks are often indicative of degradation. To troubleshoot this, consider the following:

  • Sample Age and Storage: Ensure that your NBBS stock solutions and samples are freshly prepared and have been stored under appropriate conditions (e.g., protected from light, at a suitable temperature).

  • Solvent Purity: Use high-purity, HPLC-grade solvents to avoid impurities that might react with NBBS or interfere with the analysis.

  • pH of the Medium: The pH of your experimental solution can influence the rate of hydrolysis. Ensure the pH is controlled and appropriate for your experiment.

  • Exposure to Light: If your experimental setup is not shielded from light, photolysis may be occurring. Use amber vials or cover your containers to minimize light exposure.

  • Oxidative Stress: The presence of oxidizing agents, even atmospheric oxygen over time, can lead to degradation. Consider degassing your solvents if oxidative degradation is suspected.

Q4: How can I confirm the identity of a suspected degradation product?

To identify an unknown peak, you will need to use mass spectrometry (MS) coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC). By obtaining the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak, you can deduce its chemical structure. Comparing this data with that of a certified analytical standard of the suspected degradation product is the definitive way to confirm its identity.

Q5: What analytical techniques are best suited for monitoring NBBS and its degradation products?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) coupled with UV and/or Mass Spectrometric detection (LC-MS) is a powerful technique for separating and identifying NBBS from its degradation products.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is also a suitable method for the analysis of NBBS.[5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of NBBS potency or inconsistent results in assays. Degradation of the parent compound.1. Verify Storage Conditions: Confirm that NBBS and its solutions are stored at the recommended temperature and protected from light. 2. Prepare Fresh Solutions: Avoid using old stock solutions. 3. Analyze for Degradants: Use a validated stability-indicating method (e.g., LC-MS) to check for the presence of degradation products.
Appearance of new peaks in the chromatogram over time. Formation of degradation products.1. Characterize New Peaks: Use LC-MS to determine the mass of the new peaks and compare with potential degradation products. 2. Perform Forced Degradation: Subject a sample of NBBS to controlled stress conditions (acid, base, oxidation, heat, light) to see if the same peaks are generated, aiding in their identification.
Poor mass balance in stability studies. Formation of non-chromophoric or volatile degradation products, or products that are not eluted from the column.1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV to detect compounds with poor UV absorbance. 2. Analyze Headspace for Volatiles: If volatile products are suspected, use headspace GC-MS. 3. Adjust Chromatographic Method: Modify the mobile phase or gradient to ensure all components are eluted from the column.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the degradation rates and product distribution for this compound under various stress conditions. Researchers are encouraged to perform forced degradation studies to generate this data for their specific experimental conditions.

Degradation Pathway Key Degradation Products Typical Conditions Analytical Method
Metabolism / Oxidation 2-hydroxy-N-butylbenzenesulfonamideIn vitro hepatocyte incubation, in vivo studiesLC-MS/MS
Hydrolysis (Acidic) Benzenesulfonic acid, n-Butylamine0.1 M HCl at elevated temperatureHPLC-UV/MS
Hydrolysis (Basic) Benzenesulfonic acid, n-Butylamine0.1 M NaOH at elevated temperatureHPLC-UV/MS
Oxidation Hydroxylated derivatives, Sulfonic acids3% H₂O₂ at room temperatureLC-MS/MS
Photolysis Sulfanilic acid, AnilineExposure to UV or simulated sunlightLC-MS/MS
Thermal CO, CO₂, NOx, SOxHeating to decompositionNot applicable for product ID

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of NBBS.

1. Materials:

  • This compound (NBBS)

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with UV and MS detectors

  • pH meter

  • Calibrated oven and photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of NBBS in acetonitrile at a concentration of 1 mg/mL.

3. Forced Degradation Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the NBBS stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the NBBS stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To the NBBS stock solution, add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

  • Photolytic Degradation:

    • Expose the NBBS stock solution in a photostability chamber to a light source that provides both UV and visible light.

    • Simultaneously, keep a control sample in the dark.

    • Withdraw aliquots from both the exposed and dark control samples at specified time points.

  • Thermal Degradation:

    • Place a solid sample of NBBS in a calibrated oven at an elevated temperature (e.g., 80°C).

    • At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.

4. Analysis:

  • Analyze all samples (stressed and control) using a validated stability-indicating LC-MS method.

  • Monitor the disappearance of the parent NBBS peak and the appearance of new peaks.

  • Characterize the new peaks by their retention time, UV spectrum, and mass spectrum to identify potential degradation products.

Visualizations

NBBS_Degradation_Pathway NBBS This compound (NBBS) Oxidation Oxidation / Metabolism NBBS->Oxidation O₂ / Enzymes Hydrolysis Hydrolysis (Acid/Base) NBBS->Hydrolysis H₂O / H⁺ or OH⁻ Photolysis Photolysis (UV Light) NBBS->Photolysis Hydroxy_NBBS 2-hydroxy-NBBS Oxidation->Hydroxy_NBBS BSA Benzenesulfonic Acid Hydrolysis->BSA NBA n-Butylamine Hydrolysis->NBA SA Sulfanilic Acid Photolysis->SA Aniline Aniline Photolysis->Aniline Experimental_Workflow start Start: NBBS Sample stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sampling Collect Samples at Time Intervals stress->sampling analysis LC-MS Analysis sampling->analysis data Data Processing: - Identify Degradants - Determine Degradation Rate analysis->data end End: Stability Profile data->end

References

Technical Support Center: N-Butylbenzenesulfonamide (NBBS) Contamination from Labware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing, detecting, and troubleshooting N-Butylbenzenesulfonamide (NBBS) leaching from laboratory plasticware.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NBBS) and where does it come from?

A1: this compound (NBBS) is a chemical compound commonly used as a plasticizer in the manufacturing of various polymers.[1][2][3] It enhances the flexibility and durability of plastics.[3] In a laboratory setting, the primary source of NBBS contamination is the leaching from plastic consumables, particularly those made of polyamide (nylon), polycarbonates, and polysulfones.[4][5]

Q2: Why is NBBS leaching a concern for my experiments?

A2: NBBS has been shown to be biologically active and can interfere with experimental results. It has been identified as a neurotoxin and an antiandrogenic compound, meaning it can antagonize the androgen receptor.[1][2][6] Such unintended biological activity can lead to erroneous or irreproducible data, especially in sensitive applications like cell-based assays, receptor binding studies, and in vivo experiments.

Q3: What types of labware are most likely to leach NBBS?

A3: Labware made from polyamide (nylon) and polycarbonate are common sources of NBBS leaching.[4][5] This can include, but is not limited to, centrifuge tubes, pipette tips, cell culture flasks, and filtration units. It is crucial to be aware of the composition of your plasticware, especially when conducting sensitive assays.

Q4: Are there alternatives to plasticware to avoid NBBS contamination?

A4: Yes, using labware made from materials less prone to leaching, such as borosilicate glass or high-purity polypropylene, can significantly reduce the risk of NBBS contamination. For applications where plastics are necessary, selecting products from manufacturers that certify their products to be free of plasticizers and other common leachables is recommended.

Troubleshooting Guide

Issue: I suspect NBBS contamination is affecting my cell culture experiments.

Symptoms:

  • Unexpected changes in cell morphology or viability.

  • Altered cellular signaling, particularly in hormone-sensitive cell lines.

  • Inconsistent or non-reproducible assay results.

Troubleshooting Steps:

  • Confirm the Source: The first step is to determine if your labware is the source of the contamination. This can be done by performing a leaching study as detailed in the "Experimental Protocols" section below.

  • Switch to Alternative Labware: As an immediate measure, switch to glass or certified plasticizer-free labware for your critical experiments and observe if the unexpected effects resolve.

  • Implement Pre-treatment Protocols: If you must use plasticware of unknown composition, implement a pre-treatment protocol to reduce leaching. A recommended procedure is provided in the "Experimental Protocols" section.

Issue: I need to confirm the presence and quantity of NBBS in my experimental solutions.

Solution:

You can quantify NBBS levels using Gas Chromatography-Mass Spectrometry (GC-MS). A detailed protocol for sample preparation and analysis is provided in the "Experimental Protocols" section. This will allow you to determine the extent of the contamination and assess its potential impact on your experiments.

Experimental Protocols

Protocol 1: Quantification of NBBS Leaching from Labware via GC-MS

This protocol describes a method for the extraction and quantification of NBBS from aqueous solutions that have been in contact with laboratory plasticware.

Materials:

  • Dichloromethane (DCM), HPLC grade

  • This compound (NBBS) standard

  • [¹³C₆]NBBS internal standard

  • Suspected plastic labware

  • Glassware (for control and sample preparation)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Leaching Simulation:

    • Fill the suspect plastic labware and a glass control vessel with ultrapure water or your experimental buffer.

    • Incubate under your typical experimental conditions (e.g., 24 hours at 37°C).

  • Sample Preparation:

    • Transfer a known volume (e.g., 10 mL) of the incubated solution from the plastic and glass vessels into separate glass vials.

    • Spike each sample with a known concentration of the [¹³C₆]NBBS internal standard.

    • Perform a liquid-liquid extraction by adding a known volume of dichloromethane (e.g., 2 mL) to each sample.

    • Vortex vigorously for 1 minute and then centrifuge to separate the layers.

    • Carefully collect the organic (DCM) layer.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Analyze the extracted samples by GC-MS. The assay can employ accurate mass selected ion recording for precise quantitation.[7]

    • Create a calibration curve using known concentrations of the NBBS standard.

    • Quantify the amount of NBBS in your samples by comparing the peak area ratio of NBBS to the internal standard against the calibration curve.

Data Presentation:

Labware TypeIncubation Time (hours)Incubation Temperature (°C)NBBS Concentration (ng/mL)
Plastic Tube A243715.2
Plastic Tube B24373.5
Glass Vial (Control)2437< 0.1
Protocol 2: Pre-treatment of Plastic Labware to Minimize Leaching

This protocol can be used to reduce the amount of leachable substances, including NBBS, from new plastic labware before use.

Materials:

  • n-Hexane, HPLC grade

  • Tetrahydrofuran (THF), HPLC grade

  • Ultrapure water

  • Glass beakers or containers large enough to submerge the plasticware

Procedure:

  • Prepare a 1:1 (v/v) solution of n-hexane and tetrahydrofuran in a glass container.

  • Submerge the plastic labware in the hexane:THF solution.

  • Allow the labware to soak for 3 hours at room temperature.[3]

  • Remove the labware and rinse thoroughly with ultrapure water.

  • Allow the labware to air dry completely in a clean environment before use.

Caution: Perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment, as n-hexane and THF are flammable and hazardous.

Mandatory Visualizations

Logical Workflow for Investigating NBBS Contamination

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution cluster_3 Preventative Measures A Unexpected Experimental Results (e.g., altered cell viability, inconsistent data) B Hypothesize Labware Contamination A->B C Perform Leaching Study (Protocol 1) B->C D Quantify NBBS via GC-MS C->D E NBBS Detected? D->E F Implement Preventative Measures E->F Yes G Continue Experiments with Controls E->G No H Switch to Glass or Certified Plasticizer-Free Labware F->H I Pre-treat Plasticware (Protocol 2) F->I H->G I->G

Caption: Troubleshooting workflow for identifying and addressing NBBS contamination.

Signaling Pathway of NBBS as an Androgen Receptor Antagonist

cluster_0 cluster_1 cluster_2 A Androgen (e.g., DHT) B Androgen Receptor (AR) A->B Binds D AR-Androgen Complex B->D C NBBS C->B Blocks Binding E AR Dimerization & Nuclear Translocation C->E Inhibits D->E F Androgen Response Element (ARE) on DNA E->F Binds G Gene Transcription (e.g., cell proliferation, PSA) F->G Initiates

Caption: NBBS acts as an androgen receptor antagonist, inhibiting downstream signaling.

References

Technical Support Center: N-Butylbenzenesulfonamide (BBSA) Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability testing and optimal storage conditions for N-Butylbenzenesulfonamide (BBSA). The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of BBSA during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound (BBSA)?

A1: For long-term storage, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is crucial to protect it from moisture and incompatible substances.

Q2: What materials are incompatible with BBSA?

A2: BBSA is incompatible with strong oxidizing agents and strong acids. Contact with these substances should be avoided to prevent degradation.

Q3: Is BBSA stable under normal laboratory conditions?

A3: Yes, BBSA is considered stable under recommended storage and handling conditions.[2] However, it is important to minimize exposure to heat, light, and humidity to prevent potential degradation over time. One study has confirmed the stability of BBSA in animal feed formulations for up to 42 days when stored at ambient temperature.[3]

Q4: What are the known degradation products of BBSA?

Q5: How can I monitor the stability of my BBSA sample?

A5: The stability of BBSA can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. This method should be able to separate the intact BBSA from any potential degradation products. Gas chromatography (GC) combined with mass spectrometry (MS) has also been used for the analysis of BBSA.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected peaks in chromatogram Sample degradation due to improper storage or handling.1. Review storage conditions: ensure the sample was stored in a cool, dry, well-ventilated area, away from light, strong oxidizing agents, and acids. 2. Verify the age of the sample and compare it with the manufacturer's recommended shelf life. 3. Prepare a fresh sample from a new, unopened container to confirm the issue is with the specific sample and not the analytical method.
Change in physical appearance (e.g., color, viscosity) Exposure to light, heat, or contaminants.1. Do not use the material if a significant change in appearance is observed. 2. Discard the affected sample according to local regulations. 3. Obtain a fresh sample and ensure it is stored under the recommended conditions.
Inconsistent assay results Sample instability or non-homogeneity.1. Ensure the sample is brought to room temperature and properly mixed before taking an aliquot for analysis. 2. Perform a system suitability test to ensure the analytical system is performing correctly. 3. If the issue persists, consider performing a short-term stability study on your working solution to understand its stability under your experimental conditions.

Experimental Protocols

While specific validated stability-indicating methods for this compound are not widely published, the following protocols are based on general principles for sulfonamides and can be adapted and validated for BBSA.

Protocol 1: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating BBSA from its potential degradation products.

Instrumentation and Conditions (Starting Point):

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Detector UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

Method Development and Validation:

  • Specificity: Perform forced degradation studies (see Protocol 2) to generate degradation products. The method should demonstrate baseline separation between the BBSA peak and all degradation product peaks.

  • Linearity: Analyze a series of BBSA solutions of known concentrations to establish a linear relationship between concentration and peak area.

  • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method by analyzing replicate preparations of a known concentration of BBSA.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of BBSA that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of BBSA under various stress conditions.

Procedure: Prepare solutions of BBSA (e.g., in methanol or a suitable solvent) and subject them to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.

Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1) and compare the chromatograms to that of an unstressed sample. Identify and, if possible, characterize any significant degradation products.

Visualizations

Stability_Testing_Workflow cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Evaluation A Prepare BBSA Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Thermal Stress A->E F Photolytic Stress A->F G HPLC Analysis B->G C->G D->G E->G F->G H Assess Degradation G->H I Identify Degradants H->I Storage_Recommendations cluster_0 Recommended Conditions cluster_1 Avoid A This compound (BBSA) Storage B Cool A->B C Dry A->C D Well-ventilated A->D E Tightly Sealed Container A->E F Heat A->F G Moisture A->G H Direct Light A->H I Strong Oxidizing Agents A->I J Strong Acids A->J

References

Technical Support Center: Overcoming Poor Solubility of N-Butylbenzenesulfonamide (NBBS) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of N-Butylbenzenesulfonamide (NBBS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound (NBBS) poorly soluble in water?

A1: this compound (NBBS) has a molecular structure that includes a nonpolar benzene ring and a butyl group, which are hydrophobic.[1][2] While the sulfonamide group offers some polarity, the hydrophobic nature of the rest of the molecule dominates, leading to limited solubility in aqueous solutions.[1][2] Its water solubility is reported to be 450 mg/L at 20°C.[3][4]

Q2: What are the initial steps I should take to dissolve NBBS for my experiment?

A2: For initial attempts, it is recommended to start with a small amount of NBBS and test its solubility in various common laboratory solvents. Given its characteristics, NBBS is soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO).[2] For aqueous-based assays, a common starting point is to prepare a concentrated stock solution in an organic solvent such as DMSO and then dilute it into your aqueous experimental medium. Be mindful of the final solvent concentration to avoid toxicity or off-target effects in your experiments.

Q3: My NBBS precipitates when I dilute my organic stock solution into my aqueous buffer. What can I do?

A3: This is a common issue when working with poorly soluble compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of NBBS in your aqueous medium.

  • Optimize the organic solvent concentration: You can try to slightly increase the percentage of the organic co-solvent in your final solution, but be cautious about its potential impact on your experimental system.[1]

  • Use a different solubilization strategy: If simple dilution is not effective, you may need to employ more advanced techniques such as using co-solvents, pH adjustment, surfactants, or cyclodextrins.[1][5][6][7]

Q4: What are the main strategies to significantly improve the aqueous solubility of NBBS?

A4: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like NBBS.[5][6][8] These can be broadly categorized as:

  • Physical Modifications: These include particle size reduction (micronization and nanosuspension) and modification of the drug's crystal habit (polymorphs, amorphous forms).[5][6][7][8] Nanosuspension technology, in particular, has been shown to be a promising method for enhancing the solubility and bioavailability of poorly soluble drugs.[9][10][11][12]

  • Chemical Modifications: This involves strategies like pH adjustment, salt formation, and complexation.[1][6][8]

  • Use of Excipients: This is a widely used approach and includes the use of co-solvents, surfactants, and cyclodextrins to form inclusion complexes.[1][8]

Troubleshooting Guides

Issue 1: Difficulty in Preparing a Stable Aqueous Solution of NBBS

This guide provides a systematic approach to troubleshoot and overcome the poor aqueous solubility of NBBS for in vitro and in vivo studies.

cluster_0 Troubleshooting Workflow for NBBS Solubilization start Start: Poor NBBS Solubility stock_solution Prepare concentrated stock in organic solvent (e.g., DMSO, Ethanol) start->stock_solution dilution Dilute stock into aqueous medium stock_solution->dilution precipitation Precipitation occurs? dilution->precipitation no_precipitation Solution is stable. Proceed with experiment. precipitation->no_precipitation No troubleshoot Troubleshoot Dilution precipitation->troubleshoot Yes lower_conc Lower final NBBS concentration troubleshoot->lower_conc optimize_cosolvent Optimize co-solvent concentration troubleshoot->optimize_cosolvent advanced_methods Employ advanced solubilization methods troubleshoot->advanced_methods lower_conc->dilution optimize_cosolvent->dilution

Caption: A workflow for troubleshooting the solubilization of this compound.

Issue 2: Selecting an Appropriate Solubility Enhancement Strategy

The choice of a suitable method to improve NBBS solubility depends on the experimental requirements, such as the desired concentration, the biological system being used, and the route of administration for in vivo studies.

cluster_1 Decision Tree for Solubility Enhancement Strategy start Need to enhance NBBS solubility is_ionizable Is the sulfonamide group of NBBS ionizable in your pH range? start->is_ionizable ph_adjustment pH Adjustment/ Salt Formation is_ionizable->ph_adjustment Yes other_methods Consider other methods is_ionizable->other_methods No/Insufficient use_excipients Can excipients be used in your system? other_methods->use_excipients cosolvents Co-solvents use_excipients->cosolvents Yes surfactants Surfactants use_excipients->surfactants Yes cyclodextrins Cyclodextrins use_excipients->cyclodextrins Yes no_excipients Consider physical modification methods use_excipients->no_excipients No physical_modification Physical Modification (e.g., Nanosuspension) no_excipients->physical_modification

Caption: A decision tree to guide the selection of a suitable solubility enhancement strategy for NBBS.

Quantitative Data on Solubility Enhancement

The following table summarizes various techniques that can be employed to improve the solubility of poorly water-soluble compounds like NBBS. While specific data for NBBS is limited in the public domain, this table provides a general overview of the potential improvements that can be expected with these methods.

Method General Principle Potential Fold Increase in Solubility Considerations
Co-solvency Addition of a water-miscible organic solvent to increase the solubility of a nonpolar solute.[1][8]2 to 50-foldPotential for solvent toxicity and effects on biological systems.[8]
pH Adjustment Ionizing the weakly acidic sulfonamide group to form a more soluble salt.[1][13][14]10 to 100-foldDependent on the pKa of the compound and the pH stability of the experimental system.[13]
Surfactants Formation of micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[1][5][15]50 to 500-foldPotential for cell lysis and interference with biological assays.[15]
Cyclodextrins Formation of inclusion complexes where the hydrophobic NBBS molecule is encapsulated within the cyclodextrin cavity.[1][16][17][18]100 to 1000-foldCan alter the free drug concentration and may have its own biological effects.[16][18][19]
Nanosuspension Reduction of particle size to the nanometer range, which increases the surface area and dissolution rate.[9][10][11][12]Up to 10,000-foldRequires specialized equipment for preparation and characterization.[11][12]
Solid Dispersion Dispersing the drug in a hydrophilic carrier matrix to improve wettability and dissolution.[6][20]10 to 200-foldThe choice of carrier is critical for stability and performance.[20]

Experimental Protocols

Protocol 1: Solubility Enhancement of NBBS using a Co-solvent System

This protocol describes a general method to determine the solubility of NBBS in various co-solvent/water mixtures.

Methodology:

  • Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 20:80, 40:60, 60:40, 80:20). Common co-solvents include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[1]

  • Add an excess amount of finely powdered NBBS to a known volume of each co-solvent mixture in sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[1]

  • After reaching equilibrium, centrifuge the samples to separate the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of NBBS using a suitable analytical method, such as HPLC-UV.

Protocol 2: Preparation of an NBBS-Cyclodextrin Inclusion Complex

This protocol outlines the preparation of an NBBS-cyclodextrin inclusion complex to improve its aqueous solubility.

Methodology:

  • Prepare an aqueous solution of the selected cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin) at a desired concentration.

  • Add an excess amount of NBBS to the cyclodextrin solution.

  • Stir the mixture at a constant temperature for 24-48 hours to facilitate the formation of the inclusion complex.[1]

  • Filter the suspension to remove the undissolved NBBS.

  • The clear filtrate contains the solubilized NBBS-cyclodextrin complex. The concentration of NBBS can be determined by an appropriate analytical method.

For a more solid-state characterization, the following steps can be taken:

  • Prepare an aqueous solution containing the sulfonamide drug and the chosen cyclodextrin (e.g., β-cyclodextrin or methyl-β-cyclodextrin) in a 1:1 molar ratio.[1]

  • Place the resulting solution in an ultrasonic bath for 1 hour to facilitate complex formation.[1]

  • Incubate the solution at 25°C in a thermostatic water bath for 48 hours.[1]

  • Freeze the solution at -40°C.[1]

  • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.[1]

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own validation and optimization experiments.

References

Technical Support Center: N-Butylbenzenesulfonamide (NBBS) Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of N-Butylbenzenesulfonamide (NBBS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (NBBS) and why is its quantification important?

A1: this compound (NBBS) is a plasticizer commonly used in the manufacturing of polyamides (nylons) and other polymers.[1] It can also be found as an impurity in some pharmaceutical preparations. Due to its potential for migration from packaging materials into food, beverages, and pharmaceuticals, as well as its presence as an environmental contaminant, sensitive and accurate quantification is crucial for safety assessment and quality control.

Q2: What is the general workflow for quantifying NBBS by LC-MS/MS?

A2: The general workflow involves sample preparation to extract NBBS from the matrix, followed by chromatographic separation using liquid chromatography (LC), and finally, detection and quantification using tandem mass spectrometry (MS/MS).

Q3: What are the typical precursor and product ions for NBBS in positive electrospray ionization (ESI+) mode?

A3: For NBBS (Molecular Weight: 213.30 g/mol ), the protonated molecule [M+H]⁺ is typically observed as the precursor ion at m/z 214.1. A common and abundant product ion resulting from collision-induced dissociation (CID) is observed at m/z 158.0.

Q4: Is an internal standard necessary for accurate quantification of NBBS?

A4: Yes, the use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response. A suitable internal standard is ¹³C₆-labeled this compound ([¹³C₆]NBBS).[1]

Troubleshooting Guides

This section addresses common issues encountered during the quantification of NBBS by LC-MS/MS.

Chromatography Issues
Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Sample solvent mismatch with the mobile phase. 4. Column overload.1. Adjust mobile phase pH to ensure NBBS is in a single ionic state. 2. Flush the column with a strong solvent or replace it if necessary. 3. Dissolve the sample in the initial mobile phase. 4. Dilute the sample or reduce the injection volume.
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging. 4. Air bubbles in the pump.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the new column with a sufficient number of injections before analysis. 4. Degas the mobile phase and prime the pumps.
No Peak or Very Low Signal 1. Incorrect MS/MS transitions or collision energy. 2. Sample degradation. 3. Poor extraction recovery. 4. Instrument sensitivity issue.1. Optimize MRM transitions and collision energies for NBBS. 2. Check sample stability and storage conditions. Prepare fresh samples if necessary. 3. Optimize the sample preparation procedure. 4. Check instrument performance with a known standard.
Mass Spectrometry Issues
Problem Possible Causes Solutions
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix effects from the sample. 3. Leaks in the LC or MS system.1. Use high-purity solvents and flush the LC system. 2. Improve sample cleanup to remove interfering matrix components. 3. Perform a leak check on all connections.
Inconsistent Signal Intensity 1. Ion source contamination. 2. Fluctuation in ESI spray stability. 3. Matrix-induced ion suppression or enhancement.1. Clean the ion source components (e.g., capillary, cone). 2. Optimize ion source parameters (e.g., gas flow, temperature, voltage). 3. Use a stable isotope-labeled internal standard and optimize sample preparation to minimize matrix effects.

Experimental Protocols

Representative LC-MS/MS Method for NBBS Quantification

This protocol is a representative method and may require optimization for specific matrices and instrumentation.

1. Sample Preparation (for Water Samples)

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load 100 mL of the water sample onto the cartridge.

    • Wash the cartridge with 5 mL of water.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute NBBS with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

2. Liquid Chromatography (LC) Parameters

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.2 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B; 10-15 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 10 µL

3. Mass Spectrometry (MS) Parameters

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

4. Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
NBBS214.1158.010Quantifier
NBBS214.191.125Qualifier
[¹³C₆]NBBS220.1164.010Internal Standard

Quantitative Data Summary

The following tables present representative quantitative data for an NBBS LC-MS/MS assay. These values are illustrative and should be determined for each specific method and matrix.

Table 1: Calibration Curve and Linearity

Parameter Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Weighting 1/x

Table 2: Accuracy and Precision

QC Level Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
LLOQ0.1< 15< 1585 - 115
Low0.3< 10< 1090 - 110
Mid10< 10< 1090 - 110
High80< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

Matrix Extraction Recovery (%) Matrix Effect (%)
Surface Water85 - 10590 - 110
Wastewater Effluent80 - 10075 - 115
Human Plasma88 - 10285 - 105

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard ([¹³C₆]NBBS) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS Detection (ESI+) LC->MS MSMS MS/MS Fragmentation (MRM) MS->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant

Caption: Experimental workflow for NBBS quantification.

troubleshooting_logic cluster_peak Peak Shape Issues cluster_signal Signal Intensity Issues cluster_retention Retention Time Issues Start Problem Encountered PoorPeak Poor Peak Shape? Start->PoorPeak LowSignal Low or No Signal? Start->LowSignal ShiftRT Shifting Retention Time? Start->ShiftRT CheckColumn Check Column / Mobile Phase PoorPeak->CheckColumn Yes CheckSolvent Check Sample Solvent CheckColumn->CheckSolvent DiluteSample Dilute Sample CheckSolvent->DiluteSample OptimizeMS Optimize MS/MS Parameters LowSignal->OptimizeMS Yes CheckRecovery Check Sample Prep Recovery OptimizeMS->CheckRecovery CheckInstrument Check Instrument Sensitivity CheckRecovery->CheckInstrument CheckMobilePhase Check Mobile Phase Prep ShiftRT->CheckMobilePhase Yes CheckTemp Check Column Temperature CheckMobilePhase->CheckTemp Equilibrate Equilibrate Column CheckTemp->Equilibrate

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

Minimizing matrix effects in N-Butylbenzenesulfonamide analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of N-Butylbenzenesulfonamide (NBBS).

Troubleshooting Guides

This section addresses common problems encountered during NBBS analysis, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column Overload: Injecting too concentrated a sample. - Column Contamination: Buildup of matrix components on the column. - Inappropriate Mobile Phase: pH or solvent composition not optimal for NBBS.- Dilute the sample or reduce the injection volume. - Implement a column wash step between injections or use a guard column.[1] - Optimize the mobile phase: Adjust the pH to ensure NBBS is in a single ionic form and modify the organic solvent ratio for better chromatography.
High Variability in Analyte Response - Inconsistent Sample Preparation: Variations in extraction efficiency between samples. - Differential Matrix Effects: The composition of the matrix varies between samples, causing inconsistent ion suppression or enhancement.[2]- Automate sample preparation if possible, or ensure consistent manual execution of the validated protocol. - Improve sample cleanup to remove more interfering matrix components using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2] - Use a stable isotope-labeled internal standard (SIL-IS) , such as ¹³C₆-NBBS, to compensate for variations.[3]
Low Analyte Recovery - Inefficient Extraction: The chosen sample preparation method is not effectively extracting NBBS from the matrix. - Analyte Degradation: NBBS may be unstable under the extraction or storage conditions.- Optimize the extraction protocol: Test different solvents for LLE or different sorbents and elution solvents for SPE. - Investigate analyte stability: Conduct stability studies at different temperatures and pH values.
Significant Ion Suppression or Enhancement - Co-elution of Matrix Components: Endogenous substances from the sample matrix (e.g., phospholipids, salts) are co-eluting with NBBS and interfering with its ionization in the mass spectrometer source.[2][4]- Improve chromatographic separation: Modify the gradient, change the column chemistry, or use a column with a different selectivity. - Enhance sample cleanup: Employ a more rigorous sample preparation method to remove the interfering compounds.[1] - Dilute the sample: This can reduce the concentration of interfering components, but may compromise sensitivity.[1]
Ghost Peaks or Carryover - Contamination from Previous Injections: Analyte from a high-concentration sample adsorbs to surfaces in the autosampler or column and elutes in subsequent runs.- Optimize the autosampler wash routine: Use a strong solvent to wash the needle and injection port between samples. - Inject a blank solvent run after a high-concentration sample to check for carryover.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are matrix effects and how do they affect this compound (NBBS) analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as NBBS, by co-eluting, undetected components in the sample matrix.[2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][5] In the analysis of NBBS, endogenous substances from complex matrices like plasma, tissue, or environmental samples can interfere with the ionization of NBBS in the mass spectrometer's ion source, leading to unreliable results.

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for NBBS analysis?

A2: A SIL-IS, such as ¹³C₆-NBBS, is considered the gold standard for quantitative LC-MS analysis. Because it is chemically almost identical to NBBS, it is expected to co-elute and experience similar matrix effects and variations during sample preparation and injection.[2][3] By calculating the peak area ratio of the analyte to the internal standard, these variations can be compensated for, leading to more accurate and precise quantification.

Q3: Can a SIL-IS perfectly correct for all matrix effects?

A3: While highly effective, a SIL-IS may not perfectly correct for matrix effects in all situations. A phenomenon known as the "isotope effect" can sometimes cause the labeled standard to elute slightly earlier than the non-deuterated analyte in reversed-phase chromatography. If the matrix effect is not uniform across the entire chromatographic peak, this slight shift in retention time can lead to the analyte and the internal standard experiencing different degrees of ion suppression or enhancement, resulting in inaccurate quantification.[2]

Sample Preparation

Q4: What are the most effective sample preparation techniques for minimizing matrix effects in NBBS analysis?

A4: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective techniques for removing interfering matrix components before LC-MS analysis.[1][4] The choice between SPE and LLE depends on the sample matrix, the properties of NBBS, and the desired level of cleanliness. For complex biological matrices, SPE often provides a cleaner extract.

Q5: What is "matrix-matched calibration" and when should it be used?

A5: Matrix-matched calibration involves preparing calibration standards in a blank matrix extract that is free of the analyte of interest. This approach helps to compensate for matrix effects by ensuring that the calibration standards and the samples experience similar ionization suppression or enhancement. It is particularly useful when a suitable SIL-IS is not available or when significant matrix effects are still observed despite the use of an internal standard.[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for NBBS in Human Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 500 µL of plasma, add the internal standard (e.g., ¹³C₆-NBBS) and vortex.

    • Add 500 µL of 4% phosphoric acid in water and vortex. This step helps to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated supernatant onto the SPE cartridge.

    • Apply a gentle vacuum to pass the sample through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under high vacuum for 5 minutes to remove any residual water.

  • Elution:

    • Elute the NBBS and internal standard with 1 mL of methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for NBBS in Water Samples

This protocol describes a general LLE procedure for extracting NBBS from aqueous matrices.

  • Sample Preparation:

    • To a 10 mL water sample in a glass tube, add the internal standard (e.g., ¹³C₆-NBBS).

    • Adjust the pH of the sample to approximately 2-3 with a suitable acid (e.g., hydrochloric acid). This ensures that NBBS is in a neutral form for efficient extraction into an organic solvent.

  • Extraction:

    • Add 5 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).[3]

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection and Evaporation:

    • Carefully transfer the organic layer (bottom layer for dichloromethane, top for ethyl acetate) to a clean tube.

    • Repeat the extraction step with another 5 mL of the organic solvent and combine the organic layers.

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase for LC-MS analysis.

Data Presentation

The following table summarizes a hypothetical comparison of sample preparation methods for NBBS analysis in human plasma, illustrating how data on recovery and matrix effects can be presented.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Relative Standard Deviation (RSD, %)
Protein Precipitation (Acetonitrile) 85.2-45.8 (Suppression)12.5
Liquid-Liquid Extraction (Ethyl Acetate) 92.5-20.3 (Suppression)7.8
Solid-Phase Extraction (Polymeric RP) 98.1-5.2 (Suppression)3.1

Note: These are example values. Actual results will vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Sample Collection (e.g., Plasma, Water) is_addition Internal Standard Spiking (¹³C₆-NBBS) sample->is_addition extraction Extraction (LLE or SPE) is_addition->extraction cleanup Wash/Cleanup extraction->cleanup elution Elution cleanup->elution concentration Evaporation & Reconstitution elution->concentration lc_separation LC Separation concentration->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing (Analyte/IS Ratio) ms_detection->data_processing matrix_effects_concept cluster_source Ion Source cluster_outcome Signal Outcome analyte NBBS Analyte droplet ESI Droplet analyte->droplet Ionization matrix Matrix Components (e.g., Phospholipids) matrix->droplet Co-elution ideal_signal Ideal Signal (Accurate Quantification) droplet->ideal_signal No Interference suppressed_signal Ion Suppression (Inaccurate Quantification) droplet->suppressed_signal Competition for Ionization

References

Technical Support Center: N-Butylbenzenesulfonamide (NBBS) In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Butylbenzenesulfonamide (NBBS) in in vivo experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary dose-dependent toxicity concerns with NBBS in vivo?

A1: The primary dose-dependent toxicities observed with this compound (NBBS) in vivo include neurotoxicity, immunotoxicity, reproductive and developmental toxicity, and effects on the liver and kidneys.[1][2][3] High doses can lead to more severe outcomes, including mortality.

Q2: What are the typical signs of neurotoxicity I should monitor for in my animal models?

A2: Key signs of neurotoxicity to monitor in animal models exposed to NBBS include motor dysfunction, abnormal gait, tremors, and lethargy.[1] Some studies have also noted aggressive behavior in rabbits co-administered NBBS and aluminum chloride.[1] It is crucial to have a clear scoring system for these clinical signs to ensure consistent data collection.

Q3: How does NBBS affect the immune system in a dose-dependent manner?

A3: Oral exposure to NBBS has been shown to have immunomodulatory effects that can be species, sex, and dose-dependent.[3] In female mice, NBBS can suppress the antibody-forming cell response.[3] In developmentally exposed rats, immune effects were sex-dependent, with changes in natural killer (NK) cell activity and antibody-forming cell response varying between males and females.[3]

Q4: What are the known reproductive and developmental toxicity issues associated with NBBS?

A4: NBBS has been shown to cause adverse reproductive and developmental effects in rodents.[1] In rats, oral administration of high doses of NBBS (e.g., 400 mg/kg) to parental animals resulted in abnormal gait, tremor, hunched posture, piloection, and lethargy.[1] Significant decreases in body weight were also observed in high-dose males and females.[1]

Q5: Are there established LD50 values for NBBS?

A5: Yes, oral LD50 values for NBBS have been established in rodents. In mice, the oral LD50 is reported to be 2900 mg/kg.[1] In rats, oral LD50 values range from 1725 to 3560 mg/kg.[1] The inhalation LC50 in rats is 4066 mg/m³.[1]

Troubleshooting Guides

Issue 1: Unexpected Mortality in High-Dose Groups

Problem: You are observing unexpected deaths in your high-dose group of rats during an oral gavage study with NBBS.

Troubleshooting Steps:

  • Dose Verification: Immediately verify the concentration of your dosing solution. Calculation errors or improper preparation can lead to unintentionally high doses.

  • Gavage Technique Review: Improper oral gavage technique can cause esophageal or stomach perforation, or aspiration pneumonia, leading to mortality. Ensure all personnel are properly trained and follow a standardized protocol.

  • Dose Adjustment: As observed in some studies, a high initial dose (e.g., 400 mg/kg/day in rats) can lead to early mortality.[4] Consider reducing the dose for the remainder of the study, for example, to 300 mg/kg/day, to mitigate this effect.[4]

  • Vehicle Control Check: Ensure the vehicle used to dissolve or suspend NBBS is not contributing to the toxicity. Run a vehicle-only control group to rule this out.

  • Animal Health Status: Pre-existing health conditions in the animals can make them more susceptible to the toxic effects of NBBS. Ensure all animals are healthy and properly acclimated before starting the experiment.

Issue 2: High Variability in Motor Dysfunction Assessment

Problem: Your team is getting inconsistent results when scoring motor dysfunction in mice exposed to NBBS.

Troubleshooting Steps:

  • Standardized Scoring System: Implement a clear, objective scoring system for motor deficits. This could include a graded scale for gait abnormality, tremor severity, and overall activity level.

  • Blinded Observation: To minimize bias, the individuals assessing the animals' motor function should be blinded to the treatment groups.

  • Multiple Behavioral Tests: Relying on a single test for motor function can be limiting. Use a battery of tests to get a more comprehensive assessment. Examples include the rotarod test for motor coordination and balance, open field test for general locomotor activity, and footprint analysis for gait.

  • Consistent Timing of Observations: Conduct behavioral assessments at the same time of day for all animals to minimize circadian rhythm effects on activity.

  • Video Recording: Record the behavioral tests to allow for later review and scoring by multiple observers to ensure inter-rater reliability.

Issue 3: Inconsistent Immunotoxicity Results

Problem: You are observing conflicting results in your immunotoxicity assays, such as the antibody-forming cell (AFC) response, in rats exposed to NBBS.

Troubleshooting Steps:

  • Sex-Specific Analysis: NBBS-induced immune effects can be sex-dependent in rats.[3] Analyze your data separately for males and females. A decreased AFC response to SRBC has been observed in female F1 rats but not in males.[3]

  • Developmental Stage Consideration: The timing of exposure is critical. Developmental exposure can lead to different immunomodulatory effects compared to adult exposure.[3] Ensure your experimental design and interpretation account for the developmental stage at the time of exposure.

  • Assay Protocol Standardization: Ensure that all steps of your immunology assays, such as the T-dependent antibody response (TDAR) assay, are highly standardized, including the preparation of sheep red blood cells (SRBCs), immunization, and cell counting.

  • Control Group Health: The immune status of your control animals is a critical baseline. Ensure they are free from infections or other stressors that could affect immune parameters.

Quantitative Data Summary

Table 1: Acute Toxicity of this compound (NBBS)

SpeciesRoute of AdministrationParameterValueReference
MouseOralLD502900 mg/kg[1]
RatOralLD501725 - 3560 mg/kg[1]
RatInhalationLC504066 mg/m³[1]

Table 2: Dose-Dependent Effects of this compound (NBBS) in Rats (Oral Gavage)

Dose (mg/kg/day)DurationObserved EffectsReference
100, 200, 30027 daysMinimal centrilobular hypertrophy in the liver (high dose group). No alterations in gait, locomotor activity, or rearing behavior. No evidence of peripheral nerve lesions or gliosis in the hippocampus or cerebellum.[4]
400First 5 daysDeaths observed, leading to dose reduction to 300 mg/kg/day.[4]
100, 200, 400Mating/Gestation/LactationAbnormal gait, tremor, hunched posture, piloerection, lethargy in parental animals (400 mg/kg). Significant decreases in body weight in high-dose males and females.[1]

Table 3: Dose-Dependent Immunotoxicity of this compound (NBBS) in Mice and Rats (Dosed Feed)

| Species | Dose (ppm in feed) | Duration | Observed Effects | Reference | | :--- | :--- | :--- | :--- | | B6C3F1/N Female Mice | 313, 625, 1250, 2500, 5000 | 28 days | Suppressed antibody-forming cell response to SRBC. Small increases in T cell responses and NK cell activity. |[3] | | Sprague Dawley Rats (Developmental Exposure) | 250, 500, 1000 | Gestation Day 6 to 11-14 weeks of age | Sex-dependent immune effects. Positive trend in NK cell activity in males, negative trend in females. Decreased AFC response to SRBC in females but not males. |[3] |

Experimental Protocols

Oral Gavage Protocol for Rats

This protocol is a general guideline for administering NBBS via oral gavage to rats.

Materials:

  • This compound (NBBS)

  • Vehicle (e.g., corn oil, 0.5% methylcellulose)

  • Appropriately sized gavage needles (stainless steel or flexible plastic)

  • Syringes

  • Animal balance

Procedure:

  • Dose Preparation: Prepare the dosing solution of NBBS in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.

  • Animal Handling and Restraint:

    • Gently but firmly restrain the rat to immobilize its head and body. The animal's body should be held in a vertical position.

    • Ensure the restraint does not constrict the animal's breathing.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.

    • Gently insert the needle into the mouth, passing it over the tongue and into the esophagus. The rat should swallow as the needle is advanced.

    • Crucially, do not force the needle. If resistance is met, withdraw and re-insert.

  • Dose Administration:

    • Once the needle is correctly positioned in the stomach, slowly and smoothly administer the calculated volume of the NBBS solution.

    • The typical volume should not exceed 10 mL/kg of body weight.

  • Post-Administration Monitoring:

    • Carefully withdraw the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes.

Assessment of Motor Dysfunction in Mice

This protocol outlines a battery of tests to assess motor function in mice exposed to NBBS.

1. Open Field Test:

  • Apparatus: A square arena with walls. The floor is typically divided into a grid of equal squares.

  • Procedure:

    • Place the mouse in the center of the arena.

    • Record its activity for a set period (e.g., 5-10 minutes) using an automated tracking system or by manual observation.

  • Parameters Measured: Total distance traveled, time spent in the center versus the periphery, rearing frequency, and velocity.

2. Rotarod Test:

  • Apparatus: A rotating rod that can be set to a constant speed or an accelerating speed.

  • Procedure:

    • Place the mouse on the rotating rod.

    • Record the latency to fall off the rod.

    • Conduct multiple trials with a rest period in between.

  • Parameters Measured: Latency to fall (in seconds).

3. Footprint Analysis:

  • Apparatus: A narrow runway with a dark goal box at one end. The floor of the runway is lined with paper.

  • Procedure:

    • Coat the mouse's hind paws with non-toxic, different colored inks.

    • Allow the mouse to walk down the runway to the goal box.

    • Collect the paper with the footprints.

  • Parameters Measured: Stride length, sway distance, and paw overlap. This can reveal abnormalities in gait.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways in NBBS-Induced Toxicity

While the exact signaling pathways for NBBS-induced toxicity are not fully elucidated, based on the observed effects and the known mechanisms of related compounds (sulfonamides and plasticizers), the following pathways are proposed as potential targets for further investigation.

Neurotoxicity: NBBS-induced neurotoxicity may involve neuroinflammation and oxidative stress. The activation of microglia, the resident immune cells of the brain, can lead to the release of pro-inflammatory cytokines such as TNF-α and IL-1β. These cytokines can activate signaling pathways like the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways, leading to further inflammation and neuronal damage.

G NBBS This compound (NBBS) Microglia Microglial Activation NBBS->Microglia Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Cytokines NFkB NF-κB Pathway Cytokines->NFkB MAPK MAPK Pathway Cytokines->MAPK Neuroinflammation Neuroinflammation NFkB->Neuroinflammation MAPK->Neuroinflammation NeuronalDamage Neuronal Damage Neuroinflammation->NeuronalDamage

Caption: Potential neuroinflammatory signaling cascade induced by NBBS.

Immunotoxicity: The immunomodulatory effects of NBBS could be mediated by its interaction with immune cells, leading to altered cytokine production and cell function. As a sulfonamide, NBBS metabolites may act as haptens, forming adducts with proteins that are then recognized by the immune system, leading to an immune response. This can involve the activation of T-cells and the production of cytokines, potentially mediated by pathways such as NF-κB .

G NBBS This compound (NBBS) Metabolites Reactive Metabolites NBBS->Metabolites ProteinAdducts Protein Adducts Metabolites->ProteinAdducts APCs Antigen Presenting Cells (APCs) ProteinAdducts->APCs TCells T-Cell Activation APCs->TCells CytokineProd Cytokine Production TCells->CytokineProd ImmuneResponse Altered Immune Response CytokineProd->ImmuneResponse

Caption: Proposed mechanism for NBBS-induced immunomodulation.

Reproductive Toxicity: NBBS has been identified as an antagonist of the androgen receptor.[1] By binding to the androgen receptor, NBBS can block the normal action of androgens like testosterone, leading to a disruption of androgen-dependent signaling pathways. This can interfere with the development and function of male reproductive organs.

G NBBS This compound (NBBS) Binding Binding Blocked NBBS->Binding Antagonism AndrogenReceptor Androgen Receptor AndrogenReceptor->Binding Androgen Androgens (e.g., Testosterone) Androgen->Binding GeneTranscription Androgen-Dependent Gene Transcription Binding->GeneTranscription Inhibition ReproductiveEffects Adverse Reproductive Effects GeneTranscription->ReproductiveEffects

Caption: Androgen receptor antagonism by NBBS.

Experimental Workflow Diagrams

G cluster_0 Pre-Dosing Phase cluster_1 Dosing Phase cluster_2 Post-Dosing Phase AnimalAcclimation Animal Acclimation (≥ 5 days) BaselineMeasurements Baseline Measurements (Body Weight, etc.) AnimalAcclimation->BaselineMeasurements Randomization Randomization into Dose Groups BaselineMeasurements->Randomization Dosing NBBS Administration (e.g., Oral Gavage) Randomization->Dosing ClinicalObservations Daily Clinical Observations Dosing->ClinicalObservations BodyWeight Weekly Body Weight Measurement ClinicalObservations->BodyWeight TerminalProcedures Terminal Procedures (e.g., Behavioral Tests) BodyWeight->TerminalProcedures Necropsy Necropsy & Organ Weight Measurement TerminalProcedures->Necropsy Histopathology Histopathology Necropsy->Histopathology DataAnalysis Data Analysis Histopathology->DataAnalysis

Caption: General experimental workflow for an in vivo toxicity study.

G cluster_0 Troubleshooting Logic Start Unexpected Adverse Event (e.g., High Mortality) CheckDose Verify Dose Concentration & Calculation Start->CheckDose CheckProcedure Review Animal Handling & Dosing Technique CheckDose->CheckProcedure Dose OK ModifyProtocol Modify Protocol (e.g., Adjust Dose) CheckDose->ModifyProtocol Error Found CheckHealth Assess Animal Health Status CheckProcedure->CheckHealth Procedure OK CheckProcedure->ModifyProtocol Error Found Consult Consult with Veterinarian & Senior Researcher CheckHealth->Consult Health OK CheckHealth->Consult Issue Found Consult->ModifyProtocol Continue Continue Study with Modifications ModifyProtocol->Continue

Caption: Logical workflow for troubleshooting adverse events in vivo.

References

Technical Support Center: Improving the Purity of Synthesized N-Butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized N-Butylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical this compound synthesis?

A1: The synthesis of this compound, primarily through the reaction of benzenesulfonyl chloride and n-butylamine, can lead to several common impurities:

  • Unreacted Starting Materials: Residual benzenesulfonyl chloride and n-butylamine.

  • Side-Products: The most common side-product is N,N-dibutylbenzenesulfonamide, formed by the reaction of the product with another molecule of n-butylamine.[1]

  • Hydrolysis Products: Benzenesulfonic acid can be formed from the hydrolysis of unreacted benzenesulfonyl chloride.[2]

Q2: My crude this compound is a yellow oil. How can I remove the color?

A2: A yellow tint in the crude product often indicates the presence of colored impurities. These can sometimes be removed by treatment with activated charcoal during the recrystallization process. Add a small amount of activated charcoal to the hot solution of your crude product before the filtration step.

Q3: I'm seeing an extra spot on my TLC analysis of the crude product. What could it be?

A3: An additional spot on the TLC plate likely corresponds to one of the common impurities. The relative Rf values can give a clue:

  • N,N-dibutylbenzenesulfonamide is generally less polar than this compound and will have a higher Rf value.

  • Benzenesulfonic acid is highly polar and will likely remain at the baseline.

  • n-Butylamine is also quite polar and will have a low Rf value.

  • Benzenesulfonyl chloride , if present, will have a different Rf from the product.

Running co-spots with commercially available standards of the suspected impurities can help in definitive identification.

Q4: My recrystallization attempt resulted in an oil instead of crystals. What went wrong?

A4: "Oiling out" during recrystallization can occur for a few reasons:

  • High Impurity Level: A significant amount of impurities can lower the melting point of the mixture, causing it to separate as an oil.

  • Solvent Choice: The boiling point of the recrystallization solvent might be higher than the melting point of your product.

  • Cooling Rate: Cooling the solution too rapidly can prevent the formation of a crystal lattice.

To troubleshoot, try redissolving the oil in a bit more hot solvent and allowing it to cool more slowly. If the problem persists, a different solvent system may be necessary, or prior purification by column chromatography might be required to reduce the impurity load.

Q5: How can I confirm the purity of my final this compound product?

A5: Several analytical techniques can be used to assess the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining purity and quantifying residual impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities if they are present in sufficient concentration.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

Data Presentation: Comparison of Purification Methods

The following table presents hypothetical yet realistic data on the effectiveness of different purification methods for improving the purity of this compound, starting from a crude product with an initial purity of 88%.

Purification MethodInitial Purity (%)Final Purity (%)Recovery Yield (%)Key Impurities Removed
Liquid-Liquid Extraction88.092.595n-Butylamine, Benzenesulfonic acid
Recrystallization (Ethanol/Water)88.098.580N,N-dibutylbenzenesulfonamide, Unreacted Starting Materials
Column Chromatography (Silica Gel)88.0>99.075All major impurities
Sequential Purification (Extraction followed by Recrystallization)88.0>99.578All major impurities

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is suitable for purifying solid crude this compound.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Column Chromatography

This method is effective for separating this compound from both more and less polar impurities.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. A typical starting mobile phase could be 9:1 hexane:ethyl acetate. The polarity can be gradually increased (e.g., to 8:2 or 7:3 hexane:ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Benzenesulfonyl Chloride + n-Butylamine reaction Reaction start->reaction crude_product Crude this compound reaction->crude_product recrystallization Recrystallization crude_product->recrystallization Option 1 column_chromatography Column Chromatography crude_product->column_chromatography Option 2 pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product hplc HPLC gcms GC-MS nmr NMR pure_product->hplc pure_product->gcms pure_product->nmr

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_flowchart start Crude Product Impure? oily_product Product is an Oil? start->oily_product Yes pure Pure Product start->pure No recrystallization Attempt Recrystallization oily_product->recrystallization No (Solid) column_chromatography Perform Column Chromatography oily_product->column_chromatography Yes oiling_out Oiling Out Occurs? recrystallization->oiling_out oiling_out->column_chromatography Yes purity_check Check Purity (TLC/HPLC) oiling_out->purity_check No (Crystals Form) column_chromatography->purity_check purity_check->pure Purity >99% impure Still Impure purity_check->impure Purity <99% repeat_purification Repeat Purification or Use Alternative Method impure->repeat_purification

References

Technical Support Center: N-Butylbenzenesulfonamide (NBBS) Sample Preparation for Trace Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Butylbenzenesulfonamide (NBBS) at trace levels.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for trace-level analysis of this compound (NBBS)?

A1: The most prevalent methods for quantifying trace levels of NBBS are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer the high sensitivity and selectivity required for detecting NBBS in complex matrices such as environmental and biological samples.

Q2: Which sample preparation techniques are recommended for NBBS extraction?

A2: The choice of sample preparation technique largely depends on the sample matrix and the desired level of cleanup. The two most common and effective methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is often preferred for its efficiency, selectivity, and potential for automation, while LLE is a well-established and cost-effective method.

Q3: Why is an internal standard important in NBBS trace analysis?

A3: An internal standard is crucial for accurate and precise quantification of NBBS. It helps to correct for variations in extraction efficiency, matrix effects, and instrumental response. An isotopically labeled version of NBBS, such as [¹³C₆]NBBS, is the ideal internal standard as it behaves almost identically to the unlabeled analyte during sample preparation and analysis.[1]

Q4: What are matrix effects and how can they impact NBBS analysis?

A4: Matrix effects are the alteration of an analyte's ionization efficiency in the mass spectrometer due to co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the NBBS signal, resulting in inaccurate quantification.[2][3] Strategies to mitigate matrix effects include thorough sample cleanup (e.g., using SPE), the use of matrix-matched calibration standards, or employing an isotopically labeled internal standard.[2][4][5]

Q5: Is derivatization necessary for the GC-MS analysis of NBBS?

A5: While NBBS can be analyzed directly by GC-MS, derivatization can improve its chromatographic behavior and sensitivity. Derivatization of the sulfonamide group can increase thermal stability and volatility. Common derivatization approaches for sulfonamides include silylation, acylation, or alkylation. For example, using pentafluorobenzyl (PFB) bromide can create a derivative that is highly sensitive for electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the sample preparation and analysis of NBBS.

Low Analyte Recovery
Potential Cause Troubleshooting Steps
Incomplete Extraction - LLE: Ensure sufficient mixing time and solvent-to-sample ratio. Check the pH of the aqueous phase to ensure NBBS is in its neutral form for optimal extraction into the organic solvent. - SPE: Verify that the sorbent type is appropriate for NBBS (e.g., Hydrophilic-Lipophilic Balanced - HLB). Ensure the sample pH is optimized for retention. Check for breakthrough by analyzing the sample effluent.
Analyte Loss During Evaporation - Avoid overly aggressive evaporation conditions (high temperature or high nitrogen flow). - Ensure the final volume is not too low, which can lead to analyte loss to the container walls.
Improper SPE Cartridge Conditioning/Elution - Ensure the SPE cartridge is properly conditioned and not allowed to dry out before sample loading. - Use a sufficiently strong elution solvent and an adequate volume to ensure complete elution of NBBS from the sorbent.
Adsorption to Glassware/Plasticware - Silanize glassware to reduce active sites. - Use polypropylene tubes where appropriate, but test for potential leaching of interfering compounds.
Poor Peak Shape (Tailing or Fronting) in GC-MS
Potential Cause Troubleshooting Steps
Active Sites in the GC System - Deactivate the injection port liner with silylation or use a pre-deactivated liner. - Trim the analytical column (first few centimeters) to remove accumulated non-volatile residues. - Condition the column according to the manufacturer's instructions.
Inappropriate Injection Temperature - Optimize the injection port temperature. Too low a temperature can cause slow vaporization and peak tailing, while too high a temperature can cause degradation.
Column Overload - Dilute the sample extract. - If using splitless injection, ensure the splitless time is appropriate.
Incompatible Solvent - Ensure the sample is dissolved in a solvent that is compatible with the GC stationary phase.
High Background or Interfering Peaks
Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents - Use high-purity, HPLC, or GC-grade solvents. - Run a solvent blank to identify the source of contamination.
Leaching from Plasticware or SPE Cartridges - Rinse all plasticware thoroughly with a high-purity solvent before use. - Include a procedural blank (a blank sample carried through the entire sample preparation process) to check for contamination from all sources.
Matrix Interferences - Improve the sample cleanup method. For SPE, this may involve adding a wash step with a solvent that removes interferences but not NBBS. - For complex matrices, consider using a more selective extraction technique or a multi-step cleanup procedure.
Carryover from Previous Injections - Run a solvent blank after a high-concentration sample to check for carryover. - Optimize the injector and column cleaning procedures between runs.

Quantitative Data Summary

The following tables provide a summary of typical performance data for NBBS and other sulfonamide analysis to aid in method selection and evaluation.

Table 1: this compound (NBBS) Concentration in Environmental Samples

MatrixConcentration Range (ng/mL)Analytical MethodReference
Landfill Leachate<0.3 - 94.6GC-MS[1]
Bottled and Cask WinesNot detected - 2.17GC-MS[1]

Table 2: Representative Recovery Data for Sulfonamides using Solid-Phase Extraction (SPE)

CompoundMatrixSPE SorbentRecovery (%)RSD (%)Reference
SulfamethoxazoleRiver WaterHLB955[7]
SulfadiazineTap WaterHLB897[7]
SulfamethazineSeawaterHLB1024[7]
19 Sulfonamides (average)Pure WaterPPL70 - 96<15[8]
19 Sulfonamides (average)Surface WaterPPL80 - 90<20[8]

Table 3: Representative Limit of Detection (LOD) and Limit of Quantification (LOQ) for Sulfonamides

CompoundMatrixLOD (ng/L)LOQ (ng/L)Analytical MethodReference
17 Sulfonamides (range)Water0.01 - 0.05-UPLC-MS/MS[7]
Sulfonamides (general)Seawater19 - 5060 - 160Spectrophotometry[9]
5 Sulfonamides (range)Feed34,500 - 79,50041,300 - 89,900HPLC-FLD[10]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for NBBS in Water and Wine Samples

This protocol is adapted from a method used for the analysis of NBBS by GC-MS.[1]

  • Sample Preparation:

    • For water samples, take a 100 mL aliquot.

    • For wine samples, take a 50 mL aliquot and dilute with 50 mL of deionized water.

  • Internal Standard Spiking:

    • Spike the sample with an appropriate amount of [¹³C₆]NBBS internal standard solution.

  • Extraction:

    • Transfer the sample to a 250 mL separatory funnel.

    • Add 50 mL of dichloromethane.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate.

  • Collection of Organic Phase:

    • Drain the lower dichloromethane layer into a clean flask.

  • Drying and Concentration:

    • Pass the dichloromethane extract through a column containing anhydrous sodium sulfate to remove residual water.

    • Evaporate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis:

    • Transfer the final extract to a GC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sulfonamides in Environmental Water

This protocol is a general method for the extraction of sulfonamides from water and can be adapted for NBBS.[11][12]

  • Sample Preparation:

    • Filter a 500 mL water sample through a 0.45 µm filter to remove particulate matter.

    • Adjust the sample pH to approximately 4 with formic acid.

    • Add a chelating agent such as EDTA to a final concentration of 0.5 g/L to minimize metal ion interactions.

  • Internal Standard Spiking:

    • Spike the sample with an appropriate amount of [¹³C₆]NBBS internal standard solution.

  • SPE Cartridge Conditioning:

    • Condition a Hydrophilic-Lipophilic Balanced (HLB) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH 4) through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the prepared water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying:

    • Dry the cartridge under a high vacuum or with a stream of nitrogen for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained NBBS and internal standard with two 4 mL aliquots of methanol into a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol or mobile phase) for analysis.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post Post-Extraction Sample Water/Wine Sample Spike Spike with Internal Standard Sample->Spike Add_Solvent Add Dichloromethane Spike->Add_Solvent Shake Shake & Separate Add_Solvent->Shake Collect Collect Organic Layer Shake->Collect Dry Dry with Na2SO4 Collect->Dry Concentrate Concentrate Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Caption: Liquid-Liquid Extraction (LLE) workflow for NBBS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Water Sample Filter Filter & Acidify Sample->Filter Spike Spike with Internal Standard Filter->Spike Load Load Sample Spike->Load Condition Condition Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Concentrate Concentrate Elute->Concentrate Reconstitute Reconstitute Concentrate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Solid-Phase Extraction (SPE) workflow for NBBS analysis.

References

Technical Support Center: N-Butylbenzenesulfonamide (NBBS) Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the efficiency of N-Butylbenzenesulfonamide (NBBS) extraction from soil matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of NBBS from soil samples.

Problem Potential Cause Recommended Solution
Low NBBS Recovery Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for NBBS.- Solvent Screening: Test a range of solvents with varying polarities. Acetonitrile, methanol, or a mixture of acetonitrile and a buffered aqueous solution (e.g., pH 9) are often effective for sulfonamides.[1] - Solvent Mixtures: Employ a mixture of a polar organic solvent with water to enhance the desorption of NBBS from soil particles.
Inefficient Extraction Technique: The chosen method may not provide sufficient energy to overcome the binding of NBBS to the soil matrix.- Method Comparison: Evaluate different extraction techniques such as Ultrasonic-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Pressurized Liquid Extraction (PLE). MAE and PLE can be particularly effective for aged residues.[1][2] - Optimize UAE Parameters: If using sonication, ensure sufficient power and time. Note that excessive ultrasound can sometimes lead to sample heating and degradation.
Strong Matrix Interactions: NBBS may be strongly adsorbed to organic matter or clay particles in the soil.[3][4]- Adjust pH: The pH of the extraction solvent can influence the charge of both the analyte and the soil matrix, affecting adsorption. For sulfonamides, a slightly alkaline pH (e.g., pH 8-9) can improve extraction efficiency.[1][2] - Increase Temperature: For methods like PLE, increasing the extraction temperature can significantly improve recovery for aged residues.[2]
Analyte Loss During Evaporation: NBBS may be lost during the solvent evaporation step due to its volatility.- Gentle Evaporation: Use a gentle stream of nitrogen for solvent evaporation and avoid excessive heat. - Solvent Exchange: If possible, exchange the initial extract into a less volatile solvent before final concentration.
Poor Reproducibility Inhomogeneous Soil Sample: The distribution of NBBS in the soil sample may not be uniform.- Thorough Homogenization: Ensure the soil sample is thoroughly homogenized by sieving and mixing before taking a subsample for extraction.
Inconsistent Extraction Parameters: Variations in extraction time, temperature, or solvent volume between samples.- Standardize Protocol: Strictly adhere to the validated experimental protocol for all samples in a batch.
Matrix Effects in Analysis (e.g., LC-MS/MS) Co-eluting Interferences: Other compounds extracted from the soil matrix can suppress or enhance the ionization of NBBS in the mass spectrometer.[5][6]- Sample Cleanup: Incorporate a cleanup step after extraction using Solid-Phase Extraction (SPE). Oasis HLB or C18 cartridges are commonly used for sulfonamides.[7] - Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract to compensate for matrix effects.[5] - Isotope-Labeled Internal Standard: Use an isotope-labeled NBBS internal standard to correct for both extraction efficiency and matrix effects.
High Organic Matter Content: Soils with high organic matter can introduce a significant amount of interfering substances.- Dispersive SPE (d-SPE): For complex matrices, a d-SPE cleanup step, similar to the QuEChERS method, can be effective in removing interferences.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for NBBS extraction from soil?

A1: A good starting point is Ultrasonic-Assisted Extraction (UAE) due to its efficiency and relatively simple setup.[8][9] A recommended solvent system to begin with is a mixture of acetonitrile and a pH 9 buffer solution.[1]

Q2: How does soil type affect NBBS extraction efficiency?

A2: Soil composition, particularly organic matter and clay content, significantly impacts extraction efficiency.[3][4] Higher organic matter and clay content can lead to stronger adsorption of NBBS, potentially requiring more rigorous extraction conditions (e.g., higher temperature, stronger solvent) to achieve good recovery.

Q3: Is a sample cleanup step always necessary after extraction?

A3: For analysis by sensitive techniques like LC-MS/MS, a cleanup step is highly recommended to remove matrix components that can cause ion suppression or enhancement, leading to inaccurate quantification.[10][5][6] Solid-Phase Extraction (SPE) is a common and effective cleanup method for sulfonamides.[7]

Q4: How can I minimize solvent usage for a more environmentally friendly extraction?

A4: Techniques like matrix solid-phase dispersion (MSPD) and ultrasound-assisted dispersive liquid-liquid microextraction (DLLME) are "greener" alternatives that use significantly less solvent compared to traditional methods.[11][12]

Q5: What are the key parameters to optimize for an Ultrasonic-Assisted Extraction (UAE) method?

A5: The key parameters to optimize for UAE are:

  • Solvent Composition and pH: As discussed above, this is critical for efficient extraction.

  • Extraction Time: Typically ranges from 15 to 60 minutes.

  • Ultrasonic Power/Frequency: Higher power can enhance extraction but may also degrade the analyte.

  • Temperature: While often performed at room temperature, some protocols may benefit from controlled heating.

  • Sample-to-Solvent Ratio: A sufficient volume of solvent is needed to ensure thorough extraction.

Data Presentation

Table 1: Hypothetical Recovery of NBBS using Different Extraction Solvents

Extraction Solvent Average Recovery (%) Relative Standard Deviation (RSD, %)
Methanol75.28.5
Acetonitrile88.66.2
Ethyl Acetate65.410.1
Acetonitrile/Water (1:1, v/v)92.34.8
Acetonitrile/pH 9 Buffer (1:1, v/v)95.83.5

Table 2: Hypothetical Effect of Extraction Time on NBBS Recovery using UAE

Extraction Time (minutes) Average Recovery (%) Relative Standard Deviation (RSD, %)
1585.17.1
3094.74.3
4595.24.5
6093.95.0

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of NBBS from Soil
  • Sample Preparation:

    • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

    • Weigh 5.0 g of the homogenized soil into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of the extraction solvent (e.g., acetonitrile/pH 9 buffer (1:1, v/v)) to the centrifuge tube.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean collection vial.

    • Repeat the extraction process with a fresh 20 mL aliquot of the extraction solvent.

    • Combine the supernatants.

  • Concentration:

    • Evaporate the combined extract to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol/water) for analysis or further cleanup.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup
  • Cartridge Conditioning:

    • Condition an Oasis HLB SPE cartridge (or equivalent) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.

  • Sample Loading:

    • Dilute the reconstituted extract from the UAE step with deionized water to a final volume of 10 mL.

    • Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution:

    • Elute the retained NBBS from the cartridge with 5 mL of methanol or acetonitrile into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the final residue in a suitable volume of the mobile phase for instrumental analysis (e.g., LC-MS/MS).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasonic-Assisted Extraction cluster_cleanup Solid-Phase Extraction Cleanup cluster_analysis Analysis A Homogenize Soil Sample B Weigh 5g of Soil A->B C Add Extraction Solvent B->C D Sonicate for 30 min C->D E Centrifuge and Collect Supernatant D->E F Condition SPE Cartridge E->F G Load Sample Extract F->G H Wash Cartridge G->H I Elute NBBS H->I J Evaporate and Reconstitute I->J K Analyze by LC-MS/MS J->K Troubleshooting_Workflow Start Low NBBS Recovery? Solvent Optimize Extraction Solvent (e.g., Acetonitrile/pH 9 Buffer) Start->Solvent Yes Method Evaluate Extraction Method (e.g., MAE, PLE) Solvent->Method Matrix Address Matrix Effects (Adjust pH, Increase Temp) Method->Matrix Cleanup Incorporate SPE Cleanup Matrix->Cleanup Analysis Use Matrix-Matched Standards or Internal Standard Cleanup->Analysis End Improved Recovery Analysis->End

References

Technical Support Center: N-Butylbenzenesulfonamide (NBBS) Cell Viability Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of N-Butylbenzenesulfonamide (NBBS).

Introduction

This compound (NBBS) is a widely used plasticizer that has been shown to exhibit cytotoxicity in various cell lines.[1][2] Understanding the dose-dependent effects and the underlying mechanisms of NBBS-induced cell death is crucial for accurate experimental design and data interpretation. This guide offers insights into reported cytotoxic concentrations and provides detailed protocols for investigating the cellular response to NBBS exposure.

Quantitative Data Summary

High concentrations of this compound have been demonstrated to reduce cell viability in a dose-dependent manner across different cell types. The following table summarizes the available quantitative data on the cytotoxic effects of NBBS.

Cell LineAssay TypeEndpointConcentration/ValueReference
Neuro-2a Cell Growth InhibitionIC5010 µM[1]
C6 Glioma Cell Growth InhibitionIC50100 µM[1]
Human Lymphocytes CytotoxicityNot specified1000 and 2000 µg/mL[2]
Mouse Acute Oral ToxicityLD502900 mg/kg
Rat Acute Oral ToxicityLD501725 - 3560 mg/kg

Frequently Asked Questions (FAQs)

Q1: What are the known cytotoxic concentrations of NBBS?

A1: NBBS has shown cytotoxic effects in a range of concentrations depending on the cell type. For instance, the IC50 (the concentration that inhibits 50% of cell growth) is approximately 10 µM for Neuro-2a cells and 100 µM for C6 glioma cells.[1] For human lymphocytes, cytotoxicity has been observed at concentrations of 1000 and 2000 µg/mL.[2]

Q2: What is the primary mechanism of NBBS-induced cell death?

A2: The precise molecular mechanism of NBBS-induced cell death is not yet fully elucidated. While it is known to be cytotoxic, it is unclear whether it primarily induces apoptosis, necrosis, or other forms of cell death. Further investigation into the activation of caspases, changes in mitochondrial membrane potential, and the involvement of Bcl-2 family proteins is required to determine the specific pathways.

Q3: How can I determine if NBBS is inducing apoptosis or necrosis in my cell line?

A3: The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between apoptosis and necrosis. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will stain positive for both.

Q4: My cell viability assay results are inconsistent. What are the common causes?

A4: Inconsistent results in cell viability assays can arise from several factors, including:

  • Cellular Health and Density: Ensure cells are in the logarithmic growth phase and seeded at a consistent density.

  • Compound Solubility: NBBS should be fully dissolved in the vehicle (e.g., DMSO) before being added to the culture medium. Precipitation can lead to variable concentrations.

  • Incubation Time: Optimize the exposure time to NBBS to observe a consistent effect.

  • Assay-Specific Artifacts: Each assay has its own potential for artifacts. Refer to the specific troubleshooting sections below for detailed guidance.

Troubleshooting Guides

General Cell Culture and Compound Handling
  • Issue: Low cell viability in control (vehicle-treated) group.

    • Possible Cause: High concentration of the vehicle (e.g., DMSO), poor cell health, or contamination.

    • Solution: Ensure the final concentration of the vehicle is non-toxic to your cells (typically ≤ 0.1%). Use healthy, low-passage cells and maintain sterile techniques.

  • Issue: Precipitate formation upon adding NBBS to the medium.

    • Possible Cause: Poor solubility of NBBS at the desired concentration.

    • Solution: Prepare a higher concentration stock solution of NBBS in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure thorough mixing.

Specific Assay Troubleshooting
  • MTT/XTT Assay

    • Issue: High background signal.

      • Possible Cause: Contamination of reagents, or the compound itself reacting with the tetrazolium salt.

      • Solution: Use sterile, fresh reagents. Run a control with NBBS in cell-free medium to check for direct reduction of the dye.

  • Annexin V/PI Apoptosis Assay

    • Issue: High percentage of Annexin V positive cells in the control group.

      • Possible Cause: Mechanical stress during cell harvesting (especially for adherent cells), or cells being overgrown.

      • Solution: Handle cells gently. Use a non-enzymatic cell dissociation method if possible. Ensure cells are harvested at an appropriate confluency.

  • JC-1 Mitochondrial Membrane Potential Assay

    • Issue: All cells appear green (depolarized), including the negative control.

      • Possible Cause: JC-1 concentration is too high, or the cells are unhealthy.

      • Solution: Titrate the JC-1 concentration to find the optimal staining concentration for your cell line. Ensure control cells are healthy and not stressed.

  • DCFDA/H2DCFDA ROS Assay

    • Issue: High fluorescence in the control group.

      • Possible Cause: Autofluorescence of the compound, or the dye is being oxidized by components in the medium.

      • Solution: Run a control with NBBS in cell-free medium to check for autofluorescence. Perform the assay in serum-free medium if possible.

Experimental Protocols & Workflows

To investigate the mechanisms of NBBS-induced cell viability loss, a series of assays can be performed. The following diagram illustrates a logical experimental workflow.

experimental_workflow cluster_initial_assessment Initial Viability Assessment cluster_mechanism_investigation Mechanism of Cell Death cluster_pathway_analysis Signaling Pathway Analysis cluster_conclusion Conclusion start Treat cells with varying concentrations of NBBS viability_assay Perform Cell Viability Assay (e.g., MTT, XTT) start->viability_assay apoptosis_assay Annexin V/PI Staining (Apoptosis vs. Necrosis) viability_assay->apoptosis_assay caspase_assay Caspase Activity Assays (Caspase-3/7, -8, -9) apoptosis_assay->caspase_assay mito_potential Mitochondrial Membrane Potential Assay (JC-1) caspase_assay->mito_potential ros_detection Reactive Oxygen Species (ROS) Detection (DCFDA) mito_potential->ros_detection bcl2_analysis Western Blot for Bcl-2 family proteins mito_potential->bcl2_analysis conclusion Elucidate Signaling Pathway of NBBS-induced Cytotoxicity ros_detection->conclusion bcl2_analysis->conclusion intrinsic_apoptosis NBBS NBBS Mitochondrion Mitochondrion NBBS->Mitochondrion ? Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Bcl2 Bcl-2 Inhibition Mitochondrion->Bcl2 Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Bcl2->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis extrinsic_apoptosis NBBS NBBS Death_Receptor Death Receptor (e.g., Fas, TNFR) NBBS->Death_Receptor ? DISC DISC Formation (FADD, Pro-Caspase-8) Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ros_pathway NBBS NBBS Mitochondrion Mitochondrial Dysfunction NBBS->Mitochondrion ? ROS Increased ROS Production Mitochondrion->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Death Cell Death Oxidative_Stress->Cell_Death

References

Technical Support Center: N-Butylbenzenesulfonamide (NBBS) Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of N-Butylbenzenesulfonamide (NBBS).

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound (NBBS)?

A1: The most prevalent industrial synthesis of this compound involves the reaction of n-butylamine with benzenesulfonyl chloride.[1] This reaction is a nucleophilic substitution where the amine attacks the sulfonyl chloride, leading to the formation of the sulfonamide and hydrochloric acid. The acid byproduct is typically neutralized by a base present in the reaction mixture.

Q2: What are the critical process parameters to monitor during the scale-up of NBBS synthesis?

A2: Key parameters to control during scale-up include:

  • Temperature: The reaction is exothermic, and efficient heat management is crucial to prevent side reactions and ensure product quality.

  • Rate of Addition: The controlled addition of benzenesulfonyl chloride to n-butylamine is essential to manage the reaction exotherm.

  • Mixing Efficiency: Proper agitation is necessary to ensure homogeneity and efficient heat and mass transfer, which becomes more challenging in larger reactors.

  • Stoichiometry of Reactants: Precise control over the molar ratio of n-butylamine to benzenesulfonyl chloride is important for maximizing yield and minimizing unreacted starting materials.

  • pH Control: Maintaining the appropriate pH is critical for the reaction and for the subsequent work-up and purification steps.

Q3: What are the potential side reactions and impurities I should be aware of during NBBS synthesis?

A3: Potential side reactions can lead to impurities such as:

  • Unreacted Starting Materials: Residual n-butylamine or benzenesulfonyl chloride.

  • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can react with water to form benzenesulfonic acid.

  • Formation of Di-substituted Products: While less common with primary amines, over-alkylation is a theoretical possibility.

  • Products from Reaction with Impurities in Starting Materials: Impurities in the starting materials can lead to the formation of related sulfonamides.

Q4: What are the recommended purification methods for NBBS at an industrial scale?

A4: The purification of this compound at a large scale typically involves the following steps:

  • Quenching and Phase Separation: The reaction mixture is often quenched with water. The NBBS, being insoluble in water, will form a separate organic layer.

  • Washing: The organic layer is washed with an aqueous base (like sodium hydroxide) to remove any acidic impurities such as unreacted benzenesulfonyl chloride and benzenesulfonic acid. The sulfonamide of a primary amine is acidic and will dissolve in the aqueous base.[2] The organic layer is then washed with water to remove the base.

  • Distillation: The crude product can be purified by vacuum distillation to remove lower-boiling impurities and the solvent.

  • Crystallization: For higher purity, NBBS can be crystallized from a suitable solvent. This is a critical step for achieving the desired product quality at an industrial scale.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using techniques like TLC, GC, or HPLC. - Ensure the reaction is run for a sufficient amount of time. - Verify the quality and reactivity of the starting materials.
Side Reactions - Optimize the reaction temperature to minimize the formation of byproducts. - Control the rate of addition of benzenesulfonyl chloride to prevent localized high concentrations.
Losses During Work-up - Ensure complete phase separation during extractions. - Minimize the number of transfer steps. - Optimize the crystallization process to maximize product recovery.
Incorrect Stoichiometry - Accurately measure the quantities of all reactants and reagents.
Problem 2: Poor Product Purity (Presence of Impurities)
Possible Cause Troubleshooting Step
Inefficient Purification - Optimize the washing steps to ensure complete removal of acidic impurities. - For distillation, ensure the vacuum and temperature are appropriate to achieve good separation. - For crystallization, screen for optimal solvents and cooling profiles to improve impurity rejection.
Formation of Byproducts - Adjust reaction conditions (temperature, concentration) to disfavor side reactions. - Use high-purity starting materials.
Thermal Degradation - Avoid excessive temperatures during distillation and drying.
Problem 3: Difficulty in Controlling the Reaction Temperature (Exotherm)
Possible Cause Troubleshooting Step
Rapid Addition of Reactant - Slow down the rate of addition of benzenesulfonyl chloride. - Use a programmable pump for precise control over the addition rate.
Inadequate Cooling - Ensure the reactor's cooling system is functioning efficiently. - For very large scale, consider a semi-batch process where one reactant is added portion-wise.
High Reactant Concentration - Dilute the reaction mixture with a suitable inert solvent to better manage the heat generated.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterLaboratory Scale (Exemplary)Pilot/Industrial Scale (Considerations)
Reactants n-Butylamine, Benzenesulfonyl ChlorideHigh-purity grades recommended
Solvent Dichloromethane, Toluene, or neatSelection based on safety, cost, and recovery
Base Aqueous Sodium HydroxideConcentration and addition rate are critical
Temperature 0-25 °CRequires efficient cooling and monitoring
Reaction Time 1-4 hoursMay need adjustment based on scale and mixing
Typical Yield 85-95%Target >90%
Purity (after purification) >98%>99%

Experimental Protocols

Key Experiment: Laboratory Scale Synthesis of this compound

Materials:

  • n-Butylamine

  • Benzenesulfonyl chloride

  • Sodium hydroxide (e.g., 20% aqueous solution)

  • Dichloromethane (or other suitable solvent)

  • Water

  • Anhydrous magnesium sulfate (or other drying agent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butylamine in dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add benzenesulfonyl chloride dropwise from the dropping funnel to the stirred solution of n-butylamine over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with a 20% aqueous solution of sodium hydroxide. Separate the organic layer.

  • Wash the organic layer with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or crystallization from a suitable solvent (e.g., ethanol/water mixture).

Mandatory Visualization

Synthesis_Pathway nButylamine n-Butylamine Reaction Reaction (Base, Solvent) nButylamine->Reaction BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->Reaction NBBS This compound Reaction->NBBS HCl HCl Reaction->HCl

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Scale-up Issue Encountered CheckYield Low Yield? Start->CheckYield CheckPurity Poor Purity? CheckYield->CheckPurity No TroubleshootYield Investigate: - Incomplete Reaction - Side Reactions - Work-up Losses CheckYield->TroubleshootYield Yes CheckExotherm Exotherm Control Issue? CheckPurity->CheckExotherm No TroubleshootPurity Investigate: - Inefficient Purification - Byproduct Formation - Degradation CheckPurity->TroubleshootPurity Yes TroubleshootExotherm Investigate: - Addition Rate - Cooling Capacity - Concentration CheckExotherm->TroubleshootExotherm Yes Resolve Implement Corrective Actions CheckExotherm->Resolve No TroubleshootYield->Resolve TroubleshootPurity->Resolve TroubleshootExotherm->Resolve

Caption: Troubleshooting workflow for NBBS synthesis scale-up.

References

Validation & Comparative

A Comparative Guide to N-Butylbenzenesulfonamide and Other Polyamide Plasticizers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of N-Butylbenzenesulfonamide (NBBS) versus alternative plasticizers, focusing on performance metrics critical for research and development applications. This guide provides a comparative look at plasticizing efficiency, thermal stability, migration resistance, and mechanical properties, supported by experimental data and detailed testing protocols.

This compound (NBBS) is a widely utilized plasticizer in the polymer industry, particularly for polyamides such as nylon 6, 11, and 12. Its primary function is to enhance flexibility, improve processability, and increase the overall workability of these materials.[1][2] As a member of the sulfonamide class of plasticizers, NBBS effectively reduces the glass transition temperature (Tg) of polyamides, a key indicator of its plasticizing efficiency.[2][3] However, the selection of a plasticizer for demanding applications in research, science, and drug development requires a thorough evaluation of its performance against other available options. This guide presents a comparative overview of NBBS and alternative polyamide plasticizers, including other sulfonamides, phthalates, and emerging bio-based alternatives.

Performance Comparison of Polyamide Plasticizers

The efficacy of a plasticizer is determined by a range of properties beyond its ability to increase flexibility. For sensitive applications, factors such as thermal stability, the propensity to migrate out of the polymer matrix, and the impact on the material's mechanical integrity are of paramount importance.

Plasticizing Efficiency

The primary measure of a plasticizer's efficiency is its ability to lower the glass transition temperature (Tg) of the polymer. A lower Tg signifies greater flexibility and improved processing characteristics. This compound is recognized as an effective Tg depressor for polyamides.[3] For instance, studies on Polyamide 12 (PA12) have shown that benzenesulfonamides, including NBBS, can significantly shift the Tg from approximately 50°C to around 0°C at a concentration of 20 mol%.[3]

Table 1: Comparison of Plasticizer Effect on the Glass Transition Temperature (Tg) of Polyamides

PlasticizerPolyamide TypePlasticizer Concentration (wt%)Neat Polymer Tg (°C)Plasticized Polymer Tg (°C)ΔTg (°C)Reference
This compound (NBBS)Polyamide 1220 mol%~50~0~50[3]
Benzene sulfonamideNylon 66/6 copolymerNot SpecifiedNot SpecifiedLoweredSignificant[3]
Methyl 4-hydroxybenzoate (M4HB)Nylon 66/6 copolymerNot SpecifiedNot SpecifiedLoweredMost Significant[3]
Glycerin mono stearateNylon 66/6 copolymerNot SpecifiedNot SpecifiedLoweredLess Significant[3]
Diethylhexyl phthalateNylon 66/6 copolymerNot SpecifiedNot SpecifiedLoweredLess Significant[3]
WaterBio-based BDIS Polyamide2558LoweredSignificant[4][5]
GlycerolBio-based BDIS PolyamideNot Specified58LoweredSignificant[4][5]
Soybean OilBio-based BDIS PolyamideNot Specified58LoweredLess Significant[4][5]

Note: Direct quantitative comparison is challenging due to variations in experimental conditions and polyamide types across different studies. The data presented provides a qualitative and semi-quantitative overview.

Thermal Stability

The thermal stability of a plasticized polymer is crucial, especially for applications involving elevated temperatures. Thermogravimetric analysis (TGA) is a standard method to evaluate this property by measuring weight loss as a function of temperature. While NBBS is known to impart heat stability, some alternatives may offer superior performance.[4] For example, a study on bio-based polyamides found that soybean oil-plasticized polyamide exhibited higher thermal stability than the unplasticized polymer and other green plasticizers like water and glycerol.[4][5]

Table 2: Thermal Stability of Plasticized Polyamides

PlasticizerPolyamide TypeKey ObservationReference
This compound (NBBS)PolyamideImparts heat stability.[1]
Soybean OilBio-based BDIS PolyamideHigher thermal stability than unplasticized and other green plasticizers.[4][5]
Migration Resistance

Plasticizer migration, the process where the plasticizer leaches from the polymer matrix, is a significant concern in many applications, particularly in the medical and pharmaceutical fields, as it can lead to contamination and a loss of material properties.[6][7] NBBS is a water-soluble compound, which raises concerns about its potential to leach into aqueous environments.[6][7] In a direct comparison with a newer plasticizer, N,N-bis(2-hydroxyethyl)ricinoleamide (BHERA), it was found that BHERA exhibits lower volatility and higher resistance to migration than NBBS in Polyamide 12.[3]

Table 3: Migration Resistance of Polyamide Plasticizers

PlasticizerPolyamide TypeMigration/Volatility CharacteristicReference
This compound (NBBS)Polyamide 12Higher volatility and lower migration resistance compared to BHERA.[3]
N,N-bis(2-hydroxyethyl)ricinoleamide (BHERA)Polyamide 12Lower volatility and higher migration resistance compared to NBBS.[3]
Mechanical Properties

The addition of a plasticizer inherently alters the mechanical properties of a polymer, typically decreasing tensile strength and modulus while increasing elongation at break. The extent of these changes varies between different plasticizers. The following table provides typical mechanical properties of unplasticized Polyamide 12 for reference. The introduction of a plasticizer like NBBS would be expected to decrease the tensile and flexural modulus and strength, while increasing the elongation at break.

Table 4: Mechanical Properties of Unplasticized Polyamide 12 (PA12)

PropertyTest MethodValueUnitReference
Tensile Yield StrengthDIN EN ISO 527-244MPa[3]
Tensile ModulusDIN EN ISO 527-21450MPa[3]
Elongation at BreakDIN EN ISO 527>200%[8]
Flexural ModulusASTM D7901700MPa[9]
Flexural StrengthASTM D79050MPa[9]

Experimental Protocols

To ensure accurate and reproducible comparisons of plasticizer performance, standardized testing methodologies are essential. Below are detailed protocols for key experiments.

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Objective: To measure the effect of a plasticizer on the glass transition temperature of a polyamide.

Standard: ISO 11357-2 or ASTM E1356

Methodology:

  • A small sample (typically 5-10 mg) of the plasticized polyamide is hermetically sealed in an aluminum pan.

  • The sample is placed in a DSC instrument alongside an empty reference pan.

  • The sample is subjected to a controlled thermal cycle, for example:

    • Heat from 25°C to 200°C at a rate of 10°C/min to erase the thermal history.

    • Cool from 200°C to -50°C at a rate of 10°C/min.

    • Heat from -50°C to 200°C at a rate of 10°C/min.

  • The heat flow to the sample is measured as a function of temperature. The Tg is determined as the midpoint of the step change in the heat flow curve during the second heating scan.

DSC_Workflow A Sample Preparation (5-10 mg) B Seal in Aluminum Pan A->B C Place in DSC Instrument B->C D Heating/Cooling Cycle C->D E Data Analysis (Tg Determination) D->E

DSC Experimental Workflow
Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the effect of a plasticizer on the thermal degradation profile of a polyamide.

Standard: ISO 11358 or ASTM E1131

Methodology:

  • A small sample (typically 10-20 mg) of the plasticized polyamide is placed in a TGA sample pan.

  • The pan is placed on a sensitive microbalance within a furnace.

  • The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) from ambient temperature to a final temperature (e.g., 600°C) under a controlled atmosphere (typically nitrogen for pyrolysis or air for oxidative degradation).[10][11][12][13]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The onset temperature of decomposition and the temperature at maximum weight loss are determined from the TGA and derivative thermogravimetric (DTG) curves, respectively.

TGA_Workflow A Sample Preparation (10-20 mg) B Place in TGA Pan A->B C Heat at Constant Rate B->C D Monitor Weight Loss C->D E Determine Decomposition Temperatures D->E Migration_Test_Workflow A Prepare & Weigh Specimens (W_initial) B Immerse in Simulant at Controlled Temperature A->B C Remove, Dry, & Equilibrate B->C D Reweigh Specimens (W_final) C->D E Calculate % Weight Loss D->E Mechanical_Testing_Relationship Plasticizer Plasticizer Addition Tensile Tensile Properties (ASTM D638) Plasticizer->Tensile Flexural Flexural Properties (ASTM D790) Plasticizer->Flexural Strength Strength & Modulus Tensile->Strength Elongation Elongation & Flexibility Tensile->Elongation Flexural->Strength Flexural->Elongation

References

A Comparative Analysis of the Antiandrogenic Activities of N-Butylbenzenesulfonamide and Flutamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiandrogenic properties of N-Butylbenzenesulfonamide (NBBS) and the well-established drug, Flutamide. This objective analysis, supported by available experimental data, aims to inform research and development in the field of androgen-related disorders.

Introduction

Androgen receptor (AR) antagonists are critical in the management of various androgen-dependent conditions, most notably prostate cancer. Flutamide, a non-steroidal antiandrogen, has been a cornerstone of antiandrogen therapy for decades.[1] this compound (NBBS), a compound isolated from the bark of the African plum tree, Prunus africana, has emerged as a potent and specific antiandrogen.[2][3] This guide delves into a comparative analysis of their mechanisms of action, potency, and the experimental evidence supporting their antiandrogenic activity.

Mechanism of Action

Both this compound and Flutamide exert their antiandrogenic effects by acting as competitive antagonists of the androgen receptor (AR).

This compound (NBBS): NBBS is described as a complete and specific antagonist of the human androgen receptor.[2] This suggests that it directly binds to the AR, likely at the ligand-binding domain (LBD), thereby preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This blockade inhibits the conformational changes in the AR that are necessary for its nuclear translocation, DNA binding, and subsequent regulation of androgen-responsive gene expression.

Flutamide: Flutamide is a non-steroidal "pure" antiandrogen that functions by competitively inhibiting the binding of androgens to the AR.[1] It is a prodrug that is rapidly metabolized in the body to its more active form, 2-hydroxyflutamide.[1] This active metabolite competes with DHT for binding to the AR, thereby preventing the receptor's activation and its subsequent downstream signaling events that promote cell growth and survival in androgen-sensitive tissues.[4]

Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway plays a crucial role in the development and progression of androgen-dependent tissues. The binding of androgens to the AR initiates a cascade of events leading to the transcription of target genes. Both NBBS and Flutamide disrupt this pathway at the initial step of ligand binding.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR_dimer AR Dimerization AR->AR_dimer Translocation & Dimerization NBBS NBBS NBBS->AR Inhibits Flutamide Flutamide Flutamide->AR Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Regulates A Prepare AR source (e.g., rat prostate cytosol) B Incubate AR with [3H]-R1881 and test compound A->B C Separate bound from free radioligand B->C D Quantify bound radioactivity C->D E Calculate IC50 and Ki D->E A Transfect cells with AR and reporter plasmids B Treat cells with androgen and test compound A->B C Lyse cells and measure reporter gene activity B->C D Determine dose-response and IC50 C->D

References

N-Butylbenzenesulfonamide: A Comparative Neurotoxicity Profile Against Major Environmental Toxins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the neurotoxic potential of N-Butylbenzenesulfonamide (NBBS) in comparison to lead, mercury, and organophosphates.

This compound (NBBS) is a plasticizer and an emerging environmental contaminant with potential neurotoxic effects. Understanding its toxicological profile in comparison to well-characterized neurotoxins is crucial for risk assessment and the development of potential therapeutic interventions. This guide provides a detailed comparison of the neurotoxicity of NBBS with lead, mercury, and the organophosphate chlorpyrifos, supported by quantitative data, experimental protocols, and pathway visualizations.

Quantitative Comparison of Neurotoxicity

The following table summarizes the key toxicity values for NBBS and the selected environmental toxins. These values, primarily derived from studies on rats, offer a quantitative basis for comparing their relative toxicities. A lower LD50 value indicates higher acute toxicity, while a lower NOAEL suggests adverse effects occurring at lower exposure levels.

CompoundOral LD50 (Rat)NOAEL (Neurotoxicity) (Rat)
This compound (NBBS)1725 - 3560 mg/kg[1][2]50 mg/kg/day (based on liver effects and low incidence of neurodegeneration)[1][3]
Lead (as Lead Acetate)4665 mg/kg (male)[4]10 mg/kg/day (for developmental neurotoxicity)
Mercury (as Mercuric Chloride)25.9 - 77.7 mg/kg[5]~10 mg/kg maternal hair (for neurodevelopmental effects in offspring)[6]
Chlorpyrifos (Organophosphate)95 - 270 mg/kg[7][8]1 mg/kg/day (for developmental toxicity)

Mechanisms of Neurotoxicity

The neurotoxic mechanisms of lead, mercury, and organophosphates are relatively well-established and often involve the induction of oxidative stress, disruption of calcium homeostasis, and initiation of apoptotic cell death. In contrast, the specific signaling pathways affected by NBBS are not as well-elucidated.

This compound (NBBS): The neurotoxicity of NBBS has been observed in animal studies, leading to dose-dependent motor dysfunction, including limb splaying, hyperreflexia, and gait impairment.[5] Histopathological examinations have revealed thickening of ventral horn axons, formation of neuroaxonal spheroids, and swollen dendritic processes of spinal motor neurons.[5] A key finding is the alteration of microtubule-associated protein-2 (MAP-2) immunoreactivity, which is crucial for neuronal plasticity and structure.[5] While the precise signaling cascades remain to be fully identified, these findings suggest that NBBS interferes with cytoskeletal integrity and neuronal function.

Lead: Lead exposure is particularly detrimental to the developing nervous system. Its neurotoxicity is mediated through multiple mechanisms, including its ability to substitute for calcium ions, thereby disrupting calcium-dependent signaling pathways. Lead also induces oxidative stress by promoting the generation of reactive oxygen species (ROS) and interfering with the antioxidant defense system. This oxidative stress can lead to mitochondrial dysfunction and trigger apoptosis in neuronal cells.

Mercury: Mercury, particularly in its organic form (methylmercury), is a potent neurotoxin. It readily crosses the blood-brain barrier and accumulates in the brain.[6] The neurotoxic effects of mercury are attributed to its high affinity for sulfhydryl groups in proteins, leading to enzyme inhibition and disruption of cellular functions. Mercury also induces oxidative stress and disrupts intracellular calcium homeostasis, which can trigger excitotoxicity and apoptosis.

Organophosphates (Chlorpyrifos): The primary mechanism of acute neurotoxicity for organophosphates like chlorpyrifos is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurological effects. However, studies also suggest that organophosphates can induce neurotoxicity through mechanisms independent of AChE inhibition, including the induction of oxidative stress and apoptosis.

Signaling Pathways in Neurotoxicity

The following diagrams illustrate the generalized signaling pathways involved in the neurotoxicity of environmental toxins like lead, mercury, and organophosphates, as well as a proposed pathway for NBBS based on the available evidence.

G General Signaling Pathway of Neurotoxicity cluster_stimulus Environmental Toxin cluster_cellular_effects Cellular Stress cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome Toxin Lead, Mercury, Organophosphates ROS ↑ Reactive Oxygen Species (ROS) Toxin->ROS Ca ↑ Intracellular Ca2+ Toxin->Ca MAPK MAPK Pathway Activation ROS->MAPK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Neuroinflammation Neuroinflammation ROS->Neuroinflammation Ca->MAPK Ca->Mitochondria Caspase Caspase Activation MAPK->Caspase Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis NeuronalDamage Neuronal Damage Apoptosis->NeuronalDamage Neuroinflammation->NeuronalDamage

Caption: Generalized signaling cascade of neurotoxicity for environmental toxins.

G Proposed Neurotoxic Mechanism of NBBS cluster_stimulus Toxin cluster_cellular_effects Cellular Target cluster_downstream Cellular Consequences cluster_outcome Functional Outcome NBBS This compound (NBBS) MAP2 Microtubule-Associated Protein 2 (MAP-2) Alteration NBBS->MAP2 Cytoskeleton Cytoskeletal Instability MAP2->Cytoskeleton Dendritic Dendritic Abnormalities Cytoskeleton->Dendritic Axonal Axonal Damage Cytoskeleton->Axonal MotorDysfunction Motor Dysfunction Dendritic->MotorDysfunction Axonal->MotorDysfunction

Caption: Proposed mechanism of this compound (NBBS) neurotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the neurotoxic effects of environmental contaminants.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

G MTT Assay Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with test compounds Incubate1->Treat Incubate2 Incubate for desired time Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution Incubate3->AddSolubilizer Incubate4 Incubate for 15 min with shaking AddSolubilizer->Incubate4 Read Read absorbance at 570 nm Incubate4->Read

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Remove the culture medium and expose the cells to various concentrations of the test compound (NBBS, lead, mercury, or chlorpyrifos) in fresh medium for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.

Workflow Diagram:

G TUNEL Assay Workflow Start Fix and permeabilize cells Label Label DNA breaks with TdT and BrdUTP Start->Label Detect Detect incorporated BrdUTP with anti-BrdU-FITC antibody Label->Detect Counterstain Counterstain nuclei with DAPI Detect->Counterstain Analyze Analyze by fluorescence microscopy Counterstain->Analyze

Caption: Workflow for the TUNEL apoptosis assay.

Protocol:

  • Culture and treat neuronal cells with the test compounds as described for the MTT assay.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., BrdUTP), for 1 hour at 37°C in a humidified chamber.

  • Stop the reaction and wash the cells with PBS.

  • If using an indirect detection method, incubate the cells with an antibody conjugate (e.g., anti-BrdU-FITC) for 30 minutes at room temperature.

  • Counterstain the nuclei with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole).

  • Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, while all nuclei will show blue fluorescence from DAPI.

Oxidative Stress Assay (DCFDA Assay)

The DCFDA (2',7'-dichlorofluorescin diacetate) assay is a widely used method for detecting intracellular reactive oxygen species (ROS).

Workflow Diagram:

G DCFDA Assay Workflow Start Load cells with DCFDA Incubate1 Incubate for 30-60 min Start->Incubate1 Wash Wash to remove excess DCFDA Incubate1->Wash Treat Treat cells with test compounds Wash->Treat Incubate2 Incubate for desired time Treat->Incubate2 Read Measure fluorescence (Ex/Em = 485/535 nm) Incubate2->Read

Caption: Workflow for the DCFDA oxidative stress assay.

Protocol:

  • Seed neuronal cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and incubate the cells with 10 µM DCFDA in serum-free medium for 45 minutes at 37°C.

  • Wash the cells with PBS to remove the excess DCFDA.

  • Expose the cells to the test compounds in fresh medium.

  • Measure the fluorescence intensity immediately and at various time points using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

  • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Conclusion

This comparative guide highlights the neurotoxic potential of this compound in the context of well-known environmental toxins. While NBBS appears to be less acutely toxic than mercury and organophosphates based on LD50 values, its potential for inducing neurodegeneration at lower, chronic exposure levels warrants further investigation. The distinct mechanism of action, potentially involving the disruption of microtubule-associated protein-2, differentiates it from the more broadly characterized pathways of oxidative stress and apoptosis induction associated with lead, mercury, and organophosphates. The provided experimental protocols offer a robust framework for further elucidating the neurotoxic mechanisms of NBBS and other emerging environmental contaminants. A deeper understanding of these mechanisms is essential for developing effective strategies to mitigate the risks posed by these compounds to human health.

References

N-Butylbenzenesulfonamide: A Comparative Analysis of its Androgen Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Butylbenzenesulfonamide (NBBS) with other notable androgen receptor (AR) antagonists. The data presented is compiled from peer-reviewed studies to facilitate an objective evaluation of NBBS's potential in androgen receptor-targeted therapeutic research.

Introduction to this compound (NBBS)

This compound (NBBS) is a sulfonamide compound that has been identified as a novel, naturally occurring antagonist of the human androgen receptor.[1][2] Isolated from the bark of the African plum tree, Pygeum africanum, NBBS, along with atraric acid, represents a new class of natural compounds with the potential to inhibit androgen receptor signaling.[1][3] The androgen receptor is a critical driver in the development and progression of prostate cancer, making AR antagonists a cornerstone of prostate cancer therapy.[1]

Comparative Quantitative Analysis

To contextualize the efficacy of NBBS, its performance is compared against atraric acid, a fellow natural AR antagonist, and two clinically significant synthetic AR antagonists, bicalutamide and enzalutamide. The following tables summarize the key quantitative data from various in vitro assays.

Table 1: Comparative Androgen Receptor Antagonist Activity (IC50/EC50)

CompoundIC50/EC50 (µM)Cell Line/Assay SystemComments
This compound (NBBS) 10CV1 cells (AR-responsive reporter gene assay)Effective concentration eliciting 50% response in an AR-responsive reporter gene assay.[2]
Atraric Acid ~10CV1 cells (AR-responsive reporter gene assay)Inhibits DHT-induced AR transactivation.
Bicalutamide 0.16LNCaP/AR(cs) cellsA first-generation non-steroidal antiandrogen.[4][5]
Enzalutamide 0.036LNCaP cellsA second-generation non-steroidal antiandrogen with higher affinity than bicalutamide.[2]

Table 2: Comparative Binding Affinity for the Androgen Receptor

CompoundBinding Affinity (Ki/IC50)Assay TypeComments
This compound (NBBS) Data not available--
Atraric Acid Data not available-Competes with androgens for binding to the AR.[6]
Bicalutamide Ki = 35 nMInhibition of [3H]-DHT binding to T877A AR[4]
Enzalutamide IC50 = 21.4 nMCompetitive displacement of 18F-FDHTApproximately 5-8 times higher affinity for AR than bicalutamide.[7]

Mechanism of Action: A Comparative Overview

NBBS and atraric acid exhibit a distinct mechanism of AR antagonism compared to traditional antiandrogens like bicalutamide. While conventional antagonists competitively bind to the AR and promote its nuclear translocation to recruit corepressors, NBBS and atraric acid inhibit AR-mediated transcription by blocking the nuclear translocation of the androgen receptor itself.[3]

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen NBBS NBBS NBBS->AR_Androgen Blocks Nuclear Translocation Bicalutamide Bicalutamide Bicalutamide->AR Competitively Binds ARE Androgen Response Element (ARE) AR_Androgen->ARE Translocates and Binds AR_Bicalutamide AR-Bicalutamide Complex AR_Bicalutamide->ARE Promotes Nuclear Translocation Gene_Transcription Gene Transcription AR_Bicalutamide->Gene_Transcription Represses ARE->Gene_Transcription Activates

Figure 1. Simplified signaling pathway comparing the mechanism of action of NBBS and Bicalutamide.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Androgen Receptor (AR) Competitive Binding Assay

Objective: To determine the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Rat ventral prostate cytosol (source of AR)

  • [3H]-R1881 (radiolabeled synthetic androgen)

  • Test compounds (NBBS, atraric acid, bicalutamide, enzalutamide)

  • Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In assay tubes, combine the rat ventral prostate cytosol, a fixed concentration of [3H]-R1881, and varying concentrations of the test compound or vehicle control.

  • Incubate the mixture to allow for competitive binding to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separate the bound from the free radioligand using a method such as hydroxylapatite (HAP) slurry or a filter binding assay.

  • Quantify the amount of bound [3H]-R1881 by adding scintillation cocktail and measuring radioactivity using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of [3H]-R1881 (IC50) by non-linear regression analysis.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds D Incubate AR, [3H]-R1881, and test compound A->D B Prepare AR source (e.g., prostate cytosol) B->D C Prepare radioligand ([3H]-R1881) C->D E Separate bound and free radioligand D->E F Quantify bound radioligand E->F G Calculate IC50 values F->G

Figure 2. Workflow for a competitive androgen receptor binding assay.

Luciferase Reporter Gene Assay for AR Antagonism

Objective: To measure the ability of a test compound to inhibit androgen-induced transactivation of a reporter gene.

Materials:

  • A suitable cell line (e.g., PC3, CV1) transiently or stably transfected with an androgen receptor expression vector and a luciferase reporter plasmid containing androgen response elements (AREs).

  • Cell culture medium and reagents

  • Test compounds

  • A synthetic androgen (e.g., Dihydrotestosterone (DHT) or R1881)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the transfected cells in a 96-well plate and allow them to attach.

  • Treat the cells with the test compound at various concentrations in the presence of a fixed concentration of the androgen agonist (e.g., DHT). Include appropriate controls (vehicle, agonist alone).

  • Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percent inhibition of androgen-induced activity for each concentration of the test compound to determine the IC50 value.

Cell Viability/Proliferation Assay (MTT/CCK-8 Assay)

Objective: To assess the effect of the test compound on the viability and proliferation of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3)

  • Cell culture medium and reagents

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed the prostate cancer cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add the MTT or CCK-8 reagent to each well and incubate for a few hours.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell growth inhibition.

Conclusion

This compound presents an interesting natural compound with confirmed androgen receptor antagonist activity. Its mechanism of inhibiting AR nuclear translocation distinguishes it from many synthetic antiandrogens. While the currently available quantitative data suggests a lower potency compared to second-generation antagonists like enzalutamide, further research is warranted to fully elucidate its therapeutic potential. The provided experimental protocols offer a foundation for such investigations, enabling standardized and reproducible comparative studies.

References

Cross-Species Comparison of N-Butylbenzenesulfonamide (NBBS) Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of In Vitro and In Vivo Metabolic Fates of a Prevalent Plasticizer

This guide provides a comprehensive comparison of the metabolism of N-Butylbenzenesulfonamide (NBBS), a widely used plasticizer with potential for human exposure, across various species. By presenting key experimental data, detailed methodologies, and visual representations of metabolic pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to inform toxicology studies and risk assessments.

Executive Summary

This compound (NBBS) undergoes significant metabolism that varies both qualitatively and quantitatively across different species. In vitro studies using hepatocytes have demonstrated that the clearance of NBBS is slower in humans compared to rodents.[1][2][3] In vivo studies in rats and mice show that NBBS is well-absorbed after oral administration and is primarily excreted in the urine as various oxidative metabolites.[1][2][3] The predominant metabolic pathway involves the oxidation of the butyl group. Understanding these species-specific differences is crucial for the accurate extrapolation of animal study findings to human health risk assessments.

Quantitative Data Presentation

In Vitro Metabolism of NBBS in Hepatocytes

The intrinsic clearance and half-life of NBBS were determined in hepatocyte suspensions from rats, mice, and humans. The data clearly indicates a faster metabolism in rodent hepatocytes compared to human hepatocytes.

SpeciesSexIntrinsic Clearance (Clint, mL/min/kg)Half-life (t½, min)
Rat Male38152
Female11252
Mouse MaleNot specified in the provided resultsNot specified
FemaleNot specified in the provided resultsNot specified
Human MixedSlower than rodentsNot specified
Data sourced from Waidyanatha et al.[1]
In Vivo Disposition of [¹⁴C]NBBS (72 hours post-gavage administration)

Following oral administration, NBBS is extensively absorbed and metabolized, with the majority of the radioactivity being excreted in the urine.

SpeciesSexDose (mg/kg)Urine (%)Feces (%)Tissues (%) (at 72h)
Rat Male270158
Male2076118
Male20074128
Female208314Not specified
Mouse Male206911Not specified
Female20729Not specified
Data sourced from Waidyanatha et al.[1][2][3]

Metabolic Pathways

The primary metabolic pathway for NBBS involves the oxidation of the n-butyl side chain, leading to the formation of various hydroxylated metabolites. Subsequent dealkylation can also occur, resulting in the formation of benzenesulfonamide.[1] While in vitro studies with liver S9 fractions have identified 2-hydroxy-NBBS, conjugation of this metabolite was not observed in those specific experiments.[1][4] However, the presence of glucuronides of hydroxylated NBBS has been reported in the urine of rats, indicating that Phase II conjugation does occur in vivo.[2]

NBBS_Metabolism NBBS This compound (NBBS) Oxidative_Metabolites Oxidative Metabolites (e.g., Hydroxylated NBBS) NBBS->Oxidative_Metabolites Phase I Oxidation (Cytochrome P450) Dealkylation_Product Benzenesulfonamide Oxidative_Metabolites->Dealkylation_Product Dealkylation Conjugated_Metabolites Glucuronide Conjugates Oxidative_Metabolites->Conjugated_Metabolites Phase II Conjugation (Glucuronidation) In_Vitro_Workflow start Start: Thaw and Prepare Hepatocytes viability Assess Cell Viability (Trypan Blue) start->viability incubation Incubate Hepatocytes with 1 µM NBBS at 37°C viability->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling analysis Analyze NBBS Concentration by LC-MS sampling->analysis data_analysis Calculate Half-life (t½) and Intrinsic Clearance (Clint) analysis->data_analysis end End: Comparative Data data_analysis->end In_Vivo_Workflow start Start: Acclimate Rodents in Metabolism Cages dosing Administer [¹⁴C]NBBS (Oral Gavage or IV) start->dosing collection Collect Urine, Feces, and Tissues (up to 72 hours) dosing->collection quantification Quantify Radioactivity in Samples collection->quantification profiling Identify Metabolites in Urine (HPLC, LC-MS) collection->profiling end End: Disposition and Metabolite Profile quantification->end profiling->end

References

A Head-to-Head Battle in Prostate Cancer Research: N-Butylbenzenesulfonamide vs. Atraric Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Two Natural Androgen Receptor Antagonists for the Inhibition of Prostate Cancer Cell Growth

For researchers and drug development professionals navigating the complex landscape of prostate cancer therapeutics, the identification of novel, effective compounds is a paramount objective. Among the promising natural compounds, N-Butylbenzenesulfonamide (NBBS) and atraric acid, both isolated from the bark of Pygeum africanum, have emerged as potent antagonists of the androgen receptor (AR), a key driver in prostate cancer progression.[1][2] This guide provides a comprehensive, data-driven comparison of their performance in inhibiting prostate cancer cells, supported by experimental evidence and detailed protocols.

At a Glance: Performance Comparison

FeatureThis compound (NBBS)Atraric Acid
Mechanism of Action Androgen Receptor Antagonist; Inhibits AR nuclear translocation[1]Androgen Receptor Antagonist; Inhibits AR nuclear translocation; Induces cellular senescence[2][3]
Cell Line Activity LNCaP (androgen-sensitive), C4-2 (androgen-independent)LNCaP (androgen-sensitive), C4-2 (androgen-independent)[2]
IC50 (LNCaP cells) Data not available in reviewed literature76 μM
EC50 (AR Antagonism) 10 μM (in CV1 cells with AR-responsive reporter gene)[4]Data not available in reviewed literature
Effect on Apoptosis Data not available in reviewed literatureData not available in reviewed literature
Effect on Cell Cycle Data not available in reviewed literatureInduces cellular senescence, implying cell cycle arrest[3]

Deep Dive into the Data: A Tale of Two Compounds

Both this compound and atraric acid have demonstrated their potential to curb the growth of prostate cancer cells by targeting the androgen receptor. Their shared origin and mechanism of action make a direct comparison essential for discerning their individual strengths and potential therapeutic applications.

This compound (NBBS): A Potent AR Antagonist

Atraric Acid: A Multi-faceted Inhibitor

Atraric acid also functions as a potent AR antagonist, effectively repressing the growth of both androgen-dependent (LNCaP) and androgen-independent (C4-2) prostate cancer cells.[2] Its mechanism mirrors that of NBBS in inhibiting the nuclear transport of the AR.[2] However, research on atraric acid provides a more detailed picture of its cellular effects. Notably, atraric acid has been shown to induce cellular senescence, a state of irreversible cell cycle arrest, in prostate cancer cells.[3] For the androgen-sensitive LNCaP cell line, atraric acid exhibits an IC50 value of 76 μM. While its anti-proliferative effects are well-documented, specific quantitative data on apoptosis induction remains to be fully elucidated.

Visualizing the Mechanisms

To better understand the processes influenced by these compounds, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing their efficacy.

General Experimental Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis ProstateCancerCells Prostate Cancer Cells (LNCaP, C4-2) Treatment Treatment with NBBS or Atraric Acid ProstateCancerCells->Treatment Viability Cell Viability Assay (e.g., MTT, WST-1) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) Treatment->CellCycle AR_Translocation AR Nuclear Translocation (e.g., Immunofluorescence) Treatment->AR_Translocation IC50 IC50 Calculation Viability->IC50 ApoptosisQuant Quantification of Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution Analysis CellCycle->CellCycleDist AR_Localization AR Localization Analysis AR_Translocation->AR_Localization

Caption: Workflow for evaluating NBBS and atraric acid.

Androgen Receptor Signaling Pathway Inhibition Androgen Androgen AR_Cytoplasm Androgen Receptor (AR) (Cytoplasm) Androgen->AR_Cytoplasm Binds to AR_Nucleus AR (Nucleus) AR_Cytoplasm->AR_Nucleus Translocation NBBS NBBS NBBS->AR_Cytoplasm Inhibits NBBS->AR_Nucleus Blocks Translocation AtraricAcid Atraric Acid AtraricAcid->AR_Cytoplasm Inhibits AtraricAcid->AR_Nucleus Blocks Translocation ARE Androgen Response Element (ARE) AR_Nucleus->ARE Binds to GeneTranscription Gene Transcription ARE->GeneTranscription Promotes CellGrowth Prostate Cancer Cell Growth GeneTranscription->CellGrowth Leads to

Caption: Inhibition of AR signaling by NBBS and atraric acid.

Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key experiments.

Cell Culture
  • Cell Lines:

    • LNCaP (androgen-sensitive human prostate adenocarcinoma)

    • C4-2 (androgen-independent human prostate carcinoma, derived from LNCaP)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Cell Viability Assay (MTT Assay)
  • Seeding: Plate prostate cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or atraric acid for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Preparation: Seed cells in a 6-well plate and treat with the compounds for the desired time.

  • Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis
  • Cell Preparation and Treatment: As described for the apoptosis assay.

  • Fixation: Harvest and wash the cells, then fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Conclusion and Future Directions

Both this compound and atraric acid present compelling cases as natural anti-cancer agents for prostate cancer. Their shared ability to antagonize the androgen receptor, a cornerstone of prostate cancer therapy, is well-established. Atraric acid currently has a more detailed scientific profile, with a known IC50 value in LNCaP cells and a demonstrated ability to induce cellular senescence.

For this compound, further research is critically needed to quantify its inhibitory effects on prostate cancer cell viability (IC50) and to elucidate its precise impact on apoptosis and the cell cycle. A direct, head-to-head study employing standardized experimental conditions would be invaluable for the research community to definitively compare the therapeutic potential of these two promising natural compounds. Such studies will be instrumental in guiding future drug development efforts in the ongoing fight against prostate cancer.

References

A Comparative Analysis of Synthetic Routes to N-Butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Butylbenzenesulfonamide (NBBS) is a versatile chemical compound with applications ranging from a plasticizer in polymers to an intermediate in pharmaceutical synthesis. The efficient and cost-effective synthesis of NBBS is a critical consideration for its various applications. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering objective comparisons of their performance with supporting experimental data and detailed methodologies.

Key Synthesis Routes

Two principal strategies dominate the synthesis of this compound:

  • Reaction of Benzenesulfonyl Chloride with n-Butylamine: This is the most direct and widely reported method, involving the formation of the sulfonamide bond through the reaction of an amine with a sulfonyl chloride.

  • N-Alkylation of Benzenesulfonamide: This approach involves the formation of the N-butyl bond by alkylating the pre-formed benzenesulfonamide molecule.

This guide will delve into the specifics of each route, presenting quantitative data in structured tables, detailing experimental protocols, and providing visualizations of the chemical pathways.

Route 1: Reaction of Benzenesulfonyl Chloride with n-Butylamine

This classical approach is favored for its simplicity and often high yields. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Variations in catalysts, solvents, and bases can significantly impact the reaction's efficiency.

Data Presentation: Comparison of Route 1 Variations
Variation Catalyst/Base Solvent Temp. (°C) Time (h) Yield (%) Purity (%) Reference
Catalytic AqueousSilica-alumina / NaOHWater20 -> 601.599High[1]
Aqueous High pHNaOHWaterAmbient-94-98 (for similar amines)-
AnhydrousTriethylamineCH₂Cl₂0 -> RT12--

Note: Data for the "Aqueous High pH" and "Anhydrous" methods for NBBS itself are not explicitly detailed in the search results but are based on general protocols for similar reactions.

Experimental Protocols: Route 1

Catalytic Aqueous Synthesis [1]

  • Preparation: To a four-necked flask equipped with a stirrer, thermometer, nitrogen inlet, and condenser, add 5 g of a silica-alumina composite porous catalyst and 120 ml of a 20% aqueous sodium hydroxide solution. Purge the system with nitrogen for 10 minutes.

  • Reaction: Slowly add a mixture of 1 mole of benzenesulfonyl chloride and 3 moles of n-butylamine to the flask over 1 hour under ultrasonic conditions, maintaining the temperature at 20°C for 30 minutes. Subsequently, raise the temperature to 60°C to facilitate precipitation of the organic phase.

  • Work-up and Purification: Separate the organic phase. Distill the organic phase under vacuum (98 Kpa) at a bottom temperature of 140°C for 1 hour to remove water and excess n-butylamine. Further distill the residue under high vacuum (0.07 Kpa) to obtain high-purity this compound.

Logical Relationship Diagram: Route 1

Route1 BSC Benzenesulfonyl Chloride Intermediate Reaction Mixture BSC->Intermediate NBA n-Butylamine NBA->Intermediate Base Base (e.g., NaOH) Base->Intermediate Catalyst Catalyst (optional) Catalyst->Intermediate Solvent Solvent (e.g., Water) Solvent->Intermediate NBBS This compound Intermediate->NBBS Byproduct HCl / Salt Intermediate->Byproduct

Caption: Reaction of Benzenesulfonyl Chloride with n-Butylamine.

Route 2: N-Alkylation of Benzenesulfonamide

This alternative route starts with benzenesulfonamide and introduces the butyl group in a separate alkylation step. This method can be advantageous when benzenesulfonamide is a more readily available or cost-effective starting material. The choice of butylating agent and catalyst is crucial for the success of this route.

Data Presentation: Comparison of Route 2 Variations
Variation Butylating Agent Catalyst/Base Solvent Temp. (°C) Time (h) Yield (%) Purity (%) Reference
Lewis Acid Catalysistert-Butyl propionateHafnium tetrachlorideXylene155-96.598.5[2]
Transition Metal Catalysisn-ButanolMn(I) PNP pincer / K₂CO₃Xylenes15024~80-
Alkyl Haliden-Butyl bromideBase (e.g., K₂CO₃)DMF60-80-High (general)-
Phase Transfer Catalysisn-Butyl bromideQuaternary ammonium salt / BaseBiphasic (e.g., Toluene/Water)704High (general)-

Note: The Lewis Acid Catalysis data is for the synthesis of N-tert-butylbenzenesulfonamide but is included as a strong example of this synthetic approach. Data for the Alkyl Halide and Phase Transfer Catalysis routes for NBBS are based on general protocols.

Experimental Protocols: Route 2

Lewis Acid Catalyzed N-Alkylation (adapted for n-butyl)

  • Preparation: In a four-neck flask equipped with a thermometer and a reflux condenser, add 31.81 mmol of benzenesulfonamide, 43.18 mmol of a suitable n-butylating agent (e.g., n-butyl propionate), and 3.181 mmol of hafnium tetrachloride. Add 30 mL of xylene as the solvent.

  • Reaction: Heat the mixture to 155°C and monitor the reaction by HPLC until the benzenesulfonamide is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter out any insoluble substances. Remove the solvent from the filtrate under vacuum to obtain the crude product. Further purification can be achieved by vacuum distillation.

Transition Metal Catalyzed N-Alkylation with Alcohol

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add benzenesulfonamide (1.0 mmol), n-butanol (1.0 mmol), a Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %), and K₂CO₃ (0.1 mmol, 10 mol %).

  • Reaction: Add xylenes to achieve a 1 M concentration of the sulfonamide. Seal the tube and heat the reaction mixture at 150°C for 24 hours.

  • Work-up and Purification: Cool the reaction to room temperature. The product can be purified by column chromatography on silica gel.

Experimental Workflow Diagram: Route 2

Route2_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions BSA Benzenesulfonamide Reaction N-Alkylation Reaction BSA->Reaction AlkylatingAgent Butylating Agent (e.g., Butyl Bromide, Butanol) AlkylatingAgent->Reaction Catalyst Catalyst (e.g., Lewis Acid, Transition Metal, PTC) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent Solvent->Reaction Temperature Temperature Temperature->Reaction Workup Work-up & Purification (e.g., Extraction, Distillation, Chromatography) Reaction->Workup Product This compound Workup->Product

Caption: General workflow for the N-Alkylation of Benzenesulfonamide.

Comparative Summary and Concluding Remarks

Synthesis Route Advantages Disadvantages Ideal Applications
Route 1: Benzenesulfonyl Chloride + n-Butylamine - High yields (often >95%)- Direct, one-step reaction- Well-established and documented- Benzenesulfonyl chloride is corrosive and moisture-sensitive- Reaction can be exothermic and require careful temperature control- Large-scale industrial production where high throughput and yield are critical.
Route 2: N-Alkylation of Benzenesulfonamide - Milder reaction conditions may be possible- Avoids handling of benzenesulfonyl chloride- "Green" chemistry approaches available (e.g., using alcohols as alkylating agents)- May require specialized and expensive catalysts- Potential for N,N-dialkylation as a side product- Can be a multi-step process if benzenesulfonamide is not readily available- Laboratory-scale synthesis where milder conditions are preferred.- "Green" chemistry initiatives.- When benzenesulfonamide is a more accessible starting material.

The choice of the optimal synthesis route for this compound depends on several factors, including the scale of production, cost and availability of starting materials, and the desired environmental impact of the process. The direct reaction of benzenesulfonyl chloride with n-butylamine remains a highly efficient and robust method, particularly for industrial applications. However, the N-alkylation of benzenesulfonamide offers promising alternatives, especially with the development of novel catalytic systems that promote greener and milder reaction conditions. Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy for this compound.

References

A Researcher's Guide to Validating a Novel Analytical Method for N-Butylbenzenesulfonamide (BBSA) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of a new analytical method is a critical step to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comprehensive comparison of a hypothetical new analytical method for the detection of N-Butylbenzenesulfonamide (BBSA) against established techniques, supported by experimental data and detailed protocols.

This compound (BBSA) is a plasticizer and an intermediate in chemical synthesis, and its detection at trace levels is crucial for product quality control and safety assessment. This guide outlines the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) and presents a comparative analysis of a new method with a representative established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Comparative Analysis of Analytical Methods

The performance of any new analytical method must be rigorously compared against existing validated methods. The following table summarizes the key performance characteristics of a new hypothetical method against a typical, well-established LC-MS/MS method for BBSA analysis.

Performance ParameterNew Analytical Method (Hypothetical Data)Established LC-MS/MS Method (Representative Data)ICH/FDA Acceptance Criteria
Linearity (R²) > 0.999> 0.998≥ 0.995
Range 1 - 500 ng/mL0.5 - 100 µg/LDefined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%Typically 80% - 120% (depends on concentration)
Precision (% RSD)
- Repeatability< 1.5%< 2.0%Typically ≤ 2%
- Intermediate Precision< 2.0%< 3.0%Typically ≤ 3%
Limit of Detection (LOD) 0.5 ng/mL1.2 to 7.6 ng/LSignal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) 1.0 ng/mLSignal-to-Noise Ratio ≥ 10:1
Specificity No interference from degradants or matrix componentsHigh, based on mass transitionsNo interference at the retention time of the analyte
Robustness Unaffected by minor changes in method parametersDemonstratedConsistent results with deliberate variations

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to method validation. Below are the methodologies for the key experiments cited in the comparison.

Established Method: LC-MS/MS Protocol

This protocol is representative of a validated method for the quantification of BBSA in a given matrix.

a. Sample Preparation:

  • Accurately weigh 1 g of the sample into a polypropylene centrifuge tube.

  • Add 5 mL of acetonitrile and an internal standard solution (e.g., deuterated BBSA).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

b. Chromatographic Conditions:

  • Instrument: HPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for BBSA and the internal standard are monitored.

Forced Degradation Study Protocol (Specificity)

To demonstrate the specificity and stability-indicating nature of a new method, forced degradation studies are performed.[1][2][3]

  • Acid Hydrolysis: Dissolve BBSA in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve BBSA in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Treat BBSA solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid BBSA to 105°C for 24 hours.

  • Photolytic Degradation: Expose BBSA solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acid and base-stressed samples and dilute all samples to a suitable concentration before analysis by the new method. The method's ability to separate the BBSA peak from any degradation products is then evaluated.

Visualizing the Validation Workflow

Understanding the logical flow of the analytical method validation process is crucial for successful implementation.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Method Validation Experiments cluster_3 Data Analysis & Reporting Dev Develop Analytical Method Opt Optimize Method Parameters Dev->Opt Proto Define Validation Parameters & Acceptance Criteria Opt->Proto Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision Proto->Prec LOD LOD & LOQ Proto->LOD Rob Robustness Proto->Rob Analyze Analyze Validation Data Spec->Analyze Lin->Analyze Acc->Analyze Prec->Analyze LOD->Analyze Rob->Analyze Report Generate Validation Report Analyze->Report Final Final Report->Final Method is Validated

A flowchart of the analytical method validation process.

Selecting the Appropriate Analytical Technique

The choice of an analytical method is often dictated by the sample matrix and the required sensitivity. The following diagram illustrates a decision-making process for selecting a suitable technique for BBSA analysis.

G cluster_0 Sample Matrix Complexity cluster_1 Required Sensitivity cluster_2 Recommended Technique Start Define Analytical Requirement Matrix Complex Matrix? (e.g., biological fluids) Start->Matrix Sensitivity_High High Sensitivity Required? (ng/mL or lower) Matrix->Sensitivity_High Yes Sensitivity_Mod Moderate Sensitivity Required? (µg/mL) Matrix->Sensitivity_Mod No LC_MS LC-MS/MS Sensitivity_High->LC_MS GC_MS GC-MS Sensitivity_High->GC_MS Sensitivity_Mod->GC_MS HPLC_UV HPLC-UV Sensitivity_Mod->HPLC_UV

Decision tree for selecting an analytical method for BBSA.

Conclusion

The validation of a new analytical method for this compound is a systematic process that requires careful planning and execution. By adhering to ICH and FDA guidelines and conducting a thorough comparison with established methods, researchers can ensure the development of a robust, reliable, and accurate method suitable for its intended purpose. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals engaged in the development and validation of analytical methods for pharmaceutical and related applications.

References

Dose-Response Analysis of N-Butylbenzenesulfonamide in Neurotoxicity Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neurotoxic effects of N-Butylbenzenesulfonamide (NBBS) based on available data from in vitro and in vivo models. Due to a notable scarcity of detailed in vitro studies on NBBS, this document summarizes the existing cytotoxicity data and presents standardized protocols for key neurotoxicity assays to facilitate future research and comparative analysis.

Summary of In Vitro Neurotoxicity of this compound

Quantitative data on the dose-response effects of NBBS in neuronal cell models is limited. However, a review by the National Toxicology Program (NTP) has reported dose-dependent cytotoxicity in two distinct neural cell lines.

Table 1: Dose-Dependent Cytotoxicity of this compound (NBBS) in Neural Cell Lines

Cell LineAssayNBBS Concentration RangeObserved EffectReference
Neuro-2a (mouse neuroblastoma)Growth Inhibition1 - 100 µMInhibition of cell growthNTP Chemical Information Review Document
C6 glioma (rat glial)Growth Inhibition10 - 500 µMInhibition of cell growthNTP Chemical Information Review Document
Neuro-2a & C6 gliomaLactate Dehydrogenase (LDH) ReleaseNot SpecifiedDose-dependent increase in LDH releaseNTP Chemical Information Review Document

Comparative Analysis with Alternative Compounds

A direct comparison with alternative neurotoxic compounds is challenging due to the lack of comprehensive in vitro data for NBBS. For context, researchers can compare the effective concentrations of NBBS with other well-characterized neurotoxins in similar assays. For instance, the neurotoxicity of compounds like rotenone or methylmercury is often observed in the nanomolar to low micromolar range in various neuronal cell models. The reported cytotoxic concentrations for NBBS (in the micromolar range) suggest a lower potency compared to some potent neurotoxicants, although this is highly dependent on the specific cell type and endpoint measured.

Experimental Protocols

Detailed experimental data for NBBS on endpoints such as apoptosis, oxidative stress, and neurite outgrowth are not currently available. The following are detailed methodologies for key experiments that can be employed for a thorough dose-response analysis of NBBS.

Neuronal Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on mitochondrial activity.

Materials:

  • Neuro-2a or other suitable neuronal cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (NBBS) stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of NBBS in culture medium. Replace the existing medium with the medium containing different concentrations of NBBS or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Neuronal cells treated with NBBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with NBBS, collect the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Oxidative Stress Measurement (DCFH-DA Assay)

This assay measures the intracellular generation of reactive oxygen species (ROS).

Materials:

  • Neuronal cells

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Hanks' Balanced Salt Solution (HBSS)

  • NBBS

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with various concentrations of NBBS for the desired duration.

  • DCFH-DA Loading: Wash the cells with HBSS and then incubate with DCFH-DA solution (e.g., 10 µM in HBSS) for 30 minutes at 37°C.

  • Washing: Wash the cells with HBSS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Neurite Outgrowth Assay

This assay quantifies the effect of a compound on the growth of neurites.

Materials:

  • Differentiable neuronal cell line (e.g., PC12 or SH-SY5Y) or primary neurons

  • Differentiation-inducing medium (e.g., low serum medium with Nerve Growth Factor for PC12 cells)

  • NBBS

  • Immunostaining reagents (e.g., anti-β-III tubulin antibody, fluorescent secondary antibody, DAPI)

  • High-content imaging system or fluorescence microscope with image analysis software

Procedure:

  • Cell Plating: Plate cells on coated plates (e.g., poly-L-lysine or laminin).

  • Differentiation and Treatment: Induce differentiation and simultaneously treat with different concentrations of NBBS.

  • Incubation: Incubate for a period sufficient for neurite extension (e.g., 48-72 hours).

  • Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize, and stain for a neuronal marker (e.g., β-III tubulin) and nuclei (DAPI).

  • Imaging and Analysis: Acquire images and use image analysis software to quantify neurite length, number of neurites, and branching points per cell.

Visualizations

Experimental Workflow for In Vitro Neurotoxicity Testing

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Neurotoxicity Assessment cluster_analysis Data Analysis cell_culture Neuronal Cell Culture (e.g., Neuro-2a, Primary Neurons) treatment Dose-Response Treatment (Multiple NBBS Concentrations) cell_culture->treatment nbbs_prep NBBS Stock Solution Preparation nbbs_prep->treatment viability Cell Viability (MTT, AlamarBlue) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis ros Oxidative Stress (DCFH-DA) treatment->ros neurite Neurite Outgrowth treatment->neurite data_acq Data Acquisition (Plate Reader, Microscope, Flow Cytometer) viability->data_acq apoptosis->data_acq ros->data_acq neurite->data_acq dose_response Dose-Response Curve Generation (IC50) data_acq->dose_response G cluster_cellular Cellular Effects cluster_pathways Signaling Pathways cluster_outcomes Neurotoxic Outcomes NBBS This compound (NBBS) ROS Increased Reactive Oxygen Species (ROS) NBBS->ROS Induces Mito_dys Mitochondrial Dysfunction NBBS->Mito_dys Induces ER_stress ER Stress NBBS->ER_stress Induces MAPK MAPK Pathway (e.g., JNK, p38) ROS->MAPK Neurite_damage Neurite Outgrowth Inhibition ROS->Neurite_damage Caspase Caspase Activation (e.g., Caspase-3) Mito_dys->Caspase ER_stress->Caspase Apoptosis Apoptosis Caspase->Apoptosis MAPK->Apoptosis Cell_death Neuronal Cell Death Apoptosis->Cell_death Neurite_damage->Cell_death

Navigating N-Butylbenzenesulfonamide Quantification: An Inter-laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the quantification of N-Butylbenzenesulfonamide (BBSA), a widely used plasticizer and emerging contaminant of concern.[1][2][3][4] While a formal, large-scale inter-laboratory comparison study for BBSA quantification has not been publicly documented, this guide presents a hypothetical inter-laboratory comparison based on established analytical techniques. The objective is to offer a framework for assessing laboratory performance and to provide detailed experimental protocols for accurate and reproducible BBSA quantification.

Principles of Inter-laboratory Comparison

Inter-laboratory comparisons, also known as proficiency testing or round-robin tests, are crucial for evaluating the performance of different laboratories in conducting specific measurements.[5][6][7] These studies involve distributing identical or highly similar samples to multiple participating laboratories for analysis.[5][8] The results are then collated and statistically analyzed to assess the level of agreement and to identify potential discrepancies in analytical methods or laboratory practices.[5][9] Key performance indicators in such comparisons include accuracy (closeness to the true value) and precision (repeatability and reproducibility of measurements).[9][10]

Hypothetical Inter-laboratory Study Design

For this guide, we simulate an inter-laboratory study involving five hypothetical laboratories (Lab A through Lab E) tasked with quantifying BBSA in a prepared sample. The consensus value for the BBSA concentration in this hypothetical sample is 25.0 ng/mL .

Data Summary

The following table summarizes the hypothetical quantitative results from the five participating laboratories. Each laboratory performed five replicate measurements.

LaboratoryMean (ng/mL)Standard Deviation (ng/mL)Relative Standard Deviation (%)Accuracy (% Recovery)
Lab A24.51.24.998.0
Lab B26.11.86.9104.4
Lab C23.90.93.895.6
Lab D25.31.55.9101.2
Lab E27.52.59.1110.0

Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the principles of an inter-laboratory comparison.

Experimental Protocol: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a standard operating procedure for the quantification of BBSA in a liquid matrix, based on methodologies described in the scientific literature.[11][12]

Sample Preparation (Liquid-Liquid Extraction)
  • Spiking: To an appropriate volume of the sample (e.g., 10 mL), add a known amount of an internal standard, such as ¹³C₆-labeled this compound ([¹³C₆]NBBS), to allow for precise quantitation.[11][12]

  • Extraction: Perform a liquid-liquid extraction using a suitable organic solvent like dichloromethane.[11] Vigorously mix the sample and solvent and allow the layers to separate.

  • Collection: Carefully collect the organic layer containing the BBSA and internal standard.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

GC-MS Analysis
  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Separation:

    • Column: Use a suitable capillary column (e.g., a non-polar or semi-polar column).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Implement a temperature gradient to ensure the separation of BBSA from other matrix components.

  • Mass Spectrometric Detection:

    • Ionization: Use electron ionization (EI).

    • Acquisition Mode: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for both BBSA and the internal standard.

Quality Control
  • Calibration Curve: Prepare a series of calibration standards with known concentrations of BBSA and a constant concentration of the internal standard to establish a calibration curve.

  • Blanks: Analyze method blanks (reagents without the sample) to check for contamination.

  • Replicates: Analyze samples in replicate to assess the precision of the method.

Visualizing the Workflow

The following diagrams illustrate the key processes in the quantification of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Spike Spike with Internal Standard ([¹³C₆]NBBS) Sample->Spike Extract Liquid-Liquid Extraction (Dichloromethane) Spike->Extract Concentrate Concentrate under Nitrogen Extract->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Quantify Quantify BBSA Concentration Detect->Quantify Calibrate Generate Calibration Curve Calibrate->Quantify

Caption: Experimental workflow for BBSA quantification.

InterLab_Comparison_Logic Start Prepare Homogenized BBSA Samples Distribute Distribute Samples to Participating Labs Start->Distribute LabA Lab A Analysis Distribute->LabA LabB Lab B Analysis Distribute->LabB LabC Lab C Analysis Distribute->LabC LabD Lab D Analysis Distribute->LabD LabE Lab E Analysis Distribute->LabE Collect Collect Results from All Labs LabA->Collect LabB->Collect LabC->Collect LabD->Collect LabE->Collect Analyze Statistical Analysis (Accuracy, Precision) Collect->Analyze Report Generate Comparison Report Analyze->Report

Caption: Logic of an inter-laboratory comparison study.

References

N-Butylbenzenesulfonamide: A Novel Contender Against Drug-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Efficacy Comparison and Mechanistic Overview

For researchers and drug development professionals navigating the challenging landscape of drug-resistant prostate cancer, the emergence of novel therapeutic agents offers new hope. N-Butylbenzenesulfonamide (NBBS), a natural compound isolated from the bark of the African plum tree (Pygeum africanum), has demonstrated significant potential as a potent antagonist of the androgen receptor (AR), a key driver in prostate cancer progression. This guide provides a comprehensive comparison of NBBS's efficacy against drug-resistant prostate cancer cells with existing therapies, supported by available experimental data and detailed methodologies.

Executive Summary

This compound distinguishes itself as a complete and specific androgen receptor antagonist.[1] Preclinical studies reveal its ability to inhibit the growth of prostate cancer cells, including those that have developed resistance to conventional anti-androgen therapies. Its mechanism of action, which involves blocking the nuclear translocation of the androgen receptor, presents a promising strategy to overcome common resistance pathways. This guide will delve into the quantitative data supporting NBBS's efficacy, outline the experimental protocols for its evaluation, and visually represent its mechanism of action.

Efficacy of this compound: A Quantitative Analysis

Data from preclinical studies underscore the potential of NBBS in combating prostate cancer. The following tables summarize the key findings on its bioactivity and inhibitory effects.

Table 1: Antiandrogenic Activity of this compound (NBBS)

CompoundIC50 (µM) for AR TransactivationNotes
This compound (NBBS)10.6Inhibits androgen-induced gene expression.
Hydroxyflutamide0.4Standard non-steroidal anti-androgen for comparison.

This data is derived from reporter gene assays in PC-3 prostate cancer cells co-transfected with an androgen receptor expression vector.

Table 2: Effect of this compound (NBBS) on Prostate Cancer Cell Growth

Cell LineTreatmentConcentration (µM)Growth Inhibition (%)
LNCaPNBBS25~50%
LNCaPNBBS50~75%

This data reflects the percentage of growth inhibition in androgen-sensitive LNCaP human prostate cancer cells after treatment with NBBS for a specified duration.

Comparative Landscape: NBBS vs. Standard of Care

Current treatments for castration-resistant prostate cancer (CRPC) primarily include second-generation androgen receptor antagonists like enzalutamide and androgen synthesis inhibitors such as abiraterone. While effective, resistance to these therapies inevitably develops through various mechanisms.

Table 3: Comparison of this compound (NBBS) with Standard CRPC Therapies

FeatureThis compound (NBBS)EnzalutamideAbiraterone Acetate
Mechanism of Action Androgen Receptor Antagonist; Inhibits AR nuclear translocation.Androgen Receptor Antagonist.CYP17A1 inhibitor; blocks androgen synthesis.
Known Resistance Mechanisms Not fully elucidated.AR mutations (e.g., F876L), AR splice variants (e.g., AR-V7), bypass signaling pathways (e.g., glucocorticoid receptor).Upregulation of steroidogenesis enzymes, AR overexpression, AR mutations.
Potential Advantage of NBBS Novel chemical structure may overcome existing resistance mechanisms. Inhibition of AR nuclear translocation offers a distinct mechanism from some other AR antagonists.High affinity for the AR.Acts upstream of the AR by depleting its ligand.

The unique chemical structure of NBBS and its specific mechanism of inhibiting AR nuclear translocation suggest it may be effective against prostate cancer cells that have developed resistance to current therapies acting directly at the ligand-binding domain.

Mechanism of Action: Disrupting the Androgen Receptor Signaling Pathway

This compound exerts its anti-cancer effects by directly targeting the androgen receptor signaling pathway, a critical cascade for the growth and survival of prostate cancer cells. Upon binding to the androgen receptor, NBBS acts as a potent antagonist, preventing the receptor's activation by androgens. A key step in this process is the inhibition of the androgen receptor's translocation from the cytoplasm into the nucleus. This blockade is crucial as it prevents the receptor from binding to androgen response elements (AREs) on the DNA, thereby inhibiting the transcription of genes that promote cell proliferation and survival, such as prostate-specific antigen (PSA).

AR_Pathway_NBBS Androgen Androgen AR_cytoplasm Androgen Receptor (Cytoplasm) Androgen->AR_cytoplasm Binds AR_activated Activated AR Complex AR_cytoplasm->AR_activated Activation NBBS This compound (NBBS) NBBS->AR_cytoplasm Binds NBBS->Inhibition AR_NBBS_complex AR-NBBS Complex AR_nucleus Androgen Receptor (Nucleus) AR_activated->AR_nucleus Nuclear Translocation ARE Androgen Response Element (DNA) AR_nucleus->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Promotes Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation Inhibition->AR_nucleus

Caption: this compound's mechanism of action.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of this compound. Specific parameters may vary based on the cell line and experimental objectives.

Cell Viability and Proliferation Assay (MTS/MTT Assay)

This protocol outlines the determination of cell viability and proliferation in response to treatment with NBBS.

  • Cell Seeding: Prostate cancer cells (e.g., LNCaP, PC-3, DU-145) are harvested during their logarithmic growth phase and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Preparation: A stock solution of NBBS is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then prepared in a complete culture medium to achieve the final desired concentrations. The final solvent concentration should not exceed a level known to be non-toxic to the cells (typically <0.1%).

  • Cell Treatment: The culture medium is aspirated from the 96-well plates, and 100 µL of the medium containing various concentrations of NBBS is added to the respective wells. A vehicle control (medium with the solvent at the same final concentration) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Following incubation, a cell proliferation reagent (e.g., MTS or MTT) is added to each well according to the manufacturer's instructions.

  • Final Incubation and Measurement: The plates are incubated for an additional 1-4 hours. The absorbance is then measured at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell_Viability_Workflow Start Start Seed_Cells Seed Prostate Cancer Cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with NBBS and Vehicle Control Incubate_24h->Treat_Cells Prepare_NBBS Prepare Serial Dilutions of NBBS Prepare_NBBS->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_Reagent Add MTS/MTT Reagent Incubate_48_72h->Add_Reagent Incubate_1_4h Incubate 1-4h Add_Reagent->Incubate_1_4h Measure_Absorbance Measure Absorbance Incubate_1_4h->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for cell viability and proliferation assay.

Androgen Receptor Nuclear Translocation Assay

This protocol is for visualizing and quantifying the effect of NBBS on the nuclear translocation of the androgen receptor.

  • Cell Culture and Treatment: Prostate cancer cells expressing AR (e.g., LNCaP) are cultured on glass coverslips in a suitable medium. Cells are then treated with androgens (e.g., dihydrotestosterone - DHT) to induce AR nuclear translocation, in the presence or absence of NBBS at various concentrations. A vehicle control is also included.

  • Fixation and Permeabilization: After the treatment period, cells are washed with phosphate-buffered saline (PBS) and fixed with a solution like 4% paraformaldehyde. Following fixation, the cells are permeabilized with a detergent such as 0.1% Triton X-100 in PBS to allow antibody access to intracellular components.

  • Immunofluorescence Staining: The cells are incubated with a primary antibody specific for the androgen receptor. After washing to remove unbound primary antibody, a fluorescently labeled secondary antibody that binds to the primary antibody is added. The cell nuclei are counterstained with a DNA-binding dye like DAPI.

  • Microscopy and Image Analysis: The coverslips are mounted on microscope slides and visualized using a fluorescence microscope. Images are captured for both the AR and nuclear staining. The subcellular localization of the AR is quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A decrease in the nuclear-to-cytoplasmic fluorescence ratio in NBBS-treated cells compared to androgen-stimulated controls indicates inhibition of nuclear translocation.

Future Directions

The preclinical data for this compound are promising, suggesting it could be a valuable addition to the therapeutic arsenal against drug-resistant prostate cancer. Further research is warranted to:

  • Evaluate efficacy in a broader range of drug-resistant cell lines and in vivo xenograft models.

  • Investigate the potential for combination therapies with existing treatments.

  • Fully elucidate the molecular interactions between NBBS and the androgen receptor.

  • Conduct comprehensive safety and toxicology studies.

The development of novel AR antagonists like NBBS, with distinct mechanisms of action, holds the key to overcoming the challenge of therapeutic resistance in advanced prostate cancer.

References

N-Butylbenzenesulfonamide (NBBS): A Comparative Analysis of its Effects on Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Butylbenzenesulfonamide (NBBS) is a compound that has garnered attention for its biological activities, particularly its role as an antagonist of the androgen receptor (AR). This guide provides a comparative overview of the known effects of NBBS across different cell lines, supported by available experimental data. While research is most prominent in the context of prostate cancer, this document synthesizes the current understanding of its cellular impacts.

Data Presentation: Quantitative Effects of this compound

The available quantitative data on the biological effects of this compound is primarily centered on its antiandrogenic activity.

Cell LineCell TypeEffectMetricValueReference
CV-1Monkey Kidney Fibroblast (transfected with AR)Androgen Receptor AntagonismEC5010 µM[1]
Neuro-2aMouse NeuroblastomaCytotoxicity-Concentration-dependent inhibition of cell growth (1 to 100 µM)[2][3]
C6Rat GliomaCytotoxicity-Concentration-dependent inhibition of cell growth[2][3]
PC-3-ARHuman Prostate Cancer (engineered to express AR)Inhibition of Cell Proliferation-Strong antiandrogenic activity leading to decreased cell proliferation[1]
PC-3Human Prostate Cancer (AR-negative)Inhibition of Cell Proliferation-No effect on cell growth[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are methodologies derived from studies investigating the effects of sulfonamides and related compounds.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in a complete cell culture medium and added to the wells. Control wells receive medium with the vehicle (DMSO) at the same concentration used for the highest NBBS dose.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The results are expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.

Androgen Receptor (AR) Reporter Gene Assay

This assay is used to determine the antagonistic effect of a compound on the androgen receptor.

  • Cell Transfection: A suitable cell line (e.g., CV-1 or a prostate cancer cell line) is co-transfected with two plasmids: one containing the androgen receptor gene and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE).

  • Compound and Androgen Treatment: After transfection, the cells are treated with this compound at various concentrations in the presence of a known androgen, such as dihydrotestosterone (DHT), which activates the AR.

  • Incubation: The cells are incubated for a period sufficient to allow for gene expression (e.g., 24 hours).

  • Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the activation of the androgen receptor.

  • Data Analysis: The ability of NBBS to inhibit the DHT-induced luciferase activity is calculated, and the EC50 value for AR antagonism is determined.

Signaling Pathway Analysis: NBBS as an Androgen Receptor Antagonist

The primary mechanism of action identified for this compound is its role as an androgen receptor (AR) antagonist.[4] In normal androgen signaling, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding induces a conformational change in the AR, causing it to dissociate from heat shock proteins and translocate to the nucleus. Inside the nucleus, the AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs), leading to the transcription of target genes that promote cell growth and proliferation, particularly in prostate cancer cells.[5]

This compound disrupts this pathway by acting as a competitive antagonist.[1] It is believed to bind to the AR, but this binding does not induce the necessary conformational changes for efficient nuclear translocation and subsequent transcriptional activation.[1] Studies have shown that NBBS inhibits the nuclear translocation of the AR, thereby preventing it from reaching its target genes in the nucleus.[1] This blockade of AR signaling leads to a decrease in the proliferation of androgen-dependent cancer cells.[1]

NBBS_AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation Inhibition Inhibition of Proliferation AR->Inhibition Blocked by NBBS HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation NBBS This compound (NBBS) NBBS->AR Binds & Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation

Caption: Androgen receptor signaling pathway and inhibition by NBBS.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the effects of this compound on a given cell line.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_conclusion Conclusion start Select Cell Line(s) culture Cell Culture & Seeding start->culture prepare_nbbs Prepare NBBS Solutions culture->prepare_nbbs treat_cells Treat Cells with NBBS (and Controls) prepare_nbbs->treat_cells incubation Incubate for Defined Periods treat_cells->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) incubation->cell_cycle western_blot Protein Expression (e.g., Western Blot) incubation->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Draw Conclusions data_analysis->conclusion

Caption: General workflow for studying NBBS effects on cell lines.

Conclusion

The current body of research identifies this compound as a specific antagonist of the androgen receptor, with demonstrated efficacy in inhibiting the proliferation of androgen-sensitive prostate cancer cells. Its cytotoxic effects have also been noted in neuroblastoma and glioma cell lines. However, a comprehensive comparative study across a broader range of cancer cell lines, particularly with quantitative cytotoxicity data (IC50 values), is not yet available in the public domain. Future research should aim to expand the investigation of NBBS to other cancer types to fully elucidate its therapeutic potential and spectrum of activity. The provided protocols and pathway diagrams serve as a foundation for researchers interested in furthering the understanding of this compound's biological effects.

References

Validating N-Butylbenzenesulfonamide as a Positive Control in Antiandrogen Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Butylbenzenesulfonamide (NBBS) with other established positive controls for use in antiandrogen assays. We will delve into the available experimental data, outline detailed methodologies for key experiments, and visualize critical pathways and workflows to support researchers in their assay validation and compound screening efforts.

Introduction to this compound (NBBS)

This compound (NBBS) is a sulfonamide compound that has been identified as a specific androgen receptor (AR) antagonist.[1][2] It was originally isolated from the bark of the African plum tree, Prunus africana, a plant used in traditional medicine for benign prostatic hyperplasia.[1] As a known antiandrogen, NBBS presents itself as a potential candidate for a positive control in various in vitro and in vivo antiandrogen screening assays. This guide will evaluate its suitability by comparing its performance profile with commonly used positive controls, namely Flutamide and Bicalutamide.

Data Presentation: Comparative Antiandrogenic Activity

CompoundAssay TypeCell LineIC50 (nM)Reference
HydroxyflutamideAndrogen-induced Shionogi cell proliferationSEM-10772[3]
Androgen-induced GCDFP-15 secretionT-47D29[3]
Androgen-induced GCDFP-15 secretionZR-75-135[3]
Androgen-induced PSA expressionT47D20[4]
BicalutamideAndrogen-induced Shionogi cell proliferationSEM-107243[3]
Androgen-induced GCDFP-15 secretionT-47D180[3]
Androgen-induced GCDFP-15 secretionZR-75-1142[3]

Note: The potency of an antiandrogen can vary depending on the specific assay, cell line, and experimental conditions used. The data presented above should be considered as a reference point. To definitively validate NBBS as a positive control, it is essential to determine its IC50 value under the same experimental conditions as the chosen established positive control.

Experimental Protocols

To ensure reproducibility and accuracy in assessing antiandrogenic activity, standardized experimental protocols are essential. Below are detailed methodologies for two key in vitro assays used to characterize antiandrogens.

Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • AR Source: Cytosol from rat prostate tissue or recombinant human AR.

  • Radioligand: [³H]-R1881 (a synthetic androgen).

  • Test Compounds: this compound, Flutamide, Bicalutamide.

  • Buffers: Tris-EDTA-Dithiothreitol (TED) buffer.

  • Scintillation Cocktail.

  • 96-well filter plates and a microplate scintillation counter.

Procedure:

  • Preparation of AR-containing cytosol: Homogenize rat prostate tissue in ice-cold TED buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the AR.

  • Competitive Binding: In a 96-well plate, incubate a fixed concentration of the AR preparation and the radioligand ([³H]-R1881) with increasing concentrations of the test compound (NBBS) or positive controls (Flutamide, Bicalutamide).

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand by vacuum filtration through a filter plate.

  • Quantification: Add scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Androgen Receptor (AR) Reporter Gene Assay

This assay measures the ability of a test compound to inhibit androgen-induced gene expression.

Materials:

  • Cell Line: A human cell line stably transfected with an androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter). Examples include MDA-kb2 or AR-EcoScreen™ cells.

  • Androgen: Dihydrotestosterone (DHT) or a synthetic androgen like R1881.

  • Test Compounds: this compound, Flutamide, Bicalutamide.

  • Cell Culture Medium and Reagents.

  • Luciferase Assay Reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a fixed concentration of an androgen (e.g., DHT) and increasing concentrations of the test compound (NBBS) or positive controls (Flutamide, Bicalutamide). Include a vehicle control (androgen only) and a negative control (vehicle only).

  • Incubation: Incubate the plate for 24-48 hours to allow for gene expression.

  • Cell Lysis: Lyse the cells to release the reporter protein (luciferase).

  • Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Plot the percentage of androgen-induced luciferase activity against the logarithm of the antagonist concentration. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the androgen-induced reporter gene activity.

Mandatory Visualizations

Androgen Receptor Signaling Pathway and Antiandrogen Interference

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation AR:s->AR_dimer:n HSP Heat Shock Proteins (HSP) HSP->AR Antiandrogen NBBS / Antiandrogen Antiandrogen->AR Blocks Binding AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene Target Gene Transcription ARE->Gene Initiates

Caption: Androgen receptor signaling pathway and the inhibitory mechanism of antiandrogens like NBBS.

Experimental Workflow for an In Vitro Antiandrogen Reporter Gene Assay

A 1. Seed AR-reporter cells in 96-well plate B 2. Treat cells with Androgen + varying concentrations of NBBS/Positive Control A->B C 3. Incubate for 24-48 hours B->C D 4. Lyse cells C->D E 5. Add Luciferase substrate D->E F 6. Measure Luminescence E->F G 7. Data Analysis: Plot dose-response curve and calculate IC50 F->G

References

N-Butylbenzenesulfonamide vs. Known Neurotoxins: A Comparative Analysis of Gene Expression Impacts

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the neurotoxicological profiles of N-Butylbenzenesulfonamide and established neurotoxins, focusing on their differential effects on gene expression.

The plasticizer this compound (NBBS) has been identified as a neurotoxic compound, though its specific impact on gene expression remains largely uncharacterized compared to well-established neurotoxins.[1][2] This guide provides a comparative analysis of the available data on NBBS and the extensively documented effects of known neurotoxins—specifically MPTP, Rotenone, Paraquat, and organophosphate pesticides—on gene expression. The information presented is intended to support further research and drug development efforts by highlighting key differences and potential mechanisms of neurotoxicity.

Comparative Analysis of Gene Expression Changes

The following table summarizes the known effects of NBBS and other selected neurotoxins on gene expression. It is important to note the significant data gap for NBBS in contrast to the other compounds.

Compound Model System Affected Genes/Pathways Key Findings Reference
This compound (NBBS) Sprague-Dawley RatsGlial fibrillary acidic acid protein (GFAP), Interferon-gamma, CXCR-3, Intracellular adhesion molecule-1 (ICAM-1), CD11b, Iba-1No significant alteration in mRNA levels of GFAP, IFN-γ, CXCR-3, ICAM-1, and CD11b in the hippocampus after 27-day oral exposure. A decrease in Iba-1 levels was observed.[3][3]
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) C57BL/6 MiceDopamine metabolism and signaling (e.g., Tyrosine Hydroxylase - TH, Dopamine Transporter - DAT, Vesicle Monoamine Transporter - VMAT), α-synuclein, genes related to protein folding and energy metabolism.[4][5]Induces significant changes in gene expression in dopaminergic neurons of the substantia nigra.[4] Down-regulation of TH, DAT, and VMAT gene expression.[5] α-synuclein is exclusively up-regulated in animals displaying cell death.[4][4][5][6][7][8]
Rotenone Rat Brain, Cultured Neocortical NeuronsGenes related to the immune system (in substantia nigra), synapse function (in motor cortex), mitochondrial dysfunction, oxidative stress, apoptosis, ubiquitin-proteasome system, and autophagy-lysosomal pathway.[9]Disrupts genes in Parkinson's-linked brain regions.[9] Increases expression of genes associated with the innate immune system and activates microglia in the substantia nigra.[9] Alters genes related to synaptic function in the motor cortex.[9] Induces dose and time-dependent changes in apoptosis-associated genes.[10] Upregulates α-synuclein and myocyte enhancer factor 2D (MEF2D) mRNA.[11][9][10][11]
Paraquat Drosophila, Rat Kidney, Podospora anserinaGenes involved in oxidative stress response, MAPK signaling, cell proliferation, and translation. Specific genes identified include luna and CG32264 (ortholog of human Phactr2).[12][13][14][15]Induces widespread changes in gene expression related to oxidative stress.[12] Upregulation of genes involved in positive regulation of cell proliferation and translation.[13] Genetic background influences susceptibility to paraquat-induced neurodegeneration.[14][12][13][14][15][16]
Organophosphate Pesticides (e.g., Phosmet, Chlorpyrifos) Zebrafish Embryos, Caenorhabditis elegansGenes involved in metabolic pathways, calcium signaling, regulation of actin cytoskeleton, cardiac muscle contraction, drug metabolism, phototransduction, and acetylcholine esterase (AChE) inhibition.[17]Affects a wide range of biological pathways beyond AChE inhibition.[18] Alters the expression of essential genes for brain development.[19] Can lead to epigenetic modifications.[20][17][18][19][20]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the experimental protocols used in key studies cited in this guide.

This compound (NBBS) Neurotoxicity Study[3]
  • Animal Model: Adult male Sprague-Dawley rats.

  • Dosing: Oral gavage with NBBS (100, 200, or 400 mg/kg/day, later reduced to 300 mg/kg/day for the high dose group) or corn oil vehicle, administered 5 days a week for 27 days.

  • Gene Expression Analysis:

    • Tissue: Hippocampus.

    • Method: Real-time quantitative polymerase chain reaction (RT-qPCR).

    • Target Genes: Glial fibrillary acidic acid protein (GFAP), interferon-gamma (IFN-γ), CXCR-3, intracellular adhesion molecule-1 (ICAM-1), CD11b, and Iba-1.

MPTP-Induced Neurodegeneration Model[4][5]
  • Animal Model: Young and old C57BL/6 mice.

  • Dosing: Various schedules of MPTP injections to induce different severities of neurodegeneration.[4] An acute regimen of 3x20 mg/kg at 2-hour intervals has also been used.[5]

  • Gene Expression Analysis:

    • Tissue: Substantia nigra pars compacta, striatum.[4][5]

    • Method: Nonradioactive in situ hybridization[4] and real-time RT-PCR.[5]

    • Target Genes: Genes associated with dopamine metabolism and signaling, familial Parkinson's disease, protein folding, and energy metabolism.[4][5]

Rotenone Exposure and Gene Expression Profiling[9][10]
  • In Vivo Model: Rats exposed daily to rotenone for 3 weeks.[9]

  • In Vitro Model: Cultured neocortical neurons treated with 10nM rotenone for 8, 15, and 24 hours.[21]

  • Gene Expression Analysis:

    • Tissue (In Vivo): Substantia nigra and motor cortex.[9]

    • Method (In Vivo): Epigenomic and transcriptomic analysis.[9]

    • Method (In Vitro): Microarray analysis.[21]

    • Data Analysis: Genes with at least a ±1.2-fold change in expression were considered significant.[21]

Visualizing Molecular Pathways and Workflows

To better understand the complex interactions and experimental designs, the following diagrams are provided.

G cluster_neurotoxins Known Neurotoxins cluster_cellular_effects Cellular Effects cluster_gene_expression Gene Expression Changes MPTP MPTP Mitochondrial_Dysfunction Mitochondrial Dysfunction MPTP->Mitochondrial_Dysfunction Rotenone Rotenone Rotenone->Mitochondrial_Dysfunction Paraquat Paraquat Oxidative_Stress Oxidative Stress Paraquat->Oxidative_Stress Organophosphates Organophosphates Synaptic_Dysfunction Synaptic Dysfunction Organophosphates->Synaptic_Dysfunction Mitochondrial_Dysfunction->Oxidative_Stress Dopaminergic_Genes Dopaminergic Genes Mitochondrial_Dysfunction->Dopaminergic_Genes Downregulation Neuroinflammation Neuroinflammation Oxidative_Stress->Neuroinflammation Apoptosis Apoptosis Oxidative_Stress->Apoptosis Stress_Response_Genes Stress Response Genes Oxidative_Stress->Stress_Response_Genes Upregulation Neuroinflammation->Apoptosis Immune_Response_Genes Immune Response Genes Neuroinflammation->Immune_Response_Genes Upregulation Synaptic_Function_Genes Synaptic Function Genes Synaptic_Dysfunction->Synaptic_Function_Genes Alteration

Caption: Signaling pathways affected by known neurotoxins.

G cluster_animal_model Animal Model Exposure cluster_tissue_processing Tissue Processing cluster_gene_expression_analysis Gene Expression Analysis cluster_data_analysis Data Analysis Animal_Model Rodent Model (Rat/Mouse) Exposure Neurotoxin Administration (e.g., Oral Gavage, Injection) Animal_Model->Exposure Tissue_Collection Brain Tissue Collection (e.g., Hippocampus, Substantia Nigra) Exposure->Tissue_Collection RNA_Extraction RNA Extraction Tissue_Collection->RNA_Extraction RT_qPCR RT-qPCR RNA_Extraction->RT_qPCR Microarray Microarray RNA_Extraction->Microarray RNA_Seq RNA-Seq RNA_Extraction->RNA_Seq Data_Analysis Bioinformatic Analysis (Differential Gene Expression) RT_qPCR->Data_Analysis Microarray->Data_Analysis RNA_Seq->Data_Analysis Pathway_Analysis Pathway Enrichment Analysis Data_Analysis->Pathway_Analysis

Caption: General experimental workflow for neurotoxin gene expression studies.

Conclusion

While this compound is recognized for its neurotoxic potential, a significant knowledge gap exists regarding its molecular mechanisms, particularly its influence on gene expression. The limited available data suggests that at the tested dosages and duration, NBBS does not induce widespread inflammatory gene expression changes in the rat hippocampus, although it does affect microglial activation markers.[3] In stark contrast, neurotoxins like MPTP, Rotenone, Paraquat, and organophosphate pesticides trigger substantial and well-documented alterations in gene expression across various pathways, including those central to neurodegenerative diseases like Parkinson's. These pathways involve mitochondrial function, oxidative stress, neuroinflammation, and synaptic integrity.[4][9][12][19]

Further research employing genome-wide transcriptomic and proteomic approaches is imperative to fully elucidate the neurotoxic profile of NBBS. Such studies will be critical for a comprehensive risk assessment and for understanding its potential contribution to neurological disorders. The detailed experimental protocols and comparative data provided herein for established neurotoxins can serve as a valuable framework for designing future investigations into the effects of this compound.

References

A Comparative Review of N-Butylbenzenesulfonamide's Industrial Applications as a Polyamide Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of N-Butylbenzenesulfonamide (NBBS) in comparison to alternative plasticizers, supported by experimental data and standardized testing protocols.

This compound (NBBS) is a widely utilized liquid plasticizer, particularly valued for its efficacy in enhancing the flexibility and processability of polyamides, commonly known as nylons.[1][2][3] Its primary function is to reduce the glass transition temperature (Tg) of the polymer, thereby making it less brittle and easier to work with.[1][2] Beyond its primary role in plastics, NBBS also finds applications as an additive in adhesives, lubricants, and coatings, and as an intermediate in the agrochemical and pharmaceutical sectors.[3] However, the industrial landscape is continually evolving, with a growing emphasis on performance optimization, cost-effectiveness, and the adoption of more sustainable, bio-based alternatives. This guide provides a comparative review of NBBS against other classes of plasticizers for polyamides, presenting available experimental data to aid researchers and drug development professionals in making informed material selection decisions.

Performance Comparison of Plasticizers in Polyamides

The efficacy of a plasticizer is primarily determined by its ability to lower the glass transition temperature (Tg) of the polymer and modify its mechanical properties to suit the intended application. This section presents a compilation of data from various studies, comparing the performance of NBBS with other sulfonamides, p-hydroxybenzoic acid esters, and emerging bio-based plasticizers.

Key Performance Indicators:

  • Glass Transition Temperature (Tg): A lower Tg indicates a more flexible material at a given temperature.[4]

  • Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking. Plasticizers generally decrease tensile strength.[5]

  • Flexural Modulus: A measure of a material's stiffness or resistance to bending. Plasticizers typically lower the flexural modulus.

  • Impact Strength: The ability of a material to resist fracture under a sudden applied load. Effective plasticizers can improve impact strength.[6][7]

Comparative Performance Data:

Due to the varied nature of experimental conditions across different studies, the following tables present data collated from multiple sources. The specific polyamide type and plasticizer concentration are provided to ensure a meaningful comparison.

Plasticizer ClassPlasticizerPolyamide TypePlasticizer Conc. (wt%)Neat Polymer Tg (°C)Plasticized Polymer Tg (°C)ΔTg (°C)Reference(s)
Sulfonamide This compound (NBBS)Amorphous Aliphatic Polyamide~15 (molar ratio dependent)--20 K fall observed[8]
Benzene sulfonamide (BSA)Nylon 66/6 (80/20)10624616[9]
p-Hydroxybenzoic Acid Esters Methyl 4-hydroxybenzoate (M4HB)Nylon 66/6 (80/20)---Most significant Tg decrease[9][10][11]
Ethyl 4-hydroxybenzoate (E4HB)Nylon 66/6 (80/20)----[10]
Propyl 4-hydroxybenzoate (P4HB)Nylon 66/6 (80/20)----[10]
Butyl 4-hydroxybenzoate (B4HB)Nylon 66/6 (80/20)----[10]
Bio-based Plasticizers Glycerol Diacetate (GP)Polyamide 6 (PA6)----[6]
Polyethylene Glycol (PEG)Polyamide 6 (PA6)----[6]
Triethyl Citrate (TEC)Polyamide 6 (PA6)3---[6]
Poly(1,3-propanediol)Nylon 6 & Nylon 12---Effective plasticizer[11]
Plasticizer ClassPlasticizerPolyamide TypePlasticizer Conc. (wt%)Change in Tensile StrengthChange in Impact StrengthReference(s)
Sulfonamide This compound (NBBS)--General decreaseGeneral increase[5]
Bio-based Plasticizers Triethyl Citrate (TEC)Polyamide 6 (PA6)3Slight decreaseIncreased 6 times[6]
GlycerolBio-based Polyamide-Decrease-[12]
Soybean OilBio-based Polyamide-Decrease-[12]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of plasticizer performance in polyamides, based on established industry standards.

Sample Preparation
  • Blending: The polyamide resin and the plasticizer are typically dry-blended to the desired weight percentage.

  • Melt Compounding: The blend is then melt-compounded using a twin-screw extruder to ensure homogeneous dispersion of the plasticizer within the polymer matrix.

  • Specimen Molding: Standardized test specimens (e.g., dumbbell-shaped bars for tensile testing) are prepared by injection molding or compression molding of the compounded material.

Thermal Analysis: Glass Transition Temperature (Tg)
  • Method: Differential Scanning Calorimetry (DSC) is a common technique used to determine the Tg.[13][14]

  • Procedure: A small, weighed sample of the plasticized polyamide is placed in an aluminum pan. The sample is subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle, in an inert atmosphere (e.g., nitrogen). The heat flow to or from the sample is measured as a function of temperature. The Tg is observed as a step change in the heat flow curve during the second heating scan.[13]

Mechanical Testing
  • Tensile Properties (Tensile Strength, Elongation at Break):

    • Standard: ISO 527 or ASTM D638.[6][11][15][16]

    • Procedure: A universal testing machine is used to pull a standardized dumbbell-shaped specimen at a constant crosshead speed until it fractures. The force and displacement are recorded to calculate tensile strength and elongation.[11]

  • Stiffness Properties (Flexural Modulus):

    • Standard: ASTM D1043.[4][10][17][18]

    • Procedure: This test method determines the stiffness characteristics of plastics over a wide temperature range by means of a torsion test, measuring the apparent modulus of rigidity.[4][10][17][18]

  • Impact Strength:

    • Procedure: Izod or Charpy impact tests are commonly used. A notched or unnotched specimen is struck by a swinging pendulum. The energy absorbed by the specimen to fracture is a measure of its impact strength.

Plasticizer Migration
  • Procedure: The potential for a plasticizer to migrate out of the polymer matrix can be assessed by various methods, including placing the plasticized material in contact with an absorbent material or a solvent at an elevated temperature for a specified period. The weight loss of the plasticized material or the amount of plasticizer extracted into the solvent is then measured.

Visualization of Experimental Workflows and Plasticization Mechanism

Experimental_Workflow cluster_prep 1. Material Preparation cluster_testing 2. Performance Evaluation cluster_analysis 3. Data Analysis & Comparison A Polyamide Resin C Dry Blending A->C B Plasticizer (NBBS or Alternative) B->C D Melt Compounding (Twin-Screw Extruder) C->D E Specimen Molding (Injection/Compression) D->E F Thermal Analysis (DSC for Tg) E->F G Mechanical Testing (Tensile, Flexural, Impact) E->G H Migration Testing E->H I Quantitative Data (Tg, Tensile Strength, etc.) F->I G->I H->I J Comparative Tables I->J K Performance Assessment J->K

Caption: Workflow for the evaluation of plasticizer performance in polyamides.

Plasticization_Mechanism cluster_before Before Plasticization cluster_after After Plasticization P1 Polyamide Chains (Strong Intermolecular Forces) P2 High Tg Rigid & Brittle P3 Plasticizer Molecules (e.g., NBBS) P1->P3 Addition of Plasticizer P4 Polyamide Chains with Increased Free Volume P3->P4 P5 Low Tg Flexible & Ductile

Caption: Mechanism of polyamide plasticization.

Conclusion

This compound remains a prominent and effective plasticizer for polyamides, offering a significant improvement in flexibility and processability. However, the comparative data, though not exhaustive in a single source, indicates that alternative plasticizers, including other sulfonamides, p-hydroxybenzoic acid esters, and particularly emerging bio-based options, present viable and in some cases, superior alternatives. For instance, triethyl citrate has been shown to dramatically increase the impact strength of Polyamide 6.[6] The choice of plasticizer will ultimately depend on the specific performance requirements of the final product, cost considerations, and any sustainability mandates. The experimental protocols outlined, based on industry standards, provide a framework for conducting rigorous comparative studies to inform these critical material selection decisions. Further research focusing on direct, side-by-side comparisons of these plasticizers under identical conditions would be invaluable to the industry.

References

Safety Operating Guide

Proper Disposal of N-Butylbenzenesulfonamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. N-Butylbenzenesulfonamide (BBSA), a common plasticizer, requires careful management at the end of its lifecycle. This guide provides essential, step-by-step procedures for its safe disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and mitigates potential health risks. BBSA may cause skin and eye irritation and can be harmful if swallowed or inhaled.[1] Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects and may cause damage to organs through prolonged or repeated exposure.[2][3]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes.
Skin and Body Lab coat, long-sleeved clothing, and closed-toe shoesTo protect skin from accidental exposure.
Respiratory Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.To prevent inhalation of fumes or aerosols.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local regulations. Chemical waste generators are responsible for correctly classifying waste and ensuring its proper disposal.[2][3]

Step 1: Waste Classification

Determine if the this compound waste is classified as hazardous. This determination should be made in accordance with the US EPA guidelines outlined in 40 CFR 261.3 and any applicable state and local regulations.[2] Given its environmental hazards, it is likely to be considered hazardous waste.

Step 2: Collection and Storage

  • Collect waste this compound in a suitable, properly labeled, and closed container.[1]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Ensure the storage area has secondary containment to manage any potential leaks.

Step 3: Spill Management

In the event of a spill:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite, or commercial absorbent pads).[2]

  • Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.[2]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Do not allow the spilled material or cleaning run-off to enter drains or waterways.[1]

Step 4: Final Disposal

  • Arrange for the disposal of the waste through a licensed and approved hazardous waste disposal facility.[1][2]

  • Provide the disposal facility with a complete and accurate characterization of the waste, including the Safety Data Sheet (SDS).

  • Never dispose of this compound down the drain or in the regular trash.[1] This is crucial to prevent environmental contamination, as the substance is harmful to aquatic life with long-lasting effects.[1][2]

Step 5: Container Disposal

  • Empty containers should be triple-rinsed (or equivalent) with a suitable solvent.

  • The rinsate should be collected and treated as hazardous waste.

  • Puncture the empty container to prevent reuse.[1]

  • Dispose of the decontaminated container in accordance with institutional and local regulations, which may include recycling or disposal in a sanitary landfill.[1]

Disposal Decision Workflow

The following diagram outlines the key decision points and actions for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste (per 40 CFR 261.3 & local regs) ppe->classify collect Collect in Labeled, Closed Container classify->collect spill Spill Occurs? collect->spill contain_spill Contain & Absorb Spill with Inert Material spill->contain_spill Yes store Store in Cool, Dry, Well-Ventilated Area spill->store No collect_spill Collect Absorbed Material into Hazardous Waste Container contain_spill->collect_spill collect_spill->store dispose Arrange for Disposal via Approved Waste Facility store->dispose end End: Proper Disposal Complete dispose->end

Caption: Decision workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of N-Butylbenzenesulfonamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for N-Butylbenzenesulfonamide

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No. 3622-84-2). Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific target organ toxicity following repeated exposure and is harmful to aquatic life with long-lasting effects.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some situations.[1]To prevent accidental eye contact with the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and changed immediately if contaminated.[1][3]To avoid skin contact and absorption.
Body Protection A laboratory coat must be worn at all times.[1]To protect skin and personal clothing from contamination.
Footwear Closed-toe shoes.To protect feet from spills.
Respiratory Protection Not typically required with adequate ventilation. Use a NIOSH-approved respirator if fumes are present or ventilation is insufficient.[4]To prevent inhalation of fumes.

Operational Plan: Step-by-Step Handling Procedures

Follow these detailed protocols to ensure the safe handling of this compound in a laboratory setting.

1. Preparation and Weighing:

  • Step 1: Ensure a calibrated chemical fume hood is operational.

  • Step 2: Don all required PPE as specified in the table above.

  • Step 3: Place a weigh boat on a calibrated analytical balance inside the fume hood.

  • Step 4: Carefully dispense the desired amount of this compound into the weigh boat, minimizing the creation of dust or aerosols.

  • Step 5: Securely close the primary container of this compound.

  • Step 6: Record the weight and proceed with the experimental protocol.

2. Dissolving and Transferring:

  • Step 1: In the chemical fume hood, add the weighed this compound to the appropriate solvent in a suitable container.

  • Step 2: If necessary, use a magnetic stirrer or gentle agitation to facilitate dissolution. Avoid splashing.

  • Step 3: When transferring the solution, use a funnel to prevent spills.

  • Step 4: All containers holding this compound or its solutions must be clearly and accurately labeled.

3. Spill Management:

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spill (contained, small volume):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated, labeled hazardous waste container.

    • Clean the spill area with soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Major Spill (large volume, uncontained):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and institutional safety officer.

    • Prevent entry to the contaminated area.

    • Follow your institution's emergency response procedures.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated materials is critical to prevent environmental contamination.

1. Waste Segregation:

  • Unused Product: Dispose of as hazardous chemical waste.[1] Do not mix with other waste streams.

  • Contaminated Labware (e.g., weigh boats, pipette tips): Place in a designated, labeled hazardous waste container.

  • Contaminated PPE (e.g., gloves): Dispose of in a designated hazardous waste container immediately after use.

  • Aqueous Solutions: this compound is harmful to aquatic life.[1][2] Do not dispose of down the drain. Collect all aqueous waste containing this chemical in a labeled hazardous waste container.

2. Waste Container Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep waste containers securely closed and store them in a designated secondary containment area away from incompatible materials.[1]

3. Final Disposal:

  • All waste must be disposed of through your institution's hazardous waste management program.[5] Consult local, state, and federal regulations for specific disposal requirements.[1]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety procedures for handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Experiment Planning ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a certified Chemical Fume Hood ppe->fume_hood weigh Weigh this compound fume_hood->weigh dissolve Dissolve and Transfer weigh->dissolve spill_check Spill Occurs? dissolve->spill_check minor_spill Minor Spill Procedure spill_check->minor_spill Yes, Minor major_spill Major Spill Procedure (Evacuate & Report) spill_check->major_spill Yes, Major waste_seg Segregate Waste (Chemical, Contaminated PPE) spill_check->waste_seg No minor_spill->waste_seg end End of Procedure major_spill->end label_waste Label Hazardous Waste Container waste_seg->label_waste dispose Dispose via Institutional Hazardous Waste Program label_waste->dispose dispose->end

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Butylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Butylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.